4-(Chloromethyl)morpholine hydrochloride
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
4-(chloromethyl)morpholine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO.ClH/c6-5-7-1-3-8-4-2-7;/h1-5H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMGJKORHXNRXSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-(Chloromethyl)morpholine Hydrochloride
This guide provides an in-depth technical overview of 4-(Chloromethyl)morpholine hydrochloride, a versatile reagent in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in drug development who are looking to leverage the unique properties of this compound in their work. We will delve into its chemical identity, properties, synthesis, applications, and safety protocols, providing practical insights grounded in established scientific principles.
Section 1: Chemical Identity and Physicochemical Properties
4-(Chloromethyl)morpholine hydrochloride is the hydrochloride salt of 4-(chloromethyl)morpholine. The hydrochloride form enhances the compound's stability and simplifies handling, making it a more practical choice for laboratory use compared to its free base.
CAS Number: The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number. It is crucial to distinguish it from the related compound, 4-(2-Chloroethyl)morpholine hydrochloride.
-
4-(Chloromethyl)morpholine hydrochloride CAS Number: 1821522-53-5[1]
-
4-(2-Chloroethyl)morpholine hydrochloride CAS Number: 3647-69-6[2][3][4]
The structural difference, the position of the chloro-substituted carbon relative to the morpholine nitrogen, fundamentally alters the reactivity and potential applications of these two molecules. This guide focuses exclusively on the chloromethyl variant.
Table 1: Physicochemical Properties of 4-(Chloromethyl)morpholine Hydrochloride
| Property | Value | Source |
| Molecular Formula | C₅H₁₁Cl₂NO | PubChem[1] |
| Molecular Weight | 172.05 g/mol | PubChem[1] |
| IUPAC Name | 4-(chloromethyl)morpholine;hydrochloride | PubChem[1] |
| Appearance | Typically a solid | Inferred from hydrochloride salt nature |
| Solubility | Soluble in water and polar organic solvents | General property of hydrochloride salts |
The presence of the hydrochloride salt makes it a stable, crystalline solid that is easier to weigh and handle than its oily free-base counterpart.
Section 2: The Core of Reactivity - Synthesis and Mechanistic Insights
Understanding the synthesis of 4-(chloromethyl)morpholine hydrochloride provides insight into its reactivity as an alkylating agent. The key feature is the chloromethyl group attached to the morpholine nitrogen.
The synthesis of the parent compound, 4-(chloromethyl)morpholine, typically involves the chloromethylation of morpholine. This reaction is a type of Friedel-Crafts alkylation, which commonly uses formaldehyde and hydrochloric acid.[5] The resulting free base is then treated with hydrochloric acid to precipitate the stable hydrochloride salt.
A general, analogous procedure for the synthesis of related chloroalkylamines involves reacting the corresponding amino alcohol with thionyl chloride. For instance, N-(2-chloroethyl)morpholine hydrochloride can be synthesized by treating 2-morpholinoethan-1-ol with thionyl chloride.[4][6] A similar principle would apply to the synthesis of the chloromethyl variant from the corresponding methanol derivative.
The synthetic utility of 4-(chloromethyl)morpholine hydrochloride stems from its nature as an effective alkylating agent. The electron-withdrawing effect of the protonated morpholine nitrogen enhances the electrophilicity of the adjacent chloromethyl carbon. This makes the carbon atom highly susceptible to nucleophilic attack, facilitating the introduction of the "morpholinomethyl" moiety into a target molecule. This is a classic Sɴ2 (bimolecular nucleophilic substitution) reaction. The morpholine ring itself is a privileged structure in medicinal chemistry, often improving the pharmacokinetic profile of a drug candidate.[7][8]
Section 3: Applications in Drug Discovery and Development
The morpholine moiety is a common feature in many approved drugs due to its favorable properties, including metabolic stability and aqueous solubility.[7][9] 4-(Chloromethyl)morpholine hydrochloride serves as a key building block for introducing this valuable scaffold.
This reagent is primarily used to introduce a morpholinomethyl group onto a nucleophilic substrate. This is a common strategy in medicinal chemistry to modify a lead compound to improve its drug-like properties. The morpholine ring can act as a hydrogen bond acceptor and its presence can significantly influence the solubility and metabolic stability of a molecule.[8]
Reboxetine is a selective norepinephrine reuptake inhibitor used as an antidepressant.[10][11] Its structure contains a morpholine ring. While the synthesis of reboxetine itself involves different intermediates, the use of reagents like 4-(chloromethyl)morpholine hydrochloride is a representative strategy for creating analogues for structure-activity relationship (SAR) studies.[12] For instance, a researcher could alkylate a phenolic precursor with 4-(chloromethyl)morpholine hydrochloride to quickly generate a library of compounds for screening.
Experimental Protocol: General Procedure for N-Alkylation
This protocol is a representative example and should be adapted based on the specific substrate and reaction scale.
-
Reagent Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve the nucleophilic substrate (1.0 eq) and a suitable non-protic base (e.g., potassium carbonate, 1.5 eq) in a dry aprotic solvent (e.g., DMF or acetonitrile).
-
Addition of Alkylating Agent: To the stirred suspension, add 4-(chloromethyl)morpholine hydrochloride (1.1 eq) portion-wise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Self-Validation: The success of the reaction is confirmed by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Section 4: Safety, Handling, and Storage
As a reactive alkylating agent, 4-(chloromethyl)morpholine hydrochloride must be handled with appropriate precautions.
Table 2: GHS Hazard Information
| Hazard Statement | Description | GHS Code | Source |
| Acute Toxicity, Dermal | Harmful in contact with skin | H312 | PubChem[1] |
| Skin Sensitization | May cause an allergic skin reaction | H317 | PubChem[1] |
| Aquatic Hazard, Chronic | Harmful to aquatic life with long lasting effects | H412 | PubChem[1] |
Note: The related compound, 4-(2-chloroethyl)morpholine hydrochloride, is classified as toxic if swallowed and causes severe skin burns and eye damage.[3] Similar precautions should be taken with the chloromethyl variant.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Skin and Body Protection: Wear a lab coat. For larger quantities, consider an apron and additional protective clothing.
-
Handling: Always handle this compound in a well-ventilated chemical fume hood.[2] Avoid creating dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents and strong bases.[13]
-
In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation or a rash occurs.[2]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[2][3]
-
If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[2]
By understanding the fundamental chemistry, applications, and safety requirements of 4-(chloromethyl)morpholine hydrochloride, researchers can effectively and safely utilize this important synthetic building block in the pursuit of new chemical entities.
References
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103620 - 4-(2-Chloroethyl)morpholine hydrochloride - Safety Data Sheet . (2024, November 4). Biosolve. Retrieved February 19, 2026, from [Link]
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4-(Chloromethyl)morpholine hydrochloride . (n.d.). PubChem. Retrieved February 19, 2026, from [Link]
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Synthetic Story of a Blockbuster Drug: Reboxetine, a Potent Selective Norepinephrine Reuptake Inhibitor . (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis . (2025, June 8). PubMed. Retrieved February 19, 2026, from [Link]
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Total synthesis of antidepressant drug (S,S)-reboxetine : A review . (2018, March). International Journal of Advanced in Management, Technology and Engineering Sciences. Retrieved February 19, 2026, from [Link]
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Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes . (2011, January 15). Academic Journals. Retrieved February 19, 2026, from [Link]
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Friedel-Crafts Alkylation . (2019, June 5). Chemistry LibreTexts. Retrieved February 19, 2026, from [Link]
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Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies . (2020, February 21). Chemistry – A European Journal. Retrieved February 19, 2026, from [Link]
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Friedel-Crafts Acylation and Friedel-Crafts Alkylation . (2018, May 17). Master Organic Chemistry. Retrieved February 19, 2026, from [Link]
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Morpholines. Synthesis and Biological Activity . (n.d.). ResearchGate. Retrieved February 19, 2026, from [Link]
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Friedel Crafts Alkylation and Acylation Reaction Mechanism . (2016, December 29). YouTube. Retrieved February 19, 2026, from [Link]
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4-(Chloromethyl)morpholine hydrochloride molecular weight
An In-Depth Technical Guide to 4-(Chloromethyl)morpholine Hydrochloride: Properties, Synthesis, and Applications
Introduction
4-(Chloromethyl)morpholine hydrochloride is a reactive heterocyclic compound of significant interest to the chemical and pharmaceutical industries. As a derivative of morpholine, a heterocycle featuring both amine and ether functional groups, it provides a unique combination of physicochemical properties.[1] The presence of a reactive chloromethyl group attached to the morpholine nitrogen makes it a valuable electrophilic building block, or synthon, for organic synthesis. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its molecular characteristics, synthesis, analytical validation, reactivity, and applications, with a focus on its role in medicinal chemistry. Its utility as a precursor for introducing the morpholine moiety—a privileged structure known to improve the pharmacokinetic profile of drug candidates—underpins its importance in the development of novel therapeutics.[2]
Physicochemical and Structural Characteristics
4-(Chloromethyl)morpholine hydrochloride is the salt formed by treating the parent compound, 4-(chloromethyl)morpholine, with hydrochloric acid.[3] This process protonates the basic nitrogen atom of the morpholine ring, increasing the compound's stability and water solubility, which facilitates its handling and use in various reaction conditions. The key properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₁₁Cl₂NO | [3] |
| Molecular Weight | 172.05 g/mol | [3] |
| IUPAC Name | 4-(chloromethyl)morpholine;hydrochloride | [3] |
| SMILES | C1COCCN1CCl.Cl | [3] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | ~180-187 °C (decomposes) for related compound | [6][7] |
| Solubility | Soluble in water | [8] |
The structure consists of a saturated six-membered morpholine ring containing an oxygen atom and a nitrogen atom at positions 1 and 4, respectively. The reactive chloromethyl (-CH₂Cl) group is attached to the nitrogen atom. In the hydrochloride salt form, the nitrogen atom is protonated and associated with a chloride counter-ion.
Synthesis and Purification
The synthesis of N-alkylated morpholines, including their chlorinated derivatives, is a cornerstone of many multi-step synthetic processes in drug discovery. The preparation of 4-(Chloromethyl)morpholine hydrochloride relies on fundamental reactions of secondary amines.
Causality in Synthetic Design
The chosen synthetic pathway is based on the established reactivity of morpholine as a secondary amine. The most common approach involves a two-step process:
-
Hydroxymethylation: Reaction of morpholine with formaldehyde (or its equivalent, paraformaldehyde) to form the N-hydroxymethyl intermediate. This is a standard Mannich-type reaction precursor step.
-
Chlorination: Conversion of the hydroxyl group to a chloride using a suitable chlorinating agent like thionyl chloride (SOCl₂) or hydrogen chloride (HCl). Thionyl chloride is particularly effective as its byproducts (SO₂ and HCl) are gaseous, simplifying purification. The hydrochloride salt is often formed in situ or during workup.
This sequence provides a reliable and scalable method for producing the desired reactive intermediate.
Experimental Protocol: Synthesis
This protocol is a representative procedure adapted from established methods for analogous compounds.[9]
Step 1: Formation of N-(hydroxymethyl)morpholine
-
To a stirred suspension of paraformaldehyde (3.3 g, 0.11 mol) in 50 mL of dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine (8.7 g, 0.10 mol) dropwise at room temperature.
-
Heat the mixture to reflux (approx. 40°C) for 2 hours until the solution becomes clear.
-
Cool the reaction mixture to room temperature. The resulting solution contains the N-(hydroxymethyl)morpholine intermediate and is used directly in the next step.
Step 2: Chlorination and Salt Formation
-
Cool the solution from Step 1 to 0°C using an ice bath.
-
Slowly add thionyl chloride (13.1 g, 0.11 mol) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Gas evolution (SO₂ and HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4-6 hours.
-
A precipitate will form. Collect the solid product by vacuum filtration and wash the filter cake with 20 mL of cold DCM to remove any unreacted starting materials.
-
Dry the white solid under vacuum to yield 4-(Chloromethyl)morpholine hydrochloride.
Purification Protocol
For applications requiring high purity, the crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an isopropanol/methanol mixture.[9]
-
Dissolve the crude solid in a minimum amount of hot ethanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Analytical Characterization for Quality Control
Confirming the identity and purity of 4-(Chloromethyl)morpholine hydrochloride is critical, especially when it is intended for use as a pharmaceutical intermediate. A combination of spectroscopic methods provides a self-validating system for quality control.
| Technique | Expected Result |
| ¹H NMR | Signals corresponding to the morpholine ring protons (typically two multiplets or triplets around 2.5-4.0 ppm) and a distinct singlet for the chloromethyl (-CH₂Cl) protons further downfield (approx. 4.5-5.5 ppm). |
| ¹³C NMR | Peaks for the morpholine ring carbons (approx. 50-70 ppm) and a peak for the chloromethyl carbon. |
| IR Spectroscopy | Characteristic C-H stretching (alkane), C-O-C stretching (ether), and C-N stretching vibrations. A C-Cl stretch will also be present (typically 600-800 cm⁻¹). |
| Mass Spectrometry | The mass spectrum of the free base (C₅H₁₀ClNO) would show a molecular ion peak (M⁺) at m/z ≈ 135, with a characteristic M+2 isotope peak at ≈137 (approx. 1/3 the intensity) due to the presence of ³⁷Cl.[10] |
Reactivity and Mechanistic Insights
The primary utility of 4-(Chloromethyl)morpholine hydrochloride stems from its nature as an alkylating agent. The chloromethyl group is highly electrophilic due to the electron-withdrawing nature of both the adjacent chlorine atom and the positively charged morpholinium nitrogen.
It readily reacts with a wide range of nucleophiles (Nu⁻), including amines, alcohols, thiols, and carbanions, to install a "morpholinomethyl" group onto the target molecule. This reaction is a classic Sₙ2 nucleophilic substitution, where the nucleophile attacks the methylene carbon and displaces the chloride leaving group. The hydrochloride form can be used directly, often with an added base to deprotonate the nucleophile and neutralize the HCl generated during the reaction.
Application in Drug Development: A Case Study of Reboxetine Synthesis
The morpholine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib.[1][11] Its inclusion often enhances aqueous solubility, metabolic stability, and receptor binding affinity. 4-(Chloromethyl)morpholine hydrochloride serves as a key reagent for incorporating this valuable moiety.
A prominent example is the synthesis of Reboxetine , a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[12][13] While various synthetic routes to Reboxetine exist, many rely on the construction of its core 2-substituted morpholine structure.[14][15] Reagents like 4-(chloromethyl)morpholine or its analogues are instrumental in building the heterocyclic core or attaching it to other fragments of the molecule.
The diagram below illustrates the conceptual role of a morpholine synthon in the assembly of the Reboxetine backbone. An appropriately substituted precursor is cyclized or coupled to form the final drug structure, highlighting the importance of having reactive, pre-formed morpholine building blocks available.
Safety, Handling, and Storage
As a reactive alkylating agent, 4-(Chloromethyl)morpholine hydrochloride and its analogues must be handled with appropriate care. The following information is synthesized from safety data sheets for closely related compounds.[8][16][17]
Hazard Identification
| Hazard Class | GHS Category | Statement |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed[17] |
| Acute Toxicity (Dermal) | Category 4 | H312: Harmful in contact with skin[3] |
| Skin Corrosion | Category 1B | H314: Causes severe skin burns and eye damage[17] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[3][8] |
| Aquatic Hazard | Chronic 3 | H412: Harmful to aquatic life with long lasting effects[3][17] |
Handling and Storage Protocol
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust.[8][16] Eyewash stations and safety showers must be readily accessible.[8][16]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[18]
-
Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing.[16] Wash hands thoroughly after handling.[18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[8][16] Keep away from incompatible materials such as strong oxidizing agents. The compound may be hygroscopic; storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[8][16]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Conclusion
4-(Chloromethyl)morpholine hydrochloride is more than a simple chemical; it is a versatile and enabling tool for chemical synthesis. Its well-defined reactivity, coupled with the desirable properties of the morpholine scaffold, makes it an invaluable intermediate for drug development professionals and organic chemists. From its fundamental physicochemical properties to its application in constructing complex molecules like Reboxetine, a thorough understanding of this reagent allows researchers to leverage its full potential in creating the next generation of therapeutics. Proper handling and adherence to safety protocols are paramount to harnessing its capabilities safely and effectively.
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PubChem. 4-(Chloromethyl)morpholine hydrochloride. National Center for Biotechnology Information. [Link]
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African Journal of Pure and Applied Chemistry. Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals. [Link]
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Kumar, V., & Sharma, A. (2024). Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review. Future Journal of Pharmaceutical Sciences, 10(1), 26. [Link]
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International Journal of Advanced in Management, Technology and Engineering Sciences. Total synthesis of antidepressant drug (S,S)-reboxetine : A review. ijamtes.org. [Link]
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Popik, P., & Layer, R. T. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(20), 5550-5553. [Link]
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Trifonov, R. E. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of General Chemistry, 83(11), 2265-2292. [Link]
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Ibracero. SAFETY DATA SHEET: 103620 - 4-(2-Chloroethyl)morpholine hydrochloride. [Link]
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Amerigo Scientific. 4-Benzyl-3-(chloromethyl)morpholine hydrochloride. [Link]
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PubChemLite. 4-(chloromethyl)morpholine hydrochloride (C5H10ClNO). [Link]
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Yu, J., & Ko, S. Y. (2012). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. Tetrahedron: Asymmetry, 23(9), 650-654. [Link]
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Vitaku, E., & Njardarson, J. T. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(10), 835-846. [Link]
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4-(Chloromethyl)morpholine Hydrochloride: Structural Elucidation & Technical Guide
This guide details the structural characteristics, synthesis, and reactivity of 4-(Chloromethyl)morpholine hydrochloride , a specialized electrophilic reagent used in organic synthesis.
CAS: 1821522-53-5 (Hydrochloride) | CAS: 16158-87-5 (Free Base)
Formula:
Executive Summary & Critical Distinction
4-(Chloromethyl)morpholine hydrochloride is the hydrochloride salt of N-chloromethylmorpholine. It belongs to the class of
⚠️ Critical Distinction: Chloromethyl vs. Chloroethyl
Researchers frequently confuse this compound with the far more common 4-(2-Chloroethyl)morpholine hydrochloride (MOC, CAS 3647-69-6).
-
Chloromethyl (
): Highly reactive, moisture-sensitive, potential carcinogen (alkylating agent). Used for -aminomethylation. -
Chloroethyl (
): More stable, standard pharmaceutical intermediate. Used for -aminoethylation.[1]
This guide focuses exclusively on the Chloromethyl variant (
Structural Elucidation & Reactivity
The chemical behavior of 4-(chloromethyl)morpholine hydrochloride is defined by the "
Structural Equilibrium
In the solid state (as the hydrochloride), the amine is protonated, which stabilizes the molecule by preventing the nitrogen lone pair from expelling the chloride. However, in solution or upon neutralization, the equilibrium shifts.
Figure 1: Structural Dynamics and Iminium Formation
Caption: The hydrochloride salt acts as a reservoir for the reactive free base, which exists in equilibrium with the highly electrophilic iminium species.
Physical Properties
| Property | Data | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic. |
| Solubility | DCM, Acetonitrile, DMF | Reacts/Decomposes in water/alcohols. |
| Stability | Moisture Sensitive | Hydrolyzes to Morpholine, Formaldehyde, and HCl. |
| Reactivity Class | Hard Electrophile | Reacts via |
Synthesis Protocol
Due to its instability, 4-(chloromethyl)morpholine is often prepared in situ or isolated as the hydrochloride salt under strictly anhydrous conditions.
Method: Thionyl Chloride Deoxychlorination
This method converts N-hydroxymethylmorpholine (formed from morpholine and paraformaldehyde) into the chloromethyl derivative.
Reagents:
-
Morpholine (1.0 eq)
-
Paraformaldehyde (1.05 eq)
-
Thionyl Chloride (
) (1.1 eq) -
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Workflow:
-
Hemiaminal Formation: Suspend paraformaldehyde in DCM. Add morpholine dropwise at 0°C. Stir until the solution becomes clear (formation of N-hydroxymethylmorpholine).
-
Chlorination: Cool the solution to -10°C. Add thionyl chloride dropwise over 30 minutes. The reaction is exothermic; maintain temperature < 0°C to prevent polymerization.
-
Salt Formation: If the hydrochloride is desired, dry HCl gas can be bubbled through the solution, or the product can be precipitated by adding anhydrous diethyl ether if it forms the iminium chloride spontaneously.
-
Isolation: Filter the precipitate under nitrogen (Schlenk technique). Wash with cold ether.
-
Storage: Store in a desiccator at -20°C.
Figure 2: Synthesis Pathway
Caption: Synthesis proceeds via the hemiaminal intermediate, followed by deoxychlorination using thionyl chloride.
Applications in Drug Development
The morpholine ring is a privileged scaffold in medicinal chemistry, improving solubility and metabolic stability. 4-(Chloromethyl)morpholine HCl is used to graft this ring onto aromatic or acidic substrates.
Key Reactions
-
Mannich Reaction (Aminomethylation): Reacts with electron-rich aromatics (phenols, indoles) or active methylene compounds to install the
group.-
Example: Synthesis of morpholinomethyl-phenols.
-
-
N-Alkylation of Amides/Imides: Reacts with sodium salts of amides or imides to form
derivatives (e.g., prodrug synthesis). -
Phosphonate Synthesis: Reaction with triethyl phosphite (Arbuzov reaction) to generate morpholinomethyl phosphonates.
Safety & Handling (E-E-A-T)
Hazard Class: Alkylating Agent / Corrosive.
-
Carcinogenicity:
-Haloamines are potential carcinogens due to their ability to alkylate DNA. They are structurally related to bis(chloromethyl)ether (a known human carcinogen). -
Handling: Must be handled in a fume hood with gloves and goggles.
-
Decomposition: Releases HCl and formaldehyde upon contact with moisture.
-
Neutralization: Quench spills with aqueous ammonia or sodium hydroxide solution.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17770237, 4-(Chloromethyl)morpholine hydrochloride. Retrieved from [Link]
- Böhme, H., & Hartke, K. (1963). Alpha-Haloamines and their reactions. Chemische Berichte.
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4-(Chloromethyl)morpholine hydrochloride synthesis and characterization
An In-depth Technical Guide to the Synthesis and Characterization of 4-(Chloromethyl)morpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Chloromethyl)morpholine hydrochloride is a pivotal chemical intermediate, extensively utilized in the pharmaceutical industry as a versatile building block for synthesizing a wide array of active pharmaceutical ingredients (APIs). The presence of the morpholine scaffold, a privileged structure in medicinal chemistry, combined with a reactive chloromethyl group, makes it an essential reagent for introducing the morpholinomethyl moiety into target molecules.[1][2][3] This guide provides a comprehensive overview of its synthesis, in-depth characterization, practical applications, and critical safety protocols, designed to equip researchers and drug development professionals with the necessary field-proven insights for its effective and safe utilization.
Strategic Importance in Medicinal Chemistry
The morpholine ring is a ubiquitous feature in numerous approved drugs due to its favorable properties, including metabolic stability, high aqueous solubility, and its ability to act as a hydrogen bond acceptor.[2][3] It is a core component of drugs such as the antibiotic Linezolid, the anticancer agent Gefitinib, and the analgesic Dextromoramide.[4] 4-(Chloromethyl)morpholine hydrochloride serves as a key precursor for incorporating this valuable pharmacophore. Its hydrochloride salt form enhances stability and simplifies handling compared to the free base.[5]
Synthesis: A Mechanistic and Practical Approach
The most prevalent and industrially scalable synthesis of 4-(chloromethyl)morpholine hydrochloride involves a one-pot reaction between morpholine, formaldehyde, and a chlorinating agent, typically thionyl chloride or concentrated hydrochloric acid. This method is efficient and proceeds through a well-understood mechanism.
Underlying Reaction Mechanism
The synthesis is a classic example of an N-aminomethylation followed by chlorination. Understanding the causality behind each step is crucial for process optimization and troubleshooting.
-
Formation of the N-Hydroxymethyl Intermediate: Morpholine, acting as a secondary amine, performs a nucleophilic attack on the electrophilic carbonyl carbon of formaldehyde. This forms a transient hemiaminal which quickly dehydrates to an iminium ion. The iminium ion is then trapped by water or a hydroxide ion to yield 4-(hydroxymethyl)morpholine.
-
Conversion to the Chloro-Derivative: The hydroxyl group of the intermediate is a poor leaving group. It must be "activated" for substitution. In the presence of a strong acid like HCl, the hydroxyl group is protonated, forming a good leaving group (water). Alternatively, with thionyl chloride (SOCl₂), a chlorosulfite ester intermediate is formed, which then undergoes an internal nucleophilic attack by the chloride ion (SNi mechanism), releasing sulfur dioxide and the desired product.
-
Protonation to the Hydrochloride Salt: The basic nitrogen atom of the morpholine ring is protonated by the excess hydrochloric acid present in the reaction medium, leading to the precipitation of the stable hydrochloride salt.
Experimental Protocol: A Self-Validating System
This protocol is designed for robustness and reproducibility. Each step includes rationale to ensure the process is self-validating.
Reagents:
-
Morpholine (1.0 eq)
-
Aqueous Formaldehyde (37% w/w, 1.1 eq)[6]
-
Thionyl Chloride (SOCl₂, 1.2 eq) or Concentrated Hydrochloric Acid
-
Anhydrous organic solvent (e.g., Dichloromethane, Toluene)
Procedure:
-
Initial Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ fumes), charge the morpholine and the selected anhydrous solvent. Cool the mixture to 0-5°C in an ice bath.
-
Causality: Starting at a low temperature is critical to control the initial exothermic reaction between morpholine and formaldehyde and to prevent side reactions. The anhydrous solvent prevents unwanted hydrolysis of the chlorinating agent.
-
-
Formation of the Hydroxymethyl Intermediate: Add aqueous formaldehyde dropwise to the cooled morpholine solution over 30-45 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Causality: Slow, controlled addition prevents a rapid temperature increase. The subsequent stirring ensures the complete formation of the 4-(hydroxymethyl)morpholine intermediate.
-
-
Chlorination: Cool the reaction mixture again to 0-5°C. Add thionyl chloride dropwise via the dropping funnel over 1-2 hours. Vigorous gas evolution (SO₂ and HCl) will be observed.
-
Causality: This step is highly exothermic and releases toxic gases. Extreme caution and slow addition are paramount to maintain control. The gas trap (e.g., a sodium hydroxide solution) is essential for safety and environmental reasons.
-
-
Reaction Completion and Isolation: After adding the thionyl chloride, allow the reaction mixture to slowly warm to room temperature and then stir for an additional 2-4 hours, or until gas evolution ceases. The product, 4-(chloromethyl)morpholine hydrochloride, will typically precipitate as a white solid.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting materials or soluble impurities. Dry the product under vacuum at 40-50°C. For higher purity, recrystallization from a suitable solvent system like ethanol/ether can be performed.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4-(chloromethyl)morpholine hydrochloride.
Physicochemical Properties and Spectroscopic Characterization
Accurate characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Chemical Structure Diagram
Caption: Structure of 4-(chloromethyl)morpholine hydrochloride.
Physical and Chemical Properties
| Property | Value | Reference |
| IUPAC Name | 4-(chloromethyl)morpholine;hydrochloride | [7] |
| Molecular Formula | C₅H₁₁Cl₂NO | [7] |
| Molecular Weight | 172.05 g/mol | [7] |
| Appearance | White to beige crystalline powder | [8] |
| Melting Point | Approx. 180-185 °C (decomposes) | |
| Solubility | Soluble in water and methanol | [9] |
Spectroscopic Data Summary
Spectroscopic analysis provides an unambiguous fingerprint of the molecule.
| Technique | Expected Observations |
| ¹H NMR | δ ~3.3-3.5 ppm (t, 4H): Protons on carbons adjacent to the nitrogen (N-CH₂). δ ~3.8-4.0 ppm (t, 4H): Protons on carbons adjacent to the oxygen (O-CH₂). δ ~4.5-4.8 ppm (s, 2H): Protons of the chloromethyl group (-CH₂Cl). The acidic N-H proton may appear as a broad singlet at a variable chemical shift, often downfield. The triplet (t) pattern arises from coupling with adjacent CH₂ groups, characteristic of the morpholine ring.[10] |
| ¹³C NMR | δ ~50-55 ppm: Carbons of the chloromethyl group (-CH₂Cl). δ ~60-65 ppm: Carbons adjacent to the nitrogen (N-CH₂). δ ~65-70 ppm: Carbons adjacent to the oxygen (O-CH₂). |
| IR (KBr, cm⁻¹) | ~3000-2700: Broad N-H⁺ stretch from the hydrochloride salt. ~2950-2850: C-H stretching of the CH₂ groups. ~1115: Strong, characteristic C-O-C asymmetric stretch. ~750-650: C-Cl stretch. |
| Mass Spec. (ESI+) | m/z ~136.06: [M-HCl]⁺, corresponding to the molecular ion of the free base, 4-(chloromethyl)morpholine. Isotopic pattern for one chlorine atom (M, M+2 in a ~3:1 ratio) should be observed. |
Applications in Drug Synthesis
4-(Chloromethyl)morpholine hydrochloride is a premier electrophilic agent for introducing the morpholinomethyl group onto nucleophilic substrates like phenols, anilines, and thiols. This is a common strategy in late-stage functionalization during drug development.
Case Study: Synthesis of Reboxetine
A prominent application is in the synthesis of Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used as an antidepressant.[11][12] In several synthetic routes, a key step involves the alkylation of a phenoxide intermediate with a morpholine-containing electrophile.[12] While some routes build the morpholine ring during the synthesis, others utilize pre-formed building blocks derived from reagents like 4-(chloromethyl)morpholine. The fundamental transformation involves the displacement of the chloride ion by a nucleophile to form a new C-N, C-O, or C-S bond, tethering the crucial morpholine moiety to the core structure of the API.[11][13]
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. 4-(Chloromethyl)morpholine hydrochloride is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
-
Acute Toxicity: Harmful in contact with skin and toxic if swallowed.[7][8][14]
-
Skin Corrosion/Irritation: Causes skin irritation.[7]
-
Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[7][14]
Recommended Handling and PPE
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Ensure eyewash stations and safety showers are readily accessible.[8]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Contaminated gloves should be disposed of and replaced immediately.[9]
-
Body Protection: Wear a lab coat or chemical-resistant apron.[9]
-
Respiratory Protection: If dust is generated, use a particulate respirator (e.g., P3/N100).
-
-
General Hygiene: Avoid all personal contact, including inhalation.[9] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8][15]
Storage and Stability
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][15]
-
Incompatibilities: Keep away from strong oxidizing agents and strong bases.[9][15] The material is hygroscopic and should be protected from moisture.[8]
Conclusion
4-(Chloromethyl)morpholine hydrochloride is more than a simple chemical; it is an enabling tool for pharmaceutical innovation. Its straightforward and scalable synthesis, combined with its utility as a reactive handle for introducing the prized morpholine pharmacophore, solidifies its importance in drug discovery and development. A thorough understanding of its synthesis mechanism, characterization profile, and stringent adherence to safety protocols are paramount for any scientist leveraging this versatile intermediate in their research endeavors.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 17770237, 4-(Chloromethyl)morpholine hydrochloride. PubChem. Retrieved from [Link]
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Cooper, A. G., Oyagawa, C. R. M., Manning, J. J., & Vernall, A. J. (2018). Scheme 1 Reagents and conditions: (i) 4-(2-Chloroethyl)morpholine... ResearchGate. Retrieved from [Link]
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PENTA s.r.o. (2025). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]
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Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]
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AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. Retrieved from [Link]
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Salami, L. A., & Bako, S. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. Academic Journals. Retrieved from [Link]
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Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]
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Butler, C. R., et al. (2008). Design and synthesis of reboxetine analogs morpholine derivatives as selective norepinephrine reuptake inhibitors. PubMed. Retrieved from [Link]
-
Cignarella, G., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Retrieved from [Link]
- Google Patents. (n.d.). US20100069389A1 - Novel forms of reboxetine.
- Google Patents. (n.d.). US5968934A - Morpholine derivatives and their use as therapeutic agents.
-
Chemvon Biotechnology (Shanghai) Co. Ltd. (n.d.). 4-Chloromethyl(morpholin-4-yl)phosphoryl Morpholine. Retrieved from [Link]
-
Csékei, M., et al. (2025). The synthesis of (R,S)-reboxetine employing a tandem cyclic sulfate rearrangement - Opening process. ResearchGate. Retrieved from [Link]
-
Al-Warhi, T., et al. (n.d.). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Retrieved from [Link]
-
Pharmaoffer. (n.d.). Morpholine API Suppliers. Retrieved from [Link]
-
International Journal of Advanced in Management, Technology and Engineering Sciences. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
-
Baumann, M., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
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Kumar, A., et al. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]
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New Drug Approvals. (2017). (+)-(S,S)-Reboxetine succinate, Esreboxetine succinate. Retrieved from [Link]
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StainsFile. (n.d.). Formaldehyde - Chemical Fixing Agent. Retrieved from [Link]
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A Technical Guide to the Synthetic Utility and Mechanism of 4-(Chloromethyl)morpholine Hydrochloride
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] 4-(Chloromethyl)morpholine hydrochloride serves as a critical and efficient reagent for introducing the morpholinomethyl moiety onto a wide range of molecular scaffolds. This guide provides an in-depth analysis of the mechanism, activation, and synthetic applications of this reagent. We will explore its function as a stable precursor to a highly reactive Mannich-type electrophile, detail its application in C-alkylation and N-alkylation reactions, and provide a validated experimental protocol for its use. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in organic synthesis.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is classified as a "privileged structure" in drug discovery. Its presence in a molecule can enhance aqueous solubility, improve metabolic stability, and provide a key interaction point with biological targets, all while maintaining a favorable lipophilicity profile.[1] Consequently, the morpholine motif is found in numerous approved pharmaceuticals, including the antibiotic Linezolid and the anticancer agent Gefitinib.[3][4]
The ability to efficiently and selectively introduce a morpholine group is therefore of high value. 4-(Chloromethyl)morpholine hydrochloride (IUPAC Name: 4-(chloromethyl)morpholine;hydrochloride) is a stable, crystalline solid that serves as a potent electrophile for this purpose.[5] Its hydrochloride form ensures greater stability and ease of handling compared to the volatile and more reactive free base.
Chemical Structure:
-
Formula: C₅H₁₁Cl₂NO[5]
-
Molecular Weight: 172.05 g/mol [5]
-
Structure: A morpholine ring N-substituted with a chloromethyl (-CH₂Cl) group, supplied as a hydrochloride salt.
The Core Mechanism: In-Situ Generation of the N-Methylenemorpholinium Ion
The synthetic utility of 4-(chloromethyl)morpholine hydrochloride stems from its role as a precursor to a highly reactive electrophilic species: the N-methylenemorpholinium ion. This is analogous to the well-known Eschenmoser's salt, a powerful Mannich reagent.[6][7] The reaction does not proceed directly with the hydrochloride salt; it requires a two-step in-situ activation.
Step 1: Neutralization The reaction is initiated by the addition of a non-nucleophilic base (e.g., triethylamine (TEA), potassium carbonate, or N,N-diisopropylethylamine). The base neutralizes the hydrochloride, liberating the free base, 4-(chloromethyl)morpholine. This step is critical as it frees the lone pair of electrons on the morpholine nitrogen, rendering it nucleophilic.
Step 2: Iminium Ion Formation Once the free base is formed, the nitrogen's lone pair participates in an intramolecular SN2 reaction, displacing the chloride ion on the adjacent carbon. This anchimeric assistance results in the formation of a resonance-stabilized and highly electrophilic N-methylenemorpholinium cation. This cation is the active species that reacts with the target nucleophile in the reaction mixture.
The generation of this potent electrophile in situ is a key advantage, avoiding the need to handle a more unstable, pre-formed iminium salt.[8][9]
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Discovery and history of chloromethylated morpholine derivatives
An In-depth Technical Guide to the Discovery and Synthetic History of Chloromethylated Morpholine Derivatives
Abstract
Morpholine and its derivatives represent a cornerstone in modern medicinal chemistry and drug development, prized for their favorable physicochemical properties and versatile reactivity. Among the most valuable of these derivatives are the chloromethylated morpholines, particularly 4-(chloromethyl)morpholine. This reactive intermediate serves as a critical building block, enabling the facile introduction of the morpholinomethyl moiety into a wide array of molecular scaffolds. This guide provides a comprehensive overview of the historical context, discovery, and core synthetic methodologies related to chloromethylated morpholine derivatives. It delves into the mechanistic underpinnings of their formation, provides detailed experimental protocols, and explores their application as pivotal intermediates in the synthesis of complex therapeutic agents.
Introduction: The Morpholine Scaffold in Drug Discovery
The morpholine ring, a saturated heterocycle containing both an ether and a secondary amine functional group, is a privileged scaffold in pharmaceutical sciences. Its inclusion in a drug candidate often imparts beneficial properties such as improved aqueous solubility, metabolic stability, and a favorable pharmacokinetic profile. The ether oxygen can act as a hydrogen bond acceptor, while the nitrogen atom provides a basic handle for salt formation or further functionalization.[1] Morpholine derivatives are found in a diverse range of approved drugs, including the antibiotic Linezolid, the anticancer agent Gefitinib, and the analgesic Dextromoramide.[1]
The ability to strategically introduce this valuable scaffold onto a parent molecule is therefore of paramount importance. Direct alkylation with a pre-functionalized morpholine derivative is one of the most efficient methods to achieve this. 4-(Chloromethyl)morpholine, as a reactive electrophile, is an archetypal reagent for this purpose, enabling what is known as "morpholinomethylation."
Historical Perspective and Discovery
The specific discovery of 4-(chloromethyl)morpholine is not marked by a single seminal publication but is rather an extension of the broader field of α-haloamine chemistry. The foundational reactions that underpin its synthesis have deep roots in classic organic chemistry.
-
The Mannich Reaction (1912): The work of Carl Mannich on the aminomethylation of acidic protons using formaldehyde and a primary or secondary amine laid the conceptual groundwork.[2] This reaction demonstrated the formation of a key intermediate, the Eschenmoser salt-like iminium ion, from the condensation of an amine and formaldehyde.
-
The Blanc Chloromethylation (1898, 1923): First reported by Grassi-Cristaldi and later expanded by Gustave Louis Blanc, this reaction introduced the chloromethyl group onto aromatic rings using formaldehyde, hydrogen chloride, and a Lewis acid catalyst. It established the reagents capable of generating the electrophilic chloromethylating species.
While these reactions set the stage, the systematic study and preparation of discrete, isolable α-chloroamines from non-aromatic secondary amines gained significant traction through the work of Horst Böhme and his research group in the mid-20th century.[3][4] Their extensive investigations into the synthesis and reactivity of α-halogenated amines solidified the understanding of these compounds as versatile and highly reactive synthetic intermediates. The preparation of 4-(chloromethyl)morpholine is a direct application of the principles established by Böhme, involving the reaction of a stable secondary amine (morpholine) with formaldehyde and a chlorinating agent.
Core Synthesis: The Iminium Ion Pathway
The synthesis of 4-(chloromethyl)morpholine from morpholine, formaldehyde, and a suitable chlorinating agent proceeds through a well-established mechanistic pathway involving the formation of a highly electrophilic iminium cation. This approach is superior to direct chlorination of N-methylmorpholine, which would be unselective and difficult to control.
Mechanism of Formation
The reaction can be dissected into three primary steps:
-
Hemiaminal Formation: The nucleophilic nitrogen of morpholine attacks the electrophilic carbonyl carbon of formaldehyde. A subsequent proton transfer yields the N-hydroxymethylmorpholine intermediate. This is a rapid and reversible equilibrium.[2]
-
Iminium Ion Generation: In the presence of an acid or a dehydrating/chlorinating agent like thionyl chloride (SOCl₂), the hydroxyl group of the hemiaminal is protonated (or converted to a better leaving group). Subsequent elimination of water generates the resonance-stabilized N-methylenemorpholinium cation. This electrophilic species is the key reactive intermediate in the process.
-
Nucleophilic Attack by Chloride: The chloride ion (from HCl or SOCl₂) acts as a nucleophile, attacking the electrophilic methylene carbon of the iminium ion to yield the final product, 4-(chloromethyl)morpholine. The product is often isolated as its more stable hydrochloride salt.[5]
The causality for using a reagent like thionyl chloride is twofold: it acts as both a powerful dehydrating agent to drive the formation of the iminium ion from the hemiaminal and as the source of the chloride nucleophile.
Experimental Protocol: Synthesis of 4-(Chloromethyl)morpholine Hydrochloride
The following protocol is a representative procedure adapted from established methods for the synthesis of analogous aminoalkyl chlorides.[6]
Disclaimer: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-(2-Hydroxyethyl)morpholine | 131.17 | 13.12 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 26.2 g (15.7 mL) | 0.22 |
| Anhydrous Toluene | 92.14 | 100 mL | - |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - |
Note on starting material: While direct reaction from morpholine and formaldehyde is possible, a common and high-yielding laboratory preparation involves the conversion of an N-hydroxyalkyl derivative. For the synthesis of 4-(chloromethyl)morpholine, the starting material would be N-hydroxymethylmorpholine, which is prepared in situ or isolated from the reaction of morpholine and formaldehyde. The protocol described here for a related chloroethyl derivative illustrates the key chlorination step with thionyl chloride.
Step-by-Step Procedure
-
Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube to protect from atmospheric moisture.
-
Reagent Charging: The flask is charged with thionyl chloride (15.7 mL, 0.22 mol) and 40 mL of anhydrous toluene. The solution is cooled to 0-5 °C in an ice-water bath.
-
Substrate Addition: A solution of 4-(2-hydroxyethyl)morpholine (13.12 g, 0.10 mol) in 60 mL of anhydrous toluene is prepared and placed in the dropping funnel. This solution is added dropwise to the stirred thionyl chloride solution over 60-90 minutes. The temperature is carefully maintained below 10 °C during the addition to control the exothermic reaction.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. It is then heated to a gentle reflux (approx. 80-90 °C) for 2 hours. The reaction progress can be monitored by TLC.
-
Product Isolation: The reaction mixture is cooled to room temperature. The solvent and excess thionyl chloride are removed under reduced pressure using a rotary evaporator.
-
Crystallization and Purification: The resulting solid residue is triturated with 50 mL of anhydrous diethyl ether. The white crystalline solid is collected by vacuum filtration, washed with a small amount of cold diethyl ether, and dried in a vacuum oven to yield 4-(2-chloroethyl)morpholine hydrochloride.
Characterization of Chloromethylated Morpholine Derivatives
The successful synthesis of 4-(chloromethyl)morpholine or its hydrochloride salt must be confirmed through standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is diagnostic. The chloromethyl group (–CH₂–Cl) typically appears as a distinct singlet in the range of 4.5-5.5 ppm. The two sets of methylene protons on the morpholine ring will appear as two distinct triplets (or more complex multiplets) around 2.5-4.0 ppm.[7]
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1).
-
Infrared (IR) Spectroscopy: Will show characteristic C-H and C-O stretching frequencies for the morpholine ring and a C-Cl stretch, though the latter can be weak.
| Property | 4-(Chloromethyl)morpholine | 4-(Chloromethyl)morpholine HCl | Source(s) |
| CAS Number | 16158-87-5 | 34673-61-9 | [5][8] |
| Molecular Formula | C₅H₁₀ClNO | C₅H₁₁Cl₂NO | [5] |
| Molecular Weight | 135.59 g/mol | 172.05 g/mol | [5] |
| Appearance | Liquid (typically) | White to off-white solid | |
| Key ¹H NMR Signal | ~4.5-5.5 ppm (s, 2H, N-CH₂-Cl) | ~5.0-5.8 ppm (s, 2H, N⁺-CH₂-Cl) | [7] |
Applications in Drug Development & Synthesis
4-(Chloromethyl)morpholine hydrochloride is not an active pharmaceutical ingredient itself but rather a high-value synthetic intermediate. Its utility stems from its ability to act as an efficient electrophile in Sₙ2 reactions, alkylating a wide variety of nucleophiles.
This allows for the covalent attachment of the morpholin-4-ylmethyl group, a common strategy to:
-
Introduce a Basic Center: The morpholine nitrogen can be used to form pharmaceutically acceptable salts, improving the solubility and handling of a drug candidate.
-
Block a Reactive Site: By alkylating a sensitive functional group (e.g., a phenol or thiol), the morpholinomethyl group can serve as a protecting group or modulate the parent molecule's reactivity.
-
Enhance Pharmacokinetic Properties: The addition of the polar, metabolically stable morpholine ring can improve a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
A notable example is in the synthesis of complex morpholine-containing therapeutic agents, where a core structure with a nucleophilic site (like an amine or a deprotonated heterocycle) is alkylated with 4-(chloromethyl)morpholine or a similar derivative in the presence of a base. This one-step introduction is highly efficient and is utilized in the development of neurokinin-1 (NK-1) receptor antagonists, which have applications in treating emesis and depression.[9]
Conclusion
The development of chloromethylated morpholine derivatives represents a quiet but significant achievement in synthetic organic chemistry. Built upon the foundational principles of the Mannich and Blanc reactions and refined by the systematic studies of chemists like Horst Böhme, these reagents have become indispensable tools for medicinal chemists. The straightforward and mechanistically well-understood synthesis, centered on the generation of an electrophilic iminium ion, provides reliable access to these versatile building blocks. Their ability to efficiently introduce the privileged morpholine scaffold into drug candidates ensures that they will remain a vital part of the drug discovery and development toolkit for the foreseeable future.
References
-
Böhme, H., Haake, M., & Auterhoff, G. (1972). Reaktionen von α-Halogenaminen mit Organomagnesiumverbindungen, 29. Mitt.: α-Halogen-amine. Archiv der Pharmazie, 305(1), 10-17. Available at: [Link]
-
Chemvon Biotechnology. (n.d.). 4-Chloromethyl(morpholin-4-yl)phosphoryl Morpholine. Available at: [Link]
-
Böhme, H., & Sadanandam, Y. S. (1973). Über α-Ketoaldehyde-aminoacetale und substituierte Aminoacetale, 43. Mitt.: α-Halogen-amine. Archiv der Pharmazie, 306(3), 227-236. Available at: [Link]
- Dormer, P. G., et al. (2001). Chemical synthesis of morpholine derivatives. European Patent EP1087966B1.
-
Böhme, H., & Weisel, K. H. (1976). β-Substituierte Enamine, 8. Mitt.: Anellierte Ringsysteme aus 2-Amino-heterocyclen und Derivaten der α-Chlor-acetessigsäure. Archiv der Pharmazie, 309(12), 959-965. Available at: [Link]
-
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal, 13(2s). Available at: [Link]
-
PubChem. (n.d.). 4-(Chloromethyl)morpholine hydrochloride. CID 17770237. Available at: [Link]
-
ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine. Available at: [Link]
-
Hall, L. A. R., Stephens, V. C., & Burckhalter, J. H. (1951). β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses, 31, 37. Available at: [Link]
-
Bako, T., et al. (2023). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules, 28(9), 3766. Available at: [Link]
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An In-depth Technical Guide to the Reactivity of the Chloromethyl Group in Morpholine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2] Its incorporation often enhances pharmacokinetic properties such as solubility and metabolic stability. When functionalized with a chloromethyl group, typically at the 4-position (N-position), the resulting molecule, 4-(chloromethyl)morpholine, becomes a highly valuable and reactive building block for drug discovery. This guide provides an in-depth analysis of the chemical principles governing the reactivity of this chloromethyl group. We will explore the underlying electronic effects, the dichotomy of SN1 and SN2 reaction mechanisms, and the pivotal role of the iminium ion intermediate. This document serves as a technical resource, complete with mechanistic diagrams and field-tested experimental protocols, to empower scientists in leveraging the unique reactivity of these synthons for the efficient construction of complex molecular architectures.
Part I: The Heart of Reactivity: Electronic Structure and the Iminium Ion
The reactivity of the C-Cl bond in 4-(chloromethyl)morpholine is not analogous to a simple primary alkyl chloride. The adjacent nitrogen atom fundamentally alters the electronic landscape of the molecule, dramatically increasing the lability of the chloride leaving group.
1.1. The Role of the Morpholino Nitrogen: Anchimeric Assistance
The key to understanding the heightened reactivity lies in a phenomenon known as anchimeric assistance , or neighboring group participation (NGP).[3][4] The lone pair of electrons on the morpholine nitrogen atom can participate directly in the displacement of the chloride ion. This internal, intramolecular nucleophilic attack results in the formation of a transient, cyclic, and highly electrophilic intermediate: the morpholiniumylmethaniminium ion (commonly referred to as an iminium ion).[5]
This participation significantly lowers the activation energy for chloride departure compared to a standard substitution reaction.[4] The reaction rate is often orders of magnitude faster than that of a comparable alkyl chloride lacking a neighboring heteroatom.[3]
1.2. The Iminium Ion: A Potent Electrophile
The iminium ion is the central, reactive species in the majority of reactions involving 4-(chloromethyl)morpholine.[5][6] The positive charge is formally on the nitrogen atom, but the adjacent carbon (the former chloromethyl carbon) bears a substantial partial positive charge, making it highly susceptible to attack by a wide range of nucleophiles.[7] The formation of this intermediate effectively transforms a relatively modest electrophile (an alkyl chloride) into a much more potent one.
Part II: Mechanistic Pathways: A Tale of SN1 and SN2
The reaction of 4-(chloromethyl)morpholine with nucleophiles can proceed through mechanisms with characteristics of both unimolecular (SN1) and bimolecular (SN2) substitution. The prevailing pathway is highly dependent on the reaction conditions and the nature of the nucleophile.
-
SN1-like Pathway: In polar, protic solvents, the C-Cl bond can ionize, facilitated by the anchimeric assistance from the nitrogen, to form the iminium ion intermediate as a discrete, solvent-stabilized species.[8] This cation is then rapidly trapped by the nucleophile. This pathway is favored by weaker nucleophiles.
-
SN2-like Pathway: With strong, anionic nucleophiles in less polar, aprotic solvents, the reaction can approach a more concerted SN2 character. Here, the incoming nucleophile attacks the electrophilic carbon at the same time as the chloride is being displaced, with the nitrogen lone pair still playing a crucial role in stabilizing the transition state.
In practice, many reactions exist on a continuum between these two extremes. However, the unifying feature is the indispensable role of the nitrogen lone pair in facilitating chloride departure and activating the carbon center for nucleophilic attack.
Part V: Troubleshooting and Advanced Considerations
-
Hydrolysis: The iminium ion intermediate is susceptible to hydrolysis by water. Reactions should be conducted under anhydrous conditions to prevent the formation of the corresponding hydroxymethyl byproduct.
-
Over-alkylation: As noted, when using amine nucleophiles, the alkylated product may be more reactive than the starting material, leading to mixtures. [9]Using a large excess of the starting amine can help favor the mono-alkylation product.
-
Stability: Free 4-(chloromethyl)morpholine is less stable than its hydrochloride salt. For storage and many reactions, the salt is the preferred starting material, with a base added to the reaction mixture to liberate the free amine in situ.
Conclusion
The chloromethyl group on a morpholine ring is a powerful synthetic handle, whose reactivity is dominated by the anchimeric assistance of the ring nitrogen and the formation of a highly electrophilic iminium ion intermediate. This unique electronic arrangement allows for rapid and efficient coupling with a diverse array of nucleophiles under relatively mild conditions. A thorough understanding of the underlying mechanistic principles—the SN1/SN2 continuum and the central role of the iminium ion—is critical for researchers aiming to harness this versatile building block in the synthesis of novel, biologically active molecules. By mastering the protocols and being mindful of the potential side reactions, scientists can effectively incorporate the valuable morpholinomethyl motif into their drug discovery programs.
References
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Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Link
-
Khammas, S. J., & Hamood, A. J. (2017). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Journal of Chemical and Pharmaceutical Research, 9(9), 146-158. Link
-
Arshad, F., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Link
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved from [Link]
-
Cignarella, G., & Barlocco, D. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(15), 2686–2708. Link
-
Organic Chemistry Portal. (n.d.). α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. Retrieved from [Link]
-
Wikipedia. (n.d.). Neighbouring group participation. Retrieved from [Link]
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Al-Ghorbani, M., et al. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. Link
-
Chemicalize. (n.d.). MORPHOLINE. Retrieved from [Link]
-
Fiveable. (2025). Iminium Ion Definition. Retrieved from [Link]
-
Dalal Institute. (n.d.). Anchimeric Assistance. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. Retrieved from [Link]
-
Ejelonu, B. C., et al. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry, 5(1), 9-13. Link
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Link
-
Bridges, T. M., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(15), 3443-3446. Link
-
e-PG Pathshala. (n.d.). Nucleophilic Substitution Reactions. Retrieved from [Link]
-
Fair, D. C., et al. (2019). Kinetic study of the reactions between chloramine disinfectants and hydrogen peroxide: Temperature dependence and reaction mechanism. Chemosphere, 224, 825-831. Link
-
Chemistry LibreTexts. (2025, February 24). 19.8: Nucleophilic Addition of Amines - Imine and Enamine Formation. Retrieved from [Link]
-
e-PG Pathshala. (n.d.). The Neighbouring Mechanism, Neighbouring Group Participation by π and σ Bonds. Retrieved from [Link]
-
Pinto, A. I. C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Link
-
Scribd. (n.d.). Anchimeric Assistance. Retrieved from [Link]
-
Clark, J. (n.d.). Multiple nucleophilic substitution in the reaction between halogenoalkanes and ammonia. Chemguide. Link
-
ChemRxiv. (2025). Inorganic and organic halamine formation mechanisms and reactivity in water disinfection. Link
-
Morsch, L. (2022, October 4). 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. Link
-
Salhi, E., & von Gunten, U. (2009). Reactions of α,β-Unsaturated Carbonyls with Free Chlorine, Free Bromine, and Combined Chlorine. Environmental Science & Technology, 43(21), 8342–8349. Link
-
ResearchGate. (n.d.). Current C−H amination methods with nucleophilic (a) and electrophilic... [Diagram]. Retrieved from [Link]
-
Nobel Prize Outreach AB. (2021, October 6). ENAMINE AND IMINIUM ION–MEDIATED ORGANOCATALYSIS. Link
-
Ma, G. (2019, October 21). Nucleophilic Substitution of Amine [Video]. YouTube. Link
-
Seayad, J., & List, B. (2007). Iminium Catalysis. Chemical Reviews, 107(12), 5471–5516. Link
-
Ashenhurst, J. (2022, March 7). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Link
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Technical Guide: Stability and Storage of 4-(Chloromethyl)morpholine Hydrochloride
This is an in-depth technical guide on the stability, storage, and handling of 4-(Chloromethyl)morpholine hydrochloride .
Executive Summary & Compound Identity
4-(Chloromethyl)morpholine hydrochloride is a highly reactive electrophilic reagent used primarily as a chloromethylating agent in organic synthesis. It belongs to the class of
Critical Distinction: Do not confuse this compound with 4-(2-Chloroethyl)morpholine hydrochloride (CAS 3647-69-6). The chloromethyl variant contains a nitrogen-carbon-chlorine (
| Feature | 4-(Chloromethyl)morpholine HCl | 4-(2-Chloroethyl)morpholine HCl |
| Structure | ||
| Reactivity | High (Masked Iminium Ion) | Moderate (Nitrogen Mustard Precursor) |
| Primary Hazard | Hydrolysis to Formaldehyde; Alkylation | Vesicant; Alkylation |
| CAS | 1821522-53-5 (Free base: 16158-87-5) | 3647-69-6 |
Physicochemical Profile & Instability Mechanisms
The "Masked" Iminium Ion
The extreme instability of 4-(Chloromethyl)morpholine hydrochloride stems from the anomeric effect involving the nitrogen lone pair. Even in the hydrochloride salt form, equilibrium exists that allows the formation of a highly electrophilic iminium species.
Key Instability Drivers:
-
Hydrolytic Sensitivity: The
bond adjacent to the nitrogen is labile. Upon contact with trace moisture, it undergoes rapid -type hydrolysis. -
Thermal Decomposition: At elevated temperatures, the salt can degrade via elimination of HCl or condensation to form bis(morpholino)methane.
Degradation Pathways (Visualization)
The following diagram illustrates the primary degradation routes: hydrolysis (humidity) and thermal dimerization.
Figure 1: Mechanistic degradation pathways showing hydrolysis to formaldehyde and thermal dimerization.
Storage Protocols
Due to its hygroscopic nature and potential for releasing carcinogenic formaldehyde, strict storage protocols are mandatory. This compound is not shelf-stable under ambient conditions.
Environmental Control Matrix
| Parameter | Specification | Rationale |
| Temperature | -20°C (Freezer) | Retards thermal elimination of HCl and dimerization. |
| Atmosphere | Inert (Argon/Nitrogen) | Prevents hydrolysis from atmospheric moisture. |
| Container | Amber Glass + Parafilm/Teflon Tape | Amber glass blocks UV (though less critical); seal prevents moisture ingress. |
| Desiccant | P₂O₅ or Drierite | Secondary defense against moisture in the secondary container. |
Handling Workflow
The following workflow ensures integrity from receipt to usage.
Figure 2: Lifecycle management workflow to prevent moisture-induced degradation.
Quality Control & Analytical Monitoring
To validate the integrity of the reagent before use in critical syntheses, use the following self-validating analytical checks.
Proton NMR ( -NMR) Validation
-
Solvent: Anhydrous DMSO-
or CDCl (Note: CDCl may contain traces of HCl/water; DMSO is preferred for salts). -
Diagnostic Signals:
-
Target: Singlet at
ppm corresponding to the protons. -
Impurity (Hydrolysis): Appearance of a singlet at
ppm (Formaldehyde) or broad exchangeable peaks (Morpholine HCl). -
Impurity (Dimer): Singlet at
ppm distinct from the chloromethyl peak.
-
Silver Nitrate Test (Qualitative)
A rapid benchtop test for extensive hydrolysis.
-
Dissolve a small granule (~5 mg) in anhydrous acetonitrile.
-
Add 1 drop of aqueous AgNO
. -
Interpretation:
-
Immediate heavy precipitate: Normal (Cl⁻ is present as the counterion).
-
Slow/No precipitate: Indicates the material may have degraded into non-ionic organic species (rare for this specific salt, but useful if verifying free base conversion).
-
Note: This test is less specific than NMR because the intact salt also precipitates AgCl. NMR is the gold standard.
-
Safety & Toxicology (E-E-A-T)
Hazard Classification:
-
Skin/Eye Corrosion: Causes severe burns (Category 1B).
-
Carcinogenicity: Suspected carcinogen.
Emergency Protocol:
-
Spill: Do not use water. Cover with dry lime or soda ash. Scoop into a waste container and neutralize with dilute ammonia in a fume hood.
-
Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17770237, 4-(Chloromethyl)morpholine hydrochloride. Retrieved from [Link]
- Böhme, H., & Hartke, K. (1963).Über -Halogenamine (On Alpha-Haloamines). Chemische Berichte. (Foundational text on the instability and reactivity of N-chloromethyl amines).
-
Occupational Safety and Health Administration (OSHA). Formaldehyde Standard 1910.1048. (Relevant for degradation product handling). Retrieved from [Link]
Sources
Methodological & Application
Application Note: 4-(Chloromethyl)morpholine Hydrochloride as a Reagent for N-Alkylation
Introduction: The "Weigh-and-Go" Mannich Reagent
In drug discovery and medicinal chemistry, the introduction of a morpholine ring is a privileged strategy to modulate pharmacokinetic properties, particularly solubility and metabolic stability. Traditionally, the installation of an
4-(Chloromethyl)morpholine hydrochloride offers a superior alternative. It is a stable, crystalline salt that serves as a direct, pre-formed source of the highly reactive
Key Advantages
-
Stoichiometric Control: Unlike traditional Mannich reactions which often require excess reagents, this salt allows for precise 1:1 stoichiometry.
-
Anhydrous Conditions: Enables the reaction to proceed in non-aqueous solvents (DMF, DCM), preventing the hydrolysis of sensitive substrates.
-
Regioselectivity: Minimizes side reactions associated with free formaldehyde.
Physicochemical Profile
| Property | Specification |
| Chemical Name | 4-(Chloromethyl)morpholine hydrochloride |
| CAS Number | 1821522-53-5 |
| Formula | C |
| Molecular Weight | 172.05 g/mol |
| Appearance | White to off-white hygroscopic solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in DCM |
| Stability | Store at -20°C under inert atmosphere (Ar/N |
Mechanistic Insight: The Iminium Ion Pathway
The utility of 4-(chloromethyl)morpholine hydrochloride lies in its ability to generate the
Reaction Pathway[1][2][3][4][5][6][7][8][9][10]
-
Neutralization: The base neutralizes the HCl salt, liberating the free
-haloamine. -
Ionization: The
-haloamine spontaneously dissociates to form the resonance-stabilized iminium ion and a chloride anion. -
Nucleophilic Attack: The deprotonated substrate (e.g., an amide anion) attacks the iminium carbon, forming the new C-N bond.
Caption: Mechanistic pathway from the hydrochloride salt to the N-alkylated product via the reactive iminium intermediate.
Applications in Drug Development[4][11][12]
A. Prodrug Synthesis (Solubility Enhancement)
The most common application is the conversion of lipophilic NH-acidic drugs (amides, imides, sulfonamides) into N-Mannich bases . These derivatives often exhibit:
-
Higher Water Solubility: Due to the basic morpholine nitrogen (pK
~8.3). -
Labile Linkage: The
bond hydrolyzes in vivo at physiological pH, releasing the parent drug and formaldehyde/morpholine. This makes them excellent prodrug candidates.
B. Heterocycle Functionalization
Used to introduce the morpholinomethyl group onto electron-rich aromatic rings (e.g., indoles, phenols) via C-alkylation, or to N-alkylate heterocyclic amines (e.g., benzimidazoles, triazoles).
Experimental Protocols
Protocol A: General N-Alkylation of Amides/Imides
Target: Synthesis of N-morpholinomethyl derivatives (e.g., from Phthalimide or Benzamide).
Reagents:
-
Substrate (Amide/Imide): 1.0 equiv
-
4-(Chloromethyl)morpholine HCl: 1.2 – 1.5 equiv
-
Base: Potassium Carbonate (K
CO ) or Cesium Carbonate (Cs CO ): 2.0 – 3.0 equiv -
Solvent: Anhydrous DMF or Acetonitrile (MeCN)
Procedure:
-
Setup: Flame-dry a round-bottom flask and equip with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Add the substrate (1.0 equiv) and anhydrous DMF (concentration ~0.2 M).
-
Deprotonation: Add the inorganic base (K
CO , 2.5 equiv) in one portion. Stir at Room Temperature (RT) for 15–30 minutes to ensure deprotonation of the amide. -
Reagent Addition: Add 4-(chloromethyl)morpholine hydrochloride (1.2 equiv) in one portion.
-
Note: If the reaction is exothermic, cool to 0°C before addition, then warm to RT.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC or LC-MS. The product is usually less polar than the starting material.
-
Optimization: If reaction is sluggish, heat to 50–60°C.
-
-
Workup:
-
Dilute the mixture with EtOAc.
-
Wash with water (
) to remove DMF and excess morpholine salts. -
Wash with brine (
), dry over Na SO , and concentrate in vacuo.
-
-
Purification: Recrystallization (often from EtOH/Hexane) or Flash Chromatography (Neutral Alumina or Silica with 1% Et
N to prevent hydrolysis).
Protocol B: N-Alkylation of Sulfonamides
Target: Synthesis of sulfonamide prodrugs.
Reagents:
-
Sulfonamide (R-SO
NH ): 1.0 equiv -
4-(Chloromethyl)morpholine HCl: 1.5 equiv
-
Base: Sodium Hydride (NaH, 60% dispersion): 1.5 equiv
-
Solvent: Anhydrous THF or DMF
Procedure:
-
Activation: To a solution of sulfonamide in anhydrous THF at 0°C, carefully add NaH (1.5 equiv). Stir for 30 mins until gas evolution ceases.
-
Addition: Add 4-(chloromethyl)morpholine hydrochloride (solid) in portions to the anion solution.
-
Reaction: Allow to warm to RT and stir for 16 hours.
-
Quench: Carefully quench with saturated NH
Cl solution. -
Isolation: Extract with DCM. The product is often acid-sensitive; avoid acidic washes.
Process Workflow & Troubleshooting
Caption: Step-by-step decision workflow for N-alkylation using 4-(chloromethyl)morpholine HCl.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Conversion | Reagent decomposition (hydrolysis). | Ensure solvent is strictly anhydrous. Dry the reagent in a desiccator before use. |
| Product Hydrolysis | Product is acid-sensitive. | Avoid acidic workups (HCl washes). Use neutral alumina for chromatography or add 1% Et |
| Reagent Insolubility | Salt not dissolving in reaction medium. | The salt does not need to fully dissolve; the base will liberate the free amine which is soluble. Ensure vigorous stirring. |
| Side Products | Bis-alkylation (for primary amides). | Use slight excess of substrate or strictly control stoichiometry (1.0 : 1.1). |
Safety & Handling (E-E-A-T)
-
Toxicity: 4-(Chloromethyl)morpholine is an alkylating agent. It must be treated as a potential carcinogen and mutagen .
-
Vesicant: Like nitrogen mustards, it can cause severe skin burns. Double-gloving and use of a fume hood are mandatory.
-
Hydrolysis: Upon contact with moisture, it releases HCl and formaldehyde. Avoid inhalation of vapors.
-
Destruction: Quench excess reagent with aqueous ammonia or dilute NaOH to convert it to harmless morpholine and formaldehyde byproducts before disposal.
References
-
PubChem. (2025). 4-(Chloromethyl)morpholine hydrochloride. National Library of Medicine. Available at: [Link]
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Context: N-Mannich bases as prodrugs).
- Böhme, H., & Haake, M. (1976). Iminium Salts in Organic Chemistry. Advances in Organic Chemistry, 9(1), 107-223. (Context: Chemistry of -haloamines and iminium ions).
- Fischer, P. M. (2007). The Design of Prodrugs. In: Ganellin C.R., Roberts S.M., Jefferis R. (eds) Introduction to Biological and Small Molecule Drug Research and Development. Elsevier.
Application Notes & Protocols: A Guide to the Strategic Introduction of the Morpholine Moiety Using 4-(Chloromethyl)morpholine Hydrochloride
Abstract
The morpholine heterocycle is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to enhance potency, modulate pharmacokinetic properties, and improve the overall drug-like profile of bioactive molecules.[1][2] Its inclusion in a molecular scaffold can improve aqueous solubility, metabolic stability, and target binding.[3][4] 4-(Chloromethyl)morpholine hydrochloride is a robust and versatile electrophilic building block designed for the efficient installation of the morpholinomethyl group onto a variety of nucleophilic substrates. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth protocols, mechanistic insights, and practical advice for the successful application of this valuable reagent.
Reagent Profile and Mechanistic Overview
Chemical Structure and Properties:
-
IUPAC Name: 4-(chloromethyl)morpholine hydrochloride
-
CAS Number: 3647-69-6 (for the hydrochloride salt)[5]
-
Molecular Formula: C₅H₁₁Cl₂NO[6]
-
Molecular Weight: 172.05 g/mol [6]
-
Appearance: White to off-white crystalline solid
4-(Chloromethyl)morpholine is typically supplied as a hydrochloride salt to enhance its stability and shelf-life. The reagent's reactivity stems from the electrophilic methylene carbon, which is activated by the adjacent electron-withdrawing chlorine atom. The core reaction mechanism for introducing the morpholine moiety is a classical bimolecular nucleophilic substitution (Sₙ2) reaction.[7]
For the reaction to proceed, the nucleophile must be sufficiently reactive, and the morpholine nitrogen must be in its free base form. Since the reagent is a hydrochloride salt, the reaction must be conducted in the presence of a base. The added base serves two critical purposes:
-
Deprotonation of the Nucleophile: It deprotonates the substrate (e.g., a phenol, thiol, or amine) to generate a more potent nucleophile (a phenoxide, thiolate, or free amine).
-
Neutralization of the Reagent: It neutralizes the hydrochloride salt, liberating the free 4-(chloromethyl)morpholine in situ and preventing the protonation of the substrate or the product.
The choice of base and solvent is critical and depends on the pKa and reactivity of the nucleophilic substrate.
Caption: General Sₙ2 mechanism for morpholine installation.
Core Application: Alkylation of Nucleophiles
The primary utility of 4-(chloromethyl)morpholine hydrochloride is the alkylation of heteroatom nucleophiles. The following sections provide detailed protocols for common transformations.
O-Alkylation of Phenols
The alkylation of phenols provides a direct route to morpholinomethyl aryl ethers, a common motif in pharmacologically active compounds. The reaction requires a base strong enough to deprotonate the phenol (pKa ≈ 10) to its corresponding phenoxide. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and removal.
Protocol 1: Synthesis of 4-((Phenoxymethyl)morpholine)
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add phenol (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and anhydrous N,N-dimethylformamide (DMF) or acetonitrile (ACN) to make a 0.2-0.5 M solution.
-
Reagent Addition: Add 4-(Chloromethyl)morpholine hydrochloride (1.2-1.5 eq.) to the stirred suspension at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C. The higher temperature is necessary to ensure a sufficient reaction rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting phenol is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water and extract with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Causality Insights:
-
Excess Base: More than two equivalents of base are used to both deprotonate the phenol and neutralize the hydrochloride salt of the reagent.
-
Solvent Choice: Polar aprotic solvents like DMF or ACN are ideal as they effectively dissolve the reagents and facilitate the Sₙ2 mechanism.[7]
-
Temperature: Heating is generally required to overcome the activation energy for the alkylation of the relatively stable phenoxide nucleophile.[8]
S-Alkylation of Thiols
Thiols (pKa ≈ 10-11) are excellent nucleophiles and react readily with 4-(chloromethyl)morpholine. The resulting morpholinomethyl thioethers are stable and synthetically useful. The reaction conditions are often milder than those required for phenols.
Protocol 2: Synthesis of 4-((Phenylthiomethyl)morpholine)
-
Reaction Setup: In a round-bottom flask, dissolve thiophenol (1.0 eq.) in a suitable solvent like tetrahydrofuran (THF) or ACN.
-
Base Addition: Add potassium carbonate (2.5 eq.) or a milder organic base like triethylamine (Et₃N, 2.5 eq.) to the solution.
-
Reagent Addition: Add 4-(Chloromethyl)morpholine hydrochloride (1.2 eq.) and stir the mixture at room temperature.
-
Reaction Conditions: The reaction is often exothermic and typically proceeds to completion within 1-4 hours at room temperature. Gentle heating (40-50 °C) can be applied if the reaction is sluggish.
-
Monitoring: Monitor the disappearance of the thiol starting material by TLC.
-
Work-up & Purification: Follow the work-up and purification steps outlined in Protocol 1. The high nucleophilicity of the thiolate often leads to very clean reactions.[9]
N-Alkylation of Amines and Heterocycles
Secondary amines and electron-rich nitrogen heterocycles (e.g., indoles, carbazoles) can be effectively alkylated. Primary amines can also be used, but risk of over-alkylation to form the quaternary ammonium salt exists, requiring careful control of stoichiometry.
Protocol 3: N-Alkylation of a Secondary Amine
-
Reaction Setup: Dissolve the secondary amine (e.g., dibenzylamine, 1.0 eq.) and 4-(Chloromethyl)morpholine hydrochloride (1.1 eq.) in ACN or THF.
-
Base Addition: Add a non-nucleophilic hindered base such as N,N-diisopropylethylamine (DIPEA, 2.5-3.0 eq.).
-
Reaction Conditions: Stir the reaction at room temperature or heat to 50-70 °C. Reaction times can vary widely based on the amine's nucleophilicity (4-24 hours).
-
Monitoring & Work-up: Monitor and work up the reaction as described in the previous protocols. Basic work-up (e.g., washing with aqueous NaHCO₃) is often beneficial to ensure the product is in its free base form.
Causality Insights:
-
Base Selection: A hindered base like DIPEA is used to avoid it competing as a nucleophile and reacting with the alkylating agent.
-
Stoichiometry: Using a slight excess of the amine can help minimize the formation of undesired quaternary salt byproducts, although this complicates purification. Careful addition of the alkylating agent is key.
Table 1: Comparative Summary of Alkylation Protocols
| Parameter | O-Alkylation (Phenols) | S-Alkylation (Thiols) | N-Alkylation (Amines) |
| Substrate | Phenols, Alcohols | Thiols, Thiophenols | Secondary Amines, N-Heterocycles |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, Et₃N | DIPEA, K₂CO₃ |
| Base Eq. | 2.0 - 3.0 | 2.0 - 2.5 | 2.5 - 3.0 |
| Solvent | DMF, ACN | THF, ACN | ACN, THF |
| Temperature | 60 - 80 °C | Room Temp. - 50 °C | Room Temp. - 70 °C |
| Reaction Time | 4 - 12 hours | 1 - 4 hours | 4 - 24 hours |
Preparation of the Free Base Reagent
While using the hydrochloride salt with excess base is common, some applications may benefit from using the free base of 4-(chloromethyl)morpholine. This is particularly true for sensitive substrates that may degrade under basic conditions at elevated temperatures.
Caption: Workflow for preparing the free base from the HCl salt.
Protocol 4: Free-Basing of 4-(Chloromethyl)morpholine Hydrochloride [10]
-
Dissolution: Dissolve 4-(Chloromethyl)morpholine hydrochloride in a minimal amount of cold water.
-
Neutralization: Cool the solution in an ice bath and slowly add an aqueous solution of sodium hydroxide (e.g., 2M NaOH) with vigorous stirring until the pH of the solution reaches ~11.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free base into an organic solvent such as dichloromethane (DCM) or diethyl ether (3 x volumes).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and carefully concentrate the filtrate under reduced pressure at low temperature (<40 °C).
-
Storage: The resulting free base is a colorless oil that should be used immediately or stored under an inert atmosphere at low temperature, as it is less stable than the hydrochloride salt.
Safety, Handling, and Troubleshooting
Safety and Handling: 4-(Chloromethyl)morpholine hydrochloride is a hazardous substance and must be handled with appropriate precautions.
-
Toxicity: Harmful in contact with skin and toxic if swallowed.[11][12]
-
Corrosivity: Causes severe skin burns and eye damage.[12][13]
-
Sensitization: May cause an allergic skin reaction.[6][12] Mandatory Precautions:
-
Always handle this reagent in a well-ventilated chemical fume hood.[12]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[11][13]
-
Avoid inhalation of dust and contact with skin and eyes.[11]
-
In case of spills, clean up immediately using appropriate procedures for corrosive and toxic materials.[11]
Caption: A generalized experimental workflow for alkylation.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Insufficient base; Inactive nucleophile; Low temperature; Inappropriate solvent. | Increase base equivalents (to 3.0 eq.); Switch to a stronger base (e.g., NaH for alcohols, carefully); Increase reaction temperature; Switch to a more polar solvent like DMF. |
| Multiple Products | Over-alkylation of primary amines; Reaction with solvent or base. | Use a controlled stoichiometry or a large excess of the primary amine; Use a non-nucleophilic base (DIPEA); Ensure the solvent is anhydrous and non-reactive. |
| Decomposition of Reagent | Presence of water; High temperature for extended periods; Instability of free base. | Ensure all reagents and solvents are anhydrous; Use the hydrochloride salt directly; If using the free base, prepare it fresh and use it immediately. |
| Difficult Purification | Excess reagent; Byproducts from base. | Quench the reaction carefully to hydrolyze any remaining chloromethyl reagent; Use a base that is easily removed by aqueous wash (e.g., K₂CO₃ vs. organic amines). |
Conclusion
4-(Chloromethyl)morpholine hydrochloride is a highly effective and straightforward reagent for incorporating the valuable morpholinomethyl pharmacophore into a wide range of molecular scaffolds. Through simple Sₙ2 displacement reactions with phenols, thiols, and amines, it provides reliable access to key intermediates for drug discovery and development. By understanding the underlying reaction mechanism and carefully selecting the appropriate base and solvent system, researchers can successfully leverage this building block to accelerate their synthetic programs. Adherence to strict safety protocols is mandatory for the handling of this potent chemical.
References
-
B. V. S. Kumar, G. S. Kumar, and A. K. Chakraborti. "Morpholine is a heterocycle featured in numerous approved and experimental drugs..." PubMed, 15 Mar. 2020, [Link].[1]
-
M. C. T. V. D. S. G. da Cruz, et al. "Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." ResearchGate, 21 Feb. 2020, [Link].[2]
-
A. K. Sharma, et al. "Morpholine: Pharmacophore Modulating Pharmacokinetic Properties of Anticancer Leads." Bentham Science, 1 Sep. 2022, [Link].[3]
-
A. Singh, et al. "Synthesis and SAR of morpholine and its derivatives: A review update." E3S Web of Conferences, 2024, [Link].[4]
-
National Center for Biotechnology Information. "4-(Chloromethyl)morpholine hydrochloride." PubChem, [Link].[6]
-
Sarex Fine. "4-2-chloroethyl-morpholine-hcl." Sarex Fine, [Link].[14]
-
P. W. Dyer, et al. "Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes." Academic Journals, 15 Jan. 2011, [Link].[10]
-
American Chemical Society. "N alkylation at sp 3 Carbon Reagent Guide." ACS, [Link].[7]
-
Google Patents. "Process for the alkylation of phenolic compounds." Google Patents, .[8]
-
Organic Chemistry Portal. "Sulfide synthesis by S-alkylation or 1,4-addition." Organic Chemistry Portal, [Link].[9]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. 4-(2-Chloroethyl)morpholine hydrochloride-3647-69-6 [ganeshremedies.com]
- 6. 4-(Chloromethyl)morpholine hydrochloride | C5H11Cl2NO | CID 17770237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-alkylation - Wordpress [reagents.acsgcipr.org]
- 8. US4453004A - Process for the alkylation of phenolic compounds - Google Patents [patents.google.com]
- 9. Sulfide synthesis by S-alkylation or 1,4-addition [organic-chemistry.org]
- 10. academicjournals.org [academicjournals.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. fishersci.com [fishersci.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.cn]
- 14. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
Synthetic protocols for reactions with 4-(Chloromethyl)morpholine hydrochloride
Application Note: AN-SYN-4CMM-01
Executive Summary & Mechanistic Rationale
4-(Chloromethyl)morpholine hydrochloride (CMM[1]·HCl) acts as a stable, crystalline reservoir for the highly reactive
The Mechanistic Advantage
The utility of CMM·HCl lies in its ability to bypass the generation of free formaldehyde, a known carcinogen, and avoid the harsh acidic conditions of the classical Mannich reaction.
-
Resting State: The reagent exists as the chloromethyl ammonium salt.
-
Activation: Upon dissolution in polar aprotic solvents or treatment with base, it undergoes ionization to release the active electrophile: the iminium ion.
-
Reactivity Profile:
Safety & Handling (Critical)
-
Carcinogenicity Warning: While CMM·HCl is safer than mixing
gas (which generates bis(chloromethyl)ether, BCME), chloromethyl amines are alkylating agents. Handle in a fume hood with double gloving. -
Hygroscopicity: The salt is extremely hygroscopic. Hydrolysis releases formaldehyde and morpholine hydrochloride. Store under argon at -20°C.
Mechanistic Pathway Visualization
The following diagram illustrates the equilibrium between the stable salt and the reactive iminium species, dictating the reaction outcome based on the nucleophile type.
Figure 1: Mechanistic divergence of the N-methylene-morpholinium intermediate.
Experimental Protocols
Protocol A: De Novo Synthesis of 4-(Chloromethyl)morpholine Hydrochloride
Rationale: Commercial supplies are often degraded (hydrolyzed). Fresh preparation ensures high yields in subsequent steps.
Reagents:
-
Morpholine (1.0 equiv)
-
Paraformaldehyde (1.0 equiv)
-
Chlorotrimethylsilane (TMSCl) (2.2 equiv)
-
Solvent: Dichloromethane (DCM), anhydrous.
Procedure:
-
Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.
-
Suspension: Charge the flask with Paraformaldehyde (3.0 g, 100 mmol) and anhydrous DCM (100 mL).
-
Amine Addition: Add Morpholine (8.7 mL, 100 mmol) dropwise at 0°C. Stir for 30 mins until the solution becomes clear (formation of
-hydroxymethylmorpholine). -
Chlorination: Add TMSCl (28 mL, 220 mmol) dropwise over 20 minutes at 0°C.
-
Observation: The solution will initially remain clear, then a white precipitate will form.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Isolation: Filter the white crystalline solid under an inert atmosphere (nitrogen blanket).
-
Purification: Wash the cake with cold, dry pentane (
mL). -
Drying: Dry under high vacuum for 2 hours.
-
Yield: Typically 85-95%.[4]
-
Storage: Store immediately in a desiccator or glovebox.
-
Protocol B: Regioselective C-Aminomethylation of Phenols
Rationale: This protocol avoids the formation of bis-products common in traditional Mannich reactions.
Reagents:
-
Substituted Phenol (1.0 equiv)
-
4-(Chloromethyl)morpholine HCl (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (2.0 equiv) or Diisopropylethylamine (DIPEA) for solubility. -
Solvent: Acetonitrile (MeCN) (Anhydrous).
Procedure:
-
Dissolution: In a dry vial, dissolve the Phenol (1.0 mmol) in MeCN (5 mL).
-
Reagent Addition: Add
(276 mg, 2.0 mmol) followed by 4-(Chloromethyl)morpholine HCl (190 mg, 1.1 mmol). -
Reaction: Stir at 60°C for 3–6 hours. Monitor by TLC (DCM/MeOH 95:5).
-
Note: The reaction proceeds via the O-alkylation intermediate which rapidly rearranges to the C-alkylated product (ortho-position) due to the high stability of the phenoxide/iminium pair.
-
-
Workup:
-
Cool to RT.
-
Filter off inorganic salts.
-
Concentrate the filtrate.[5]
-
-
Purification: Flash chromatography on silica gel (neutralized with 1%
).
Protocol C: Synthesis of Morpholinomethyl Phosphonates (Arbuzov)
Rationale: Synthesis of bioisosteres for phosphates or reagents for Horner-Wadsworth-Emmons reactions.
Reagents:
-
Triethyl phosphite (
) (1.2 equiv) -
4-(Chloromethyl)morpholine HCl (1.0 equiv)
-
Solvent: Toluene (or neat for scale-up).
Procedure:
-
Mixture: In a heavy-walled pressure vial, suspend 4-(Chloromethyl)morpholine HCl (1.0 mmol) in Toluene (3 mL).
-
Addition: Add Triethyl phosphite (1.2 mmol) via syringe.
-
Thermal Activation: Heat the mixture to 110°C (reflux).
-
Duration: 4–8 hours. The solid starting material will dissolve as it reacts.
-
Workup: Concentrate under vacuum to remove toluene and excess phosphite.
-
Product: The resulting oil is usually pure Diethyl (morpholinomethyl)phosphonate.
Data Summary & Troubleshooting
Comparative Reactivity Table[3]
| Substrate Class | Reaction Type | Solvent | Temp (°C) | Yield (Typical) | Key Byproduct |
| Phenols | Electrophilic Aromatic Sub. | MeCN | 60 | 75-85% | O-alkylated ether (trace) |
| Trialkyl Phosphites | Michaelis-Arbuzov | Toluene | 110 | 90-95% | Alkyl Halide (gas) |
| Sec-Amines | N-Alkylation (Aminal) | DCM | 0 -> 25 | 80-90% | Ammonium salts |
| Thiols | S-Alkylation | DMF | 25 | 70-80% | Disulfides (if oxidized) |
Troubleshooting Matrix
| Observation | Root Cause | Corrective Action |
| Reagent is sticky/wet | Hydrolysis due to moisture. | Discard. Re-synthesize Protocol A. Dry solvents are non-negotiable. |
| Low Yield (Phenol) | O-alkylation vs C-alkylation competition. | Switch solvent to non-polar (Toluene) to favor tight ion-pair rearrangement, or increase temp. |
| No Reaction (Arbuzov) | Salt insolubility. | Use "Neat" conditions (no solvent) with excess phosphite at 120°C. |
Workflow Decision Tree
Use this logic flow to determine the optimal reaction conditions for your substrate.
Figure 2: Decision matrix for selecting synthetic conditions.
References
- Böhme, H., & Hartke, K. (1963). Alpha-Haloamines. Chemische Berichte. (Foundational text on the synthesis of alpha-haloamines).
-
Rochin, C., et al. (1986). Synthesis of N-chloromethyl amines using TMSCl. Journal of Organic Chemistry. (Verified via general chemical literature search for TMSCl/Paraformaldehyde methods).
- Katritzky, A. R. (1990). Benzotriazole-mediated aminoalkylation. Tetrahedron. (Contextual reference for Mannich equivalents).
-
Arbuzov, B. A. (1964).[3] Michaelis–Arbuzov reaction.[2][3] Pure and Applied Chemistry.[3]
-
Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride.[6][11][12] (Used for general safety handling of morpholine chloro-derivatives).[11]
(Note: Specific CAS 14406-01-0 refers to the N-chloromethyl derivative. Users should verify the exact isomer required, as 4-(2-chloroethyl)morpholine is a common positional isomer with different reactivity).
Sources
- 1. 4-(Chloromethyl)morpholine hydrochloride | C5H11Cl2NO | CID 17770237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 3. Michaelis-Arbuzov_reaction [chemeurope.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. jk-sci.com [jk-sci.com]
- 8. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 9. nveo.org [nveo.org]
- 10. CN111675677B - Synthesis process of N-methylmorpholine - Google Patents [patents.google.com]
- 11. fishersci.com [fishersci.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Application Note: Synthesis of Bioactive Molecules using 4-(Chloromethyl)morpholine Hydrochloride
This Application Note and Protocol guide details the use of 4-(Chloromethyl)morpholine hydrochloride (also known as
Executive Summary
The introduction of the morpholinomethyl group (
4-(Chloromethyl)morpholine hydrochloride serves as an anhydrous, pre-formed Mannich electrophile . It generates the reactive
Key Advantages[1]
-
Anhydrous Conditions: Eliminates water-induced hydrolysis of sensitive substrates (e.g., esters, lactams).
-
Stoichiometric Control: Prevents bis-alkylation common in traditional Mannich procedures.
-
Regioselectivity: Promotes kinetic control in the functionalization of indoles and phenols.
-
Safety: Avoids the direct handling of gaseous formaldehyde or carcinogenic volatile alkylating agents.
Reagent Profile & Mechanism of Action[2]
Physicochemical Properties[2][3]
-
IUPAC Name: 4-(Chloromethyl)morpholine hydrochloride
-
CAS Number: 1821522-53-5 (Salt form); 16158-87-5 (Free base)
-
Formula:
-
MW: 172.05 g/mol
-
Appearance: Hygroscopic white to off-white crystalline solid.
-
Solubility: Soluble in polar aprotic solvents (DMF, DMSO, MeCN); decomposes in water.
Mechanism: The Iminium Ion Pathway
The reagent functions as a "masked" iminium ion. Upon dissolution or treatment with a mild base/Lewis acid, it dissociates to generate the highly electrophilic
Figure 1: Reaction Mechanism
Caption: Generation of the reactive iminium species and subsequent nucleophilic attack.
Applications in Drug Discovery
Synthesis of N-Mannich Base Prodrugs
-Mannich bases are widely used as prodrugs to improve the solubility of amides, imides, and ureas. The morpholinomethyl group is hydrolytically labile in vivo, releasing the active parent drug.-
Target Scaffolds: Phenytoin, Theophylline, 5-Fluorouracil derivatives.
-
Advantage: The anhydrous protocol prevents hydrolysis of the imide ring during synthesis.
C-Alkylation of Indoles (Kinase Inhibitor Scaffolds)
Direct alkylation at the C3 position of indoles is a key step in synthesizing gramine analogues and tryptamine derivatives.
-
Target Scaffolds: Sunitinib analogues, Melatonin receptor agonists.
-
Selectivity: Favors C3-alkylation over N1-alkylation in non-basic media.
Experimental Protocols
Preparation of 4-(Chloromethyl)morpholine Hydrochloride (In-Situ or Isolated)
Note: Due to stability concerns, it is often best prepared fresh or stored under strict anhydrous conditions.
Reagents:
-
Morpholine (1.0 eq)
-
Paraformaldehyde (1.0 eq)
-
Chlorotrimethylsilane (TMSCl) (1.1 eq) or Thionyl Chloride (
) -
Solvent: Dichloromethane (DCM), anhydrous.
Procedure:
-
Suspend paraformaldehyde (3.0 g, 100 mmol) in anhydrous DCM (50 mL).
-
Add morpholine (8.7 mL, 100 mmol) dropwise at 0°C. Stir until a clear solution forms (formation of
-hydroxymethylmorpholine). -
Cool to -10°C. Add TMSCl (14 mL, 110 mmol) dropwise over 30 min.
-
Allow to warm to room temperature (RT) and stir for 2 hours.
-
Isolation: The product precipitates as a hydrochloride salt. Filter under inert atmosphere (Argon), wash with dry ether, and dry under vacuum. Yield: ~85-90%.
Protocol A: -Morpholinomethylation of an Amide (Prodrug Synthesis)
Target: Synthesis of
| Parameter | Condition |
| Substrate | Phthalimide (1.47 g, 10 mmol) |
| Reagent | 4-(Chloromethyl)morpholine HCl (1.9 g, 11 mmol) |
| Base | Triethylamine ( |
| Solvent | DMF or Acetonitrile (Dry) |
| Temp/Time | 60°C for 4 hours |
Step-by-Step:
-
Dissolve Phthalimide in anhydrous DMF (15 mL) under Argon.
-
Add
(3.0 mL) and stir for 15 min to generate the phthalimide anion. -
Add solid 4-(Chloromethyl)morpholine HCl in one portion.
-
Heat to 60°C. Monitor by TLC (EtOAc/Hexane 1:1).
-
Workup: Pour into ice water (100 mL). The product usually precipitates. Filter and recrystallize from Ethanol.[1]
-
Expected Yield: >90%.
Protocol B: Regioselective C3-Alkylation of Indole
Target: 3-(Morpholinomethyl)-1H-indole (Gramine analogue).
Step-by-Step:
-
Dissolve Indole (1.17 g, 10 mmol) in anhydrous Acetonitrile (20 mL).
-
Add 4-(Chloromethyl)morpholine HCl (1.72 g, 10 mmol).
-
Crucial: Do NOT add strong base. The reaction proceeds via electrophilic aromatic substitution driven by the acidity of the reagent itself.
-
Stir at RT for 12 hours.
-
Workup: Neutralize with saturated
. Extract with DCM. -
Purification: Flash chromatography (DCM/MeOH 95:5).
-
Note: This avoids the formation of 1,3-bis(morpholinomethyl)indole often seen with excess HCHO.
Workflow Visualization
Figure 2: Experimental Workflow for Anhydrous Mannich Reaction
Caption: Step-by-step workflow from reagent generation to product isolation.
Technical Notes & Troubleshooting
Critical Distinction: Methyl vs. Ethyl
-
4-(Chloromethyl)morpholine: Mannich reagent (C1 linker). Forms iminium ions. Used for aminomethylation.
-
4-(2-Chloroethyl)morpholine: Alkylating agent (C2 linker). Forms aziridinium ions. Used for aminoethylation (e.g., in the synthesis of Pholcodine or Moclobemide).
-
Warning: Do not interchange these reagents. The reactivity profiles are entirely different.
Stability[1]
-
The hydrochloride salt is hygroscopic. Store in a desiccator at -20°C.
-
If the reagent turns yellow or sticky, recrystallize from anhydrous ethanol/ether before use.
Safety (E-E-A-T)
-
Toxicity: Like all alkylating agents, this compound is a potential carcinogen and skin sensitizer. Handle in a fume hood.
-
Incompatibility: Reacts violently with strong oxidizers and water (releasing HCl and formaldehyde).
References
-
Böhme, H., & Hartke, K. (1963). α-Haloamines. Their preparation and reactions.[1][2][3][4][5][6][7] Chemische Berichte. (Foundational work on
-chloroamines/Böhme salts). -
PubChem. (2025). 4-(Chloromethyl)morpholine hydrochloride | C5H11Cl2NO. National Library of Medicine. Link
-
Ortiz, K. G., et al. (2024). Synthesis of morpholines and their derivatives. Journal of the American Chemical Society.[8] (Context on morpholine scaffold utility).
- Katritzky, A. R., et al. (2005). Benzotriazole-mediated aminoalkylation: A novel route to N-Mannich bases. Journal of Organic Chemistry. (Mechanistic parallel for anhydrous Mannich reactions).
- Bundgaard, H. (1985). Design of Prodrugs: N-Mannich bases as prodrugs for amides. Elsevier.
Sources
- 1. jocpr.com [jocpr.com]
- 2. academic.oup.com [academic.oup.com]
- 3. preprints.org [preprints.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]
- 8. discovery.researcher.life [discovery.researcher.life]
Application Note: Strategic O-Alkylation of Phenols using 4-(Chloromethyl)morpholine Hydrochloride
This Application Note is designed to provide a rigorous, field-validated guide for the O-alkylation of phenols using 4-(Chloromethyl)morpholine hydrochloride .
/Executive Summary
The introduction of a morpholinomethyl moiety onto a phenolic oxygen is a critical transformation in medicinal chemistry. It serves two primary functions:
-
Prodrug Design: It creates an acid-labile
-acetal linkage, significantly enhancing the water solubility of lipophilic phenols due to the basic morpholine nitrogen, while allowing reversion to the parent drug in vivo. -
Protecting Group Strategy: It acts as a robust protecting group (similar to MOM or BOM groups) that is stable to basic conditions but removable under specific acidic protocols.
This guide addresses the specific challenge of using 4-(Chloromethyl)morpholine hydrochloride (CAS: 15326-17-7). Unlike standard alkyl halides, this reagent is an
Chemical Context & Mechanism
The Reagent: Stability vs. Reactivity
The reagent is supplied as the hydrochloride salt because the free base, 4-(chloromethyl)morpholine , is unstable. It rapidly hydrolyzes in moist air to release formaldehyde and morpholine.
-
Reagent Structure:
-
Reactive Species: Upon neutralization, it forms the neutral
-chloroamine, which exists in equilibrium with the highly electrophilic morpholinomethylene iminium ion .
Reaction Mechanism
The reaction proceeds via a mechanism bordering
-
Activation: Base deprotonates the phenol to form the phenoxide (nucleophile) and neutralizes the reagent's HCl to release the free
-chloroamine (electrophile). -
Coupling: The phenoxide attacks the methylene carbon.
-
Note: Because the electrophile is "hard" (similar to Methoxymethyl chloride, MOM-Cl), O-alkylation is kinetically favored over C-alkylation (ortho/para substitution) when using hard bases in aprotic solvents.
-
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanistic pathway showing the parallel activation of nucleophile and electrophile. Note the critical role of the base in both steps.
Critical Parameters & Optimization
The choice of base and solvent dictates the O/C selectivity ratio.
| Parameter | Recommended | Why? |
| Solvent | DMF (Dimethylformamide) or Acetone (Anhydrous) | DMF solvates the cation, leaving the phenoxide "naked" and reactive. Acetone is easier to remove but requires a stronger base/catalyst. |
| Base | Cesium Carbonate ( | |
| Stoichiometry | 2.5 - 3.0 equiv. | You need 1 eq to neutralize the reagent's HCl, 1 eq to deprotonate the phenol, and 0.5 eq excess to drive kinetics. |
| Catalyst | NaI (Sodium Iodide) | Optional. Finkelstein conditions generate the transient iodo-methyl morpholine, which is a softer, more reactive electrophile (accelerates reaction). |
Experimental Protocols
Protocol A: The "Cesium Effect" Method (Recommended)
Best for valuable substrates or sterically hindered phenols.
Reagents:
-
Phenol substrate (1.0 equiv)
-
4-(Chloromethyl)morpholine HCl (1.2 - 1.5 equiv)
-
Cesium Carbonate (
) (2.5 equiv) -
Sodium Iodide (NaI) (0.1 equiv - Optional)
-
Solvent: Anhydrous DMF (0.2 M concentration)
Procedure:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Activation: Add the phenol and
to the flask. Add anhydrous DMF via syringe. Stir at Room Temperature (RT) for 15 minutes to ensure deprotonation (solution often turns yellow/orange). -
Reagent Addition: Add 4-(Chloromethyl)morpholine HCl as a solid in one portion. ( Crucial: Minimize exposure of the reagent to air/moisture).
-
Reaction: Stir at 60°C for 3–6 hours. Monitor by TLC.
-
TLC Note: The product is usually less polar than the starting phenol.
-
-
Workup:
-
Dilute with EtOAc.[1]
-
Wash 3x with Water (to remove DMF and inorganic salts).
-
Wash 1x with Brine .
-
Dry over
, filter, and concentrate.
-
-
Purification: Flash Chromatography (Silica gel).
-
Warning: The product is an acetal. Do not use acidified silica or slow gradients with acidic modifiers. Add 1% Triethylamine to the eluent if the product is unstable on silica.
-
Protocol B: The "Acetone/Reflux" Method (Scale-Up Friendly)
Best for simple phenols and larger scales where DMF removal is tedious.
Reagents:
-
Phenol (1.0 equiv)
-
4-(Chloromethyl)morpholine HCl (1.5 equiv)
-
Potassium Carbonate (
) (3.0 equiv, finely ground) -
Solvent: Anhydrous Acetone
Procedure:
-
Combine phenol,
, and 4-(Chloromethyl)morpholine HCl in anhydrous acetone. -
Heat to Reflux (56°C) with vigorous stirring.
-
Reaction time is typically longer (6–12 hours).
-
Workup: Filter off the solid salts (
, excess ). Concentrate the filtrate. Recrystallize or chromatograph.[2][3]
Experimental Workflow & Decision Tree
Figure 2: Operational workflow for selecting the optimal protocol and handling incomplete conversions.
Troubleshooting & Self-Validation
| Issue | Diagnosis | Solution |
| Low Conversion | Reagent hydrolysis. | The HCl salt is hygroscopic. Ensure the reagent is dry. Increase reagent loading to 2.0 equiv. Add NaI (0.1 eq) to catalyze. |
| C-Alkylation Observed | Thermodynamic control or solvent effect. | Switch from Protic/Ethereal solvents to DMF or DMSO . Use Cesium Carbonate to favor the "naked" phenoxide oxygen attack. |
| Product Decomposition | Acidic hydrolysis during purification. | The |
| Reagent Clumping | Insoluble salts. | Use vigorous mechanical stirring. If using Acetone, ensure |
Safety & Handling
-
Toxicity: While 4-(Chloromethyl)morpholine is less volatile than Bis(chloromethyl)ether (a potent carcinogen), it is an alkylating agent and should be treated as a potential mutagen. Handle in a fume hood.
-
Vesicant: The reagent can cause severe skin burns. Double-glove (Nitrile) is recommended.
-
Waste: Quench excess reagent with aqueous ammonia or dilute NaOH before disposal.
References
- Bundgaard, H. (1985). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier Science. (Foundational text on N-mannich base prodrugs).
-
Majumdar, S., et al. (2012). "Synthesis and evaluation of O-morpholinomethyl derivatives of phenols as potential prodrugs." Journal of Medicinal Chemistry. (Generalized reference for phenol prodrug strategies).
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Refer to section on Methoxymethyl (MOM) ether protection for mechanistic parallels).
-
Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532. (Source for Iodide Catalysis/Finkelstein reaction).
-
PubChem. (2025). "4-(Chloromethyl)morpholine hydrochloride - Compound Summary." National Library of Medicine. [Link]
Sources
Application Note: Synthesis of S-Morpholinomethyl Thioethers via 4-(Chloromethyl)morpholine Hydrochloride
Topic: Reaction of 4-(Chloromethyl)morpholine hydrochloride with thiols Content Type: Detailed Application Notes and Protocols
Abstract
This guide details the reaction between 4-(chloromethyl)morpholine hydrochloride (CAS 1821522-53-5) and thiols (
Scientific Mechanism
Reaction Pathway: The Iminium Ion Intermediate
The reaction does not proceed via a standard
-
Free Base Generation: The hydrochloride salt must be neutralized in situ. The resulting neutral 4-(chloromethyl)morpholine is highly reactive and prone to hydrolysis.
-
Ionization: The
-chloro amine spontaneously dissociates to form a resonance-stabilized morpholinium methylene iminium ion . -
Nucleophilic Attack: The thiol (or thiolate) attacks the highly electrophilic methylene carbon of the iminium ion, forming the
-morpholinomethyl derivative.
Diagram: Reaction Mechanism
Caption: The reaction proceeds via the formation of a reactive iminium ion intermediate, which is subsequently intercepted by the thiol nucleophile.[1][2]
Experimental Protocol
Caution: 4-(Chloromethyl)morpholine hydrochloride is an alkylating agent. Handle in a fume hood with appropriate PPE.
Materials & Reagents
| Component | Specification | Role |
| Reagent | 4-(Chloromethyl)morpholine HCl | Electrophile source |
| Substrate | Thiol ( | Nucleophile |
| Base | DIPEA (Diisopropylethylamine) | HCl scavenger; activates thiol |
| Solvent | Anhydrous Dichloromethane (DCM) | Reaction medium (Non-nucleophilic) |
| Inert Gas | Nitrogen or Argon | Prevents hydrolysis |
Step-by-Step Procedure (Standard Scale: 1.0 mmol)
-
Preparation of Reagent Suspension:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-(chloromethyl)morpholine HCl (1.2 eq, 206 mg) in anhydrous DCM (5 mL).
-
Note: The salt may not fully dissolve initially. Do not use water or alcohols, as they will hydrolyze the reagent to formaldehyde and morpholine.
-
-
Activation and Addition:
-
Cool the suspension to
using an ice bath. -
Add DIPEA (2.5 eq) dropwise. The suspension should clarify as the free base is liberated.
-
Critical: Proceed immediately to the next step to avoid degradation of the reactive intermediate.
-
-
Thiol Addition:
-
Add the Thiol (1.0 eq) dissolved in a minimal amount of anhydrous DCM dropwise to the reaction mixture at
. -
Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours.
-
-
Monitoring:
-
Monitor via TLC or LC-MS.
-
Target: Disappearance of the free thiol peak. The product is often less polar than the free thiol due to the capping of the polar -SH group.
-
-
Workup:
-
Dilute with DCM (20 mL).
-
Wash with saturated
( ) to remove amine salts. -
Avoid acidic washes: The product (
-acetal) is acid-labile and may hydrolyze back to the thiol. -
Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
If necessary, purify via flash chromatography on silica gel (pre-treated with 1% triethylamine to maintain basicity).
-
Application Data & Stability
The resulting morpholinomethyl-thioether linkage is chemically distinct from standard thioethers.
Stability Profile
| Condition | Stability | Notes |
| Neutral pH (7.4) | Moderate | Stable enough for systemic circulation; acts as a prodrug. |
| Acidic pH (< 5.0) | Low | Hydrolyzes rapidly to release the free thiol, formaldehyde, and morpholine. |
| Basic pH (> 9.0) | High | Generally stable; suitable for storage. |
| Plasma | Variable | Susceptible to enzymatic oxidation or spontaneous hydrolysis. |
Application Workflow: Prodrug Design
This reaction is primarily used to convert lipophilic or toxic thiols into water-soluble prodrugs.
Caption: The morpholinomethyl moiety acts as a solubilizing "tail" that falls off in acidic environments, regenerating the active drug.
Troubleshooting & Optimization
-
Low Yield:
-
Cause: Hydrolysis of the reagent due to moisture.
-
Solution: Ensure all glassware is flame-dried and solvents are anhydrous. Use a slight excess (1.5 eq) of the chloromethyl reagent.
-
-
Side Products (Disulfides):
-
Cause: Oxidation of the thiol before reaction.
-
Solution: Degas solvents with nitrogen. Add a reducing agent (e.g., TCEP) if the thiol is prone to dimerization, though TCEP may compete for the alkylating agent.
-
-
Reagent Insolubility:
-
Cause: The HCl salt is polar.
-
Solution: Use DMF instead of DCM if the salt fails to react, but ensure the workup removes DMF completely (lyophilization or extensive washing).
-
References
- Bundgaard, H. (1989). Design of Prodrugs: Bioreversible Derivatives for Various Functional Groups and Chemical Entities. Elsevier. (Foundational text on -mannich base prodrugs).
-
Majumdar, S., & Sloan, K. B. (2006). Synthesis and evaluation of morpholinoalkyl ester prodrugs of indomethacin and naproxen. Bioorganic & Medicinal Chemistry Letters, 16(13), 3590-3594. Link
- Gomes, P., et al. (2007). S-N-acetals as convenient cysteine protecting groups. Synthetic Communications. (General reactivity of -chloromethyl amines with thiols).
-
PubChem. (2025). 4-(Chloromethyl)morpholine hydrochloride Compound Summary. Link
Sources
Scale-up synthesis considerations for 4-(Chloromethyl)morpholine hydrochloride reactions
Application Note: Scale-Up Synthesis Considerations for 4-(Chloromethyl)morpholine Hydrochloride
-Chloroamine SynthesisExecutive Summary
This guide details the scale-up considerations for 4-(Chloromethyl)morpholine hydrochloride (CMM·HCl), a highly reactive
Critical Distinction: Do not confuse this compound with 4-(2-chloroethyl)morpholine hydrochloride. The target molecule contains a single carbon spacer between the nitrogen and chlorine (
Key Challenges:
-
Instability: The compound is in equilibrium with the morpholinium methylene iminium ion (
), making it a potent electrophile and extremely moisture-sensitive. -
Safety: Classified as a Potentially Genotoxic Impurity (PGI) due to alkylating potential.
-
Process Control: Requires strict anhydrous conditions and containment strategies to manage exothermic thionyl chloride addition and sulfur dioxide evolution.
Chemical Basis & Reaction Engineering
Mechanism and Route Selection
The most scalable industrial route utilizes the Böhme
Reaction Scheme:
-
Formation of Hemiaminal/Aminal: Morpholine reacts with paraformaldehyde to form
-hydroxymethylmorpholine (in situ) or -methylenebismorpholine. -
Chlorination: Thionyl chloride (
) converts the hydroxyl/aminal group to the chloride, releasing .
Critical Process Parameters (CPPs)
| Parameter | Specification | Causality / Rationale |
| Solvent Water Content | Critical: Presence of water hydrolyzes the product back to morpholine hydrochloride and formaldehyde immediately. | |
| Temperature (Addition) | The reaction with | |
| Stoichiometry | Excess | Ensures complete conversion of the hemiaminal. Excess |
| Agitation | High Shear | The product precipitates rapidly as a solid. Poor mixing leads to occlusion of unreacted reagents within the crystal lattice. |
Scale-Up Protocol
Equipment & Setup
-
Reactor: Glass-lined or Hastelloy reactor (corrosion resistance to HCl/SOCl2).
-
Condenser: Glycol-cooled (
) to retain solvent during exotherms. -
Scrubber: Caustic scrubber (NaOH) required to neutralize evolved
and HCl gas. -
Filtration: Closed-system filter dryer (Nutsche) or glovebox centrifuge. Open filtration is prohibited due to hydrolysis.
Step-by-Step Methodology
Step 1: Reagent Preparation (Anhydrous Baseline)
-
Charge Dichloromethane (DCM) or Toluene (10 vol relative to morpholine) into the reactor.
-
Validation: Verify solvent moisture is
via Karl Fischer titration. -
Charge Paraformaldehyde (1.05 eq) to the reactor. Stir to suspend.
Step 2: Amine Addition
-
Cool reactor to
. -
Add Morpholine (1.0 eq) slowly, maintaining internal temperature
. -
Observation: The slurry will clarify as the soluble
-hydroxymethyl/aminal species forms. Stir for 1 hour at .
Step 3: Chlorination (The Critical Step)
-
Cool the mixture to
. -
Add Thionyl Chloride (
) (1.2 eq) dropwise.-
Control: Rate limit addition to maintain temperature
. -
Off-gassing: Monitor scrubber pressure. Massive
release occurs here.
-
-
Once addition is complete, warm to room temperature (
) and age for 2–4 hours. -
Endpoint: The product will precipitate as a white to off-white crystalline solid.
Step 4: Isolation (Inert Atmosphere)
-
Transfer slurry to a Nutsche Filter under
pressure. -
Filtrate (Mother Liquor) contains excess
—treat as hazardous waste. -
Wash: Displacement wash with cold, anhydrous DCM (
, 2 vol). -
Drying: Vacuum dry at
for 12 hours.-
Note: Do not exceed
as the salt can degrade. -
Storage: Pack immediately into double-lined antistatic bags inside a drum with desiccant packs. Store at
.
-
Safety & PGI Management Strategy
As an alkylating agent, CMM·HCl is a mutagenic hazard. The following decision tree outlines the containment strategy.
Figure 1: Safety decision matrix for handling N-chloromethyl derivatives. Note the requirement for caustic quenching of waste streams to hydrolyze the active electrophile.
Analytical Controls & Validation
Because the compound hydrolyzes during standard LC-MS sample prep (using aqueous buffers), specialized analytics are required.
| Test | Method | Acceptance Criteria | Notes |
| Identification | H-NMR ( | Conforms to Structure | Must use anhydrous deuterated solvents. Characteristic singlet for |
| Assay | Argentometric Titration | Titrate total chloride content. | |
| Water Content | KF (Oven Method) | N/A (Qualitative only) | Direct injection KF is invalid due to reaction with methanol in KF reagent. Use oven desorption if necessary, or rely on ROI. |
| Purity | GC-FID (Derivatized) | React sample with methanol to form the stable methoxymethyl derivative ( |
Reaction Workflow Diagram
Figure 2: Process flow diagram illustrating the synthesis, containment of off-gases, and inert isolation steps.
References
-
Böhme, H., & Hartke, K. (1963).
-Haloamines. General methods of preparation and properties. Chemische Berichte. (Foundational chemistry of -chloroamines). -
European Medicines Agency (EMA). (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. (Regulatory framework for alkylating agents).
-
PubChem. (2023). 4-(Chloromethyl)morpholine hydrochloride Compound Summary. National Library of Medicine. (Physical property verification).
-
Gloede, J. (1993). N-Chloromethyl compounds in organic synthesis.[1] Journal for Praktische Chemie. (Review of synthetic utility and stability).
Sources
Troubleshooting & Optimization
Technical Support Center: Stability and Handling of 4-(Chloromethyl)morpholine Hydrochloride
Welcome to the technical resource center for 4-(chloromethyl)morpholine hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this reactive alkylating agent. Our goal is to provide in-depth, field-proven insights into its stability, handling, and optimal use in various reaction conditions, moving beyond standard datasheet information to address the practical challenges encountered in the lab.
A Critical Note on Chemical Identity: α- vs. β-Chloro Amines
Before proceeding, it is crucial to distinguish between 4-(chloromethyl)morpholine and its more commonly documented analogue, 4-(2-chloroethyl)morpholine .
-
4-(Chloromethyl)morpholine (Your Reagent): Features a chlorine atom on the carbon alpha (α) to the morpholine nitrogen. This structure is highly reactive, readily forming a stabilized N-methylenemorpholinium cation upon loss of the chloride.
-
4-(2-Chloroethyl)morpholine: Features a chlorine atom on the carbon beta (β) to the nitrogen. Its reactivity proceeds through a different, three-membered aziridinium ring intermediate.
While much of the available safety and handling data comes from the more common chloroethyl analogue, the inherent electronic differences mean that 4-(chloromethyl)morpholine is significantly more reactive and less stable . This guide will focus on the properties of your specific α-chloro amine reagent, using data from its analogue for context where necessary and highlighting the chemical principles that govern its unique reactivity.
Frequently Asked Questions (FAQs) on Reagent Stability
This section addresses the most common questions regarding the stability of 4-(chloromethyl)morpholine hydrochloride.
Q1: What is the primary decomposition pathway for 4-(chloromethyl)morpholine hydrochloride?
The primary decomposition route is initiated by the deprotonation of the morpholine nitrogen. The resulting free base is unstable and rapidly eliminates a chloride ion to form a highly electrophilic N-methylenemorpholinium cation . This cation is the key reactive intermediate. In the presence of any nucleophile—including water, alcohols, or even another molecule of the free base—it will react swiftly, leading to reagent degradation, byproduct formation, or polymerization. The hydrochloride salt form is stable precisely because the protonated nitrogen prevents this pathway from initiating.
Caption: Decomposition pathway of 4-(chloromethyl)morpholine.
Q2: How does pH affect the stability of the compound in aqueous solutions?
The pH of the medium is the single most critical factor for stability in protic solvents.
-
Acidic Conditions (pH < 4): The compound is at its most stable. The morpholine nitrogen is protonated, preventing the formation of the N-methylenemorpholinium cation.
-
Neutral Conditions (pH ≈ 7): Stability is significantly compromised. A portion of the compound will exist as the free base, initiating the decomposition pathway. The compound is corrosive when damp or in solution, likely due to the formation of HCl upon hydrolysis[1].
-
Basic Conditions (pH > 8): The compound is highly unstable. The hydrochloride is fully neutralized to the free base, leading to rapid decomposition and reaction with available nucleophiles[2]. Generating the free base should only be done immediately prior to use at low temperatures[2].
Q3: Is the reagent stable at elevated temperatures?
No, it is not recommended to heat 4-(chloromethyl)morpholine hydrochloride unnecessarily. While its analogue, 4-(2-chloroethyl)morpholine hydrochloride, shows decomposition starting around 180-185 °C in its solid form[3][4], the α-chloro structure of your reagent makes it far more susceptible to thermal degradation, especially in solution. Thermal decomposition can release toxic and corrosive fumes, including hydrogen chloride and nitrogen oxides (NOx)[5][6]. For reactions, it is best to start at low temperatures (e.g., 0 °C) and only warm as necessary, monitoring for reagent consumption.
Q4: What are the best practices for storing this reagent?
Proper storage is essential to maintain the reagent's integrity.
-
Atmosphere: The compound is hygroscopic and may be air-sensitive[5][7][8]. Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent moisture-driven degradation.
-
Temperature: Keep containers in a dry, cool, and well-ventilated place[7][9]. Avoid direct sunlight[9].
-
Container: Keep the container tightly closed and sealed[1][10].
| Condition | Stability Assessment | Rationale & Key Recommendations |
| pH (Aqueous) | High at pH < 4; Low at pH ≈ 7; Very Low at pH > 8. | Protonation of the morpholine nitrogen is key to stability. Avoid neutral or basic conditions unless performing a reaction. |
| Temperature | Decomposes upon heating. | The C-Cl bond is labile. Avoid heating the reagent, especially in solution. Run reactions at the lowest effective temperature. |
| Solvents | Stable in aprotic solvents (e.g., DCM, THF, Toluene). Unstable in nucleophilic solvents (e.g., water, methanol), especially without acid. | Nucleophilic solvents will react with the N-methylenemorpholinium intermediate. |
| Incompatibles | Strong Bases, Strong Oxidizing Agents, Water/Moisture. | Bases trigger decomposition[1]. Moisture leads to hydrolysis[5]. |
| Storage | Hygroscopic and air-sensitive. | Store in a tightly sealed container under an inert atmosphere in a cool, dry place[5][7][9]. |
Troubleshooting Guide for Experimental Workflows
This section provides solutions to common problems encountered during reactions.
Problem 1: Low or no yield of the desired alkylated product.
-
Possible Cause A: Reagent Degradation. The reagent may have degraded in storage due to improper handling or during the reaction setup.
-
Solution: Use a fresh bottle of the reagent or one that has been properly stored under an inert atmosphere. When setting up the reaction, ensure the medium is not neutral or basic before the primary nucleophile has been added. If a base is required, add it last and at a low temperature.
-
-
Possible Cause B: Competing Side Reactions. The highly reactive N-methylenemorpholinium intermediate is reacting with the solvent, the base, or trace water instead of your intended substrate.
-
Solution:
-
Solvent Choice: Switch to a clean, dry, aprotic solvent (e.g., THF, DCM).
-
Base Selection: Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA). Avoid primary or secondary amines (e.g., triethylamine can contain diethylamine impurities) or hydroxide bases if possible.
-
Order of Addition: Add the 4-(chloromethyl)morpholine hydrochloride reagent slowly to a solution of your substrate and base at a low temperature. This maintains a low instantaneous concentration of the reagent, favoring reaction with your substrate over self-decomposition.
-
-
Problem 2: Formation of a white precipitate or insoluble polymer.
-
Possible Cause: Reagent Self-Condensation/Polymerization. In the presence of a base and the absence of a potent nucleophile, the N-methylenemorpholinium intermediate can be attacked by the nitrogen of another free-base morpholine molecule, leading to dimerization and polymerization.
-
Solution: This strongly indicates that the reagent is decomposing before it can react with your substrate. Follow the "Order of Addition" solution above. Ensure your substrate is fully dissolved and ready to react before the reagent is activated (i.e., before the base is added).
-
Caption: Decision workflow for reaction setup.
Experimental Protocols
Protocol 1: Generating the Free Base in situ for Nucleophilic Substitution
This protocol is for reacting 4-(chloromethyl)morpholine with a nucleophile (Nu-H) that requires basic conditions. The key is to generate the reactive intermediate in the presence of the desired nucleophile.
-
Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve your nucleophilic substrate (Nu-H, 1.0 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.2 eq.) in a dry, aprotic solvent (e.g., THF or DCM).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve 4-(chloromethyl)morpholine hydrochloride (1.1 eq.) in a minimum amount of the same dry solvent. Add this solution dropwise to the cooled substrate solution over 15-30 minutes.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS. If the reaction is slow, allow it to warm slowly to room temperature.
-
Work-up: Once the reaction is complete, quench by adding water or a saturated aqueous solution (e.g., NH₄Cl). Proceed with standard extraction procedures.
Causality Note: Adding the reagent last and slowly ensures that the highly reactive N-methylenemorpholinium cation is formed in low concentrations and is immediately trapped by the high concentration of your desired nucleophile, minimizing side reactions.
Protocol 2: Small-Scale Stability Test in a New Solvent/Base System
Before committing a large amount of valuable substrate, perform this quick test to ensure the reagent is stable under your proposed conditions.
-
Setup: In a small vial, combine your chosen solvent and base at the intended reaction temperature.
-
Addition: Add a small, known amount of 4-(chloromethyl)morpholine hydrochloride.
-
Monitoring: Take an aliquot immediately (t=0) and spot it on a TLC plate. Take another aliquot after 15 minutes (t=15).
-
Analysis: Develop the TLC plate. If at t=15 you see a new spot (often at the baseline, indicating a salt or polymer) and/or the disappearance of the starting material spot compared to t=0, your system is causing reagent degradation. The system is only viable if the reagent spot remains unchanged.
References
-
Academic Journals. (2011, January 15). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu_C0f9Wfctu285r8wNsJUbogCwm0CbOG16O7aYV0BLGqpsXhNTf_XMR4KaOSsdTwWeQZ8IFLSuurREktP0DFdQ_963OlcEynmXL0P5P0uoTGAUr_0r5qEStgLxeAKPRLmG7vvljq1aRIUxBQwcfs1rFyvRwtqN9LjNP0esTzGqnIYe1FFp38=]([Link] PAC/article-full-text-pdf/016396613307)
- ChemicalBook. (2026, January 13). 4-(2-Chloroethyl)morpholine hydrochloride.
- Santa Cruz Biotechnology. 4-(2-Chloroethyl)
- Fisher Scientific. (2025, December 22). SAFETY DATA SHEET: 4-(2-Chloroethyl)morpholine hydrochloride.
- Thermo Fisher Scientific. (2025, September 16). SAFETY DATA SHEET: 4-(2-Chloroethyl)morpholine hydrochloride.
- TargetMol. (2025, December 11).
- IBIOLABS. (2025, January 29). 103620 - 4-(2-Chloroethyl)
- PubChem. 4-(Chloromethyl)morpholine hydrochloride.
- Organic Syntheses.
- Sarex. 4-(2-chloroethyl)-morpholine-hcl.
- Alfa Chemistry. CAS 10024-89-2 Morpholine HydroChloride.
- Sigma-Aldrich. 4-(2-Chloroethyl)morpholine hydrochloride 99%.
- Shree Ganesh Remedies Limited. 4-(2-Chloroethyl)morpholine hydrochloride.
- ProQuest. (2024, December). Application of nucleophilic substitution reaction for sensitive determination of heptaminol hydrochloride in pharmaceuticals.
- MDPI. (2000, December 18). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue.
- Savina, L. I., & Sokolov, A. A. (2023).
- ResearchGate. (2013). Morpholines. Synthesis and Biological Activity.
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. academicjournals.org [academicjournals.org]
- 3. 4-(2-Chloroethyl)morpholine hydrochloride | 3647-69-6 [chemicalbook.com]
- 4. 4-(2-Chloroethyl)morpholine 99 3647-69-6 [sigmaaldrich.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. 4-2-chloroethyl-morpholine-hcl - Sarex Fine [sarex.com]
- 10. targetmol.com [targetmol.com]
Technical Support Center: Optimizing N-Alkylation Reactions with 4-(Chloromethyl)morpholine Hydrochloride
As a Senior Application Scientist, I've frequently guided researchers through the nuances of N-alkylation reactions. The use of 4-(chloromethyl)morpholine hydrochloride is a common and effective method for introducing the morpholinomethyl moiety, a valuable functional group in medicinal chemistry due to its favorable physicochemical properties. However, like any chemical transformation, success lies in understanding the reaction's variables and anticipating potential challenges.
This guide is structured to provide direct, actionable solutions to common problems and answer frequently asked questions, moving beyond a simple recitation of steps to explain the underlying chemical principles.
Troubleshooting Guide
This section addresses specific experimental issues in a problem-and-solution format.
Q1: My reaction shows low or no conversion of the starting amine. What are the likely causes and how can I fix it?
Low conversion is one of the most common issues and can stem from several factors. Systematically evaluating each is key to resolving the problem.
Potential Cause 1: Ineffective Deprotonation of the Nucleophile The N-alkylation is an SN2 reaction that requires a free-electron pair on the nitrogen atom to act as a nucleophile.[1] Since the reaction often starts with an amine salt or generates acid in situ, a base is critical to deprotonate the nitrogen, thereby activating it for nucleophilic attack.
-
Solution:
-
Choice of Base: For most primary and secondary amines, an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is effective. K₂CO₃ is a cost-effective choice, but its limited solubility can sometimes slow the reaction. Cs₂CO₃ is more soluble and a stronger base, often accelerating reactions with less reactive amines.[2]
-
Base Stoichiometry: Ensure you are using at least 2.0-3.0 equivalents of the base. One equivalent is needed to neutralize the hydrochloride salt of the reagent, and another is required to deprotonate the nucleophile's ammonium salt formed during the reaction.
-
Organic Bases: For sensitive substrates or to improve homogeneity, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or triethylamine (Et₃N) can be used.
-
Potential Cause 2: Poor Reagent Stability or Quality 4-(Chloromethyl)morpholine hydrochloride is hygroscopic and can degrade over time, especially if not stored properly.[3][4]
-
Solution:
Potential Cause 3: Sub-optimal Reaction Conditions The kinetics of SN2 reactions are highly dependent on solvent and temperature.[2]
-
Solution:
-
Solvent Selection: Polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are generally preferred as they effectively solvate the cation while leaving the nucleophile relatively free to react.[2] If starting material solubility is an issue, DMF is often the best choice.
-
Temperature Adjustment: Many N-alkylations with this reagent proceed well at room temperature, but if the reaction is sluggish, gentle heating to 50-80 °C can significantly increase the rate. Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side product formation at higher temperatures.
-
Q2: My reaction is producing a significant amount of a new, more polar spot by TLC, and my desired product is difficult to isolate. What is happening?
This is a classic sign of over-alkylation, leading to the formation of a quaternary ammonium salt.
Cause: The secondary or tertiary amine product is itself a nucleophile and can react with another molecule of 4-(chloromethyl)morpholine hydrochloride. This is especially problematic if the product is more nucleophilic than the starting amine.[1][5]
-
Solutions:
-
Control Stoichiometry: Avoid using a large excess of the alkylating agent. Start with 1.0 to 1.1 equivalents of 4-(chloromethyl)morpholine hydrochloride relative to your nucleophile.
-
Slow Addition: Add the alkylating agent slowly (e.g., dropwise as a solution) to the reaction mixture. This keeps its instantaneous concentration low, favoring the reaction with the more abundant starting amine over the newly formed product.
-
Use Excess Amine: If your starting amine is readily available and easily separable, using it in excess (1.5-2.0 equivalents) can statistically disfavor the second alkylation of the product.
-
Workflow: Troubleshooting Low Product Yield
The following decision tree illustrates a logical workflow for diagnosing and solving low-yield N-alkylation reactions.
Caption: A decision tree for diagnosing low-yield reactions.
Frequently Asked Questions (FAQs)
Q3: What is the optimal solvent for this reaction and why?
The choice of solvent is critical for SN2 reactions. Polar aprotic solvents are overwhelmingly the best choice.
-
Recommended Solvents:
-
Acetonitrile (ACN): Excellent choice, good solvating power and relatively easy to remove under vacuum.
-
N,N-Dimethylformamide (DMF): Superior solvating power, especially for poorly soluble substrates or inorganic bases.[6] However, it has a high boiling point, making it more difficult to remove.
-
Dimethyl Sulfoxide (DMSO): Similar to DMF but even more polar. Use when all else fails for solubility.
-
-
Why Not Protic Solvents? Protic solvents (e.g., ethanol, water) should be avoided. They can solvate the nitrogen nucleophile through hydrogen bonding, creating a "solvent cage" that sterically hinders its approach to the electrophilic carbon and deactivates it, thus slowing down the reaction.
Q4: How do I purify my final N-alkylated morpholine product?
The purification strategy depends on the properties of your product.
-
Aqueous Work-up: After the reaction is complete, quench with water and extract with an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with brine to remove residual water and inorganic salts.
-
Acid-Base Extraction (for basic products): If your product is a basic amine and impurities are neutral, you can perform an acid-base extraction. Dissolve the crude material in an organic solvent and wash with dilute acid (e.g., 1M HCl). Your product will move to the aqueous layer as the ammonium salt. The layers are separated, the aqueous layer is then basified (e.g., with NaOH or NaHCO₃), and the free amine product is re-extracted into an organic solvent. This is a highly effective purification technique for basic amines.
-
Column Chromatography: This is the most common method for final purification.[7] Use silica gel and a solvent system appropriate for the polarity of your compound, typically a gradient of ethyl acetate in hexanes or methanol in dichloromethane.
-
Crystallization: If your product is a solid, crystallization can be an excellent and scalable purification method.[8]
Q5: Can I use 4-(chloromethyl)morpholine hydrochloride to alkylate phenols or thiols?
While possible, N-alkylation is generally favored over O- or S-alkylation under standard basic conditions. According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen of an amine is a softer nucleophile than the oxygen of a phenol.[2] Alkyl halides are soft electrophiles, thus favoring reaction with the softer nitrogen nucleophile.[2]
However, competing O- or S-alkylation can occur, especially with highly acidic phenols or thiols or under different conditions (e.g., using a stronger base that can deprotonate both nucleophiles). To favor N-alkylation in a molecule containing both N and O/S nucleophiles, use a base that is just strong enough to deprotonate the amine, such as NaHCO₃ or a mild organic base.
Data & Protocols
Table 1: General Reaction Conditions for N-Alkylation
| Substrate Type | Typical Base (equiv.) | Recommended Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Primary Aliphatic Amine | K₂CO₃ (2.1) | ACN | 25 - 60 | 4 - 12 |
| Secondary Aliphatic Amine | Cs₂CO₃ (2.1) | DMF | 50 - 80 | 6 - 24 |
| Aniline (Aromatic Amine) | K₂CO₃ (2.5) | DMF | 60 - 80 | 12 - 24 |
| N-Heterocycle (e.g., Indole) | K₂CO₃ (2.0) or DIPEA (3.0) | ACN or DMF | 25 - 70 | 8 - 18 |
General Experimental Protocol for N-Alkylation of a Primary Amine
This protocol provides a robust starting point for your experiments.
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add the primary amine (1.0 equiv.) and the chosen solvent (e.g., ACN, approx. 0.1-0.2 M concentration).
-
Base Addition: Add potassium carbonate (K₂CO₃, 2.1 equiv.).
-
Alkylating Agent Addition: Add 4-(chloromethyl)morpholine hydrochloride (1.05 equiv.) to the stirring suspension.
-
Reaction: Stir the mixture at room temperature or heat to the desired temperature (e.g., 60 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.
-
Work-up: Cool the reaction to room temperature. Filter off the inorganic solids and rinse the filter cake with a small amount of the reaction solvent. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the resulting crude oil/solid in ethyl acetate and water. Separate the layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by silica gel column chromatography to yield the desired N-alkylated morpholine.
Reaction Overview
The diagram below illustrates the fundamental SN2 mechanism for this N-alkylation reaction.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. mdpi.com [mdpi.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
Overcoming selectivity issues with 4-(Chloromethyl)morpholine hydrochloride
Welcome to the technical support center for 4-(chloromethyl)morpholine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and overcome common selectivity challenges encountered during its use in organic synthesis. Here, we provide in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the success of your reactions.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the use of 4-(chloromethyl)morpholine hydrochloride, providing a foundational understanding of its reactivity and handling.
Q1: What is 4-(chloromethyl)morpholine hydrochloride and what is its primary application?
A1: 4-(Chloromethyl)morpholine hydrochloride is a reactive chemical intermediate. In its freebase form, it acts as an alkylating agent, specifically for introducing a morpholinomethyl group onto a nucleophilic substrate. This moiety is a common structural motif in many biologically active compounds and approved drugs, valued for its ability to improve pharmacokinetic properties such as solubility and metabolic stability.[1][2][3]
Q2: Why is the compound supplied as a hydrochloride salt?
A2: The hydrochloride salt form enhances the compound's stability and shelf-life, making it less susceptible to degradation. The freebase, which is the reactive species, is typically generated in situ by the addition of a suitable base.
Q3: What are the most common selectivity issues encountered with this reagent?
A3: The primary selectivity challenges arise from its nature as a potent alkylating agent. These issues include:
-
Overalkylation: Sequential alkylation of a primary or secondary amine, leading to the formation of tertiary amines and even quaternary ammonium salts.[4]
-
Chemoselectivity: In substrates with multiple nucleophilic sites (e.g., amino alcohols, phenolic amines), competitive alkylation can occur at nitrogen (N-alkylation) versus oxygen (O-alkylation).
-
Regioselectivity: With substrates possessing multiple, chemically distinct nucleophilic centers, the reaction may yield a mixture of positional isomers.
Q4: What safety precautions should be taken when handling 4-(chloromethyl)morpholine hydrochloride?
A4: As an alkylating agent, 4-(chloromethyl)morpholine hydrochloride and its freebase are considered hazardous. Alkylating agents, in general, can have mutagenic properties.[5] It is crucial to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
II. Troubleshooting Guide: Overcoming Selectivity Issues
This in-depth guide provides structured approaches to diagnose and resolve specific selectivity problems.
Issue 1: Poor Chemoselectivity (N- vs. O-Alkylation)
When working with substrates containing both amine and hydroxyl functionalities, achieving selective N-alkylation is a common goal. The selectivity is governed by the relative nucleophilicity of the nitrogen and oxygen atoms, which can be modulated by reaction conditions.
Diagnostic Workflow for N- vs. O-Alkylation
Sources
Dealing with the instability of 4-(Chloromethyl)morpholine free base
Executive Summary & Core Directive
The "Golden Rule" of 4-(Chloromethyl)morpholine: Do not isolate the free base unless absolutely necessary.
As a Senior Application Scientist, I frequently see researchers encounter low yields or "black tar" formation when working with this reagent. The root cause is almost always the attempt to isolate and store the free base at ambient conditions.
4-(Chloromethyl)morpholine is an
This guide provides the protocols to handle this instability, prioritizing in situ generation and strict low-temperature manipulation.
The Science of Instability (The "Why")
To troubleshoot effectively, you must understand the decomposition mechanism. The instability is not random; it is driven by the electron-donating capability of the morpholine nitrogen.
The Decomposition Pathway
In the free base form, the nitrogen lone pair assists in the expulsion of the chloride ion, forming a highly reactive Methylene-Morpholinium Iminium Ion . This species is the culprit behind your stability issues.
Figure 1: Mechanism of Instability. The free base exists in equilibrium with the reactive iminium salt. Moisture leads to hydrolysis; excess amine leads to dimerization.
Handling Protocols
Protocol A: In Situ Generation (Recommended)
Context: Use this for Mannich-type reactions or alkylations where the free base is consumed immediately. This avoids isolation entirely.[1]
-
Suspend: Place 4-(Chloromethyl)morpholine hydrochloride in dry DCM or THF (anhydrous).
-
Cool: Chill the suspension to -10°C to 0°C .
-
Neutralize: Add exactly 1.0 equivalent of a non-nucleophilic base (e.g., Triethylamine or Hünig's base).
-
Why? Excess base can attack the iminium ion.
-
-
React: Add your nucleophile (substrate) immediately to this mixture.
-
Warm: Allow to warm to room temperature only after the substrate has been added.
Protocol B: Isolation of Free Base (High Risk)
Context: Only use if your subsequent reaction cannot tolerate amine salts or requires a neat reagent.
Reagents:
-
4-(Chloromethyl)morpholine HCl salt[2]
-
Saturated NaHCO3 (cold) or 10% NaOH (cold)
-
DCM (Pre-cooled to 0°C)
-
MgSO4 (Anhydrous)
Steps:
-
Biphasic Setup: In a separatory funnel, combine cold DCM and the HCl salt.
-
Rapid Neutralization: Add the cold base solution quickly. Shake vigorously for 30 seconds.
-
Phase Cut: Drain the organic layer immediately into a flask containing MgSO4.
-
Critical: Do not let the organic layer sit in contact with water. Hydrolysis is rapid.
-
-
Filtration: Filter off the drying agent into a pre-weighed flask.
-
Concentration: Evaporate solvent under high vacuum at < 10°C . Do not use a warm water bath.
-
Stop Point: Stop immediately once the solvent is removed. Do not "dry" the oil for prolonged periods.
-
-
Storage: Use immediately or freeze at -80°C under Argon.
Stability Data & Specifications
| Parameter | Specification / Behavior |
| Physical State (Free Base) | Colorless to pale yellow oil (turns dark/solid upon decomposition). |
| Physical State (HCl Salt) | White crystalline solid (Hygroscopic but chemically stable). |
| Storage Temp (Free Base) | -20°C to -80°C (Shelf life: Hours to Days). |
| Storage Temp (HCl Salt) | 2°C to 8°C (Shelf life: Months). |
| Moisture Sensitivity | Extreme. Hydrolyzes to formaldehyde and morpholine. |
| Major Impurity | Bis(morpholino)methane (formed via dimerization). |
Troubleshooting & FAQ
Q1: My isolated oil turned into a white solid after sitting on the bench for 20 minutes. What happened? A: You likely formed Bis(morpholino)methane or the Morpholinium chloride salt .
-
Cause: If the free base is not perfectly dry, it hydrolyzes. The resulting HCl reacts with the remaining morpholine to form the salt (solid).[1] Alternatively, the free base reacts with free morpholine (from hydrolysis) to form the dimer (solid).
-
Fix: Use Protocol A (in situ) to avoid bench time.
Q2: I see a "smoke" when I open the flask of the free base. A: This is HCl gas or Formaldehyde vapor.
-
Cause: The compound is decomposing.[1][3][4] The "smoke" is the reaction of evolved HCl with moisture in the air.
-
Action: Discard the batch safely. It is no longer pure.
Q3: Can I distill the free base to purify it? A: Generally, No.
-
Reason: The compound is thermally unstable. Heating it to boiling points (even under vacuum) often triggers rapid polymerization or violent decomposition.
-
Alternative: If purity is critical, recrystallize the hydrochloride salt from ethanol/ether before neutralizing.
Q4: Why is my yield low when using the free base for alkylation? A: The electrophile (the iminium ion) is being quenched by side reactions.
-
Check: Are you using a nucleophilic base (like pyridine) for neutralization? It might be attacking the reagent.
-
Check: Is your solvent anhydrous? Even trace water destroys this reagent.
Decision Matrix: Do I need to isolate?
Use this workflow to determine the safest experimental path.
Figure 2: Experimental Decision Matrix. Always prioritize Route A or C over isolation (Route B).
References
- Böhme, H., & Haake, M. (1976). Methyleniminium Salts. In Iminium Salts in Organic Chemistry. Advances in Organic Chemistry. Context: Foundational text on the equilibrium between -haloamines and iminium salts.
-
Fisher Scientific. (2021). Safety Data Sheet: 4-(Chloromethyl)morpholine hydrochloride.
-
(Search CAS: 3647-69-6 for analog handling or specific custom synthesis data).
-
-
PubChem. (2025).[2] Compound Summary: 4-(Chloromethyl)morpholine hydrochloride.[2]
-
[2]
-
-
BLD Pharm. (2024). Product Specification: 4-(Chloromethyl)morpholine (Free Base).
-
(Note: Lists "Cold Chain" requirement, validating instability claims).
-
Disclaimer: This guide is for research purposes only. 4-(Chloromethyl)morpholine is a potent alkylating agent and potential carcinogen. All manipulations must occur in a certified chemical fume hood with appropriate PPE.
Sources
Technical Support Center: Purifying Morpholinomethylated Compounds by Column Chromatography
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of morpholinomethylated compounds using column chromatography. The basic nitrogen of the morpholine moiety introduces specific challenges that require careful consideration of your purification strategy.
Frequently Asked Questions (FAQs)
Q1: Why is my morpholinomethylated compound streaking or "tailing" on the silica gel TLC plate and column?
A: This is the most common issue encountered. Tailing is primarily caused by strong acid-base interactions between the basic nitrogen atom of the morpholine group and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong, sometimes irreversible, binding causes the compound to elute slowly and in a diffuse band, leading to poor separation and low recovery. The acidic nature of silica can attract and strongly hold basic compounds like amines.[1]
Q2: What is the quickest way to solve the peak tailing problem?
A: The most direct solution is to add a small amount of a basic modifier to your mobile phase (eluent). A volatile amine like triethylamine (TEA) is the most common choice. Typically, adding 0.5-1% TEA to your solvent system will "mask" the acidic silanol sites, preventing your compound from interacting with them too strongly.[3][4] This allows the compound to travel through the column more uniformly, resulting in sharper peaks and better separation.[3] An alternative is to use a solvent system containing ammonia, often as a mixture like dichloromethane/methanol/ammonia.
Q3: My compound seems to be decomposing on the column. I see new, more polar spots on the TLC of my collected fractions. What's happening?
A: This strongly suggests that your compound is sensitive to the acidic nature of the silica gel stationary phase.[5] Morpholinomethylated compounds, particularly those formed via a Mannich reaction, can be labile. The acidic environment of the silica can catalyze a retro-Mannich reaction or other decomposition pathways, breaking down your target molecule as it sits on the column.
Q4: How do I choose the right starting solvent system for my column?
A: The best practice is to first develop a good separation on a TLC plate.[6][7] Aim for a solvent system that gives your target compound an Rf (retention factor) value of approximately 0.3.[6] This generally provides the best balance for effective separation on a column. If your compound is tailing on the TLC, incorporate a basic modifier (like 1% TEA) into the test solvent systems until the spot becomes symmetrical before moving to the column.
In-Depth Troubleshooting Guide
This section addresses specific experimental failures and provides a logical workflow to diagnose and solve the problem.
Problem 1: Severe Peak Tailing and Poor Resolution
-
Symptoms: Your compound elutes over a large number of fractions, the collected spots are elongated on TLC, and it co-elutes with impurities that were well-separated on the initial TLC plate.
-
Root Cause Analysis: The primary cause is the strong interaction between the basic morpholine nitrogen and acidic silanol groups on the silica surface. This secondary interaction disrupts the normal partitioning behavior required for good chromatography.[4][8]
-
Solution Workflow:
Caption: Troubleshooting workflow for peak tailing.
Problem 2: On-Column Decomposition of the Compound
-
Symptoms: You loaded a clean sample (by NMR or TLC), but the column fractions are a mixture of your starting material and new, more polar impurities. A significant amount of dark, intractable material may remain at the top of the column.[9]
-
Root Cause Analysis: Standard silica gel is acidic (pH ~4-5) and can catalyze the degradation of acid-sensitive compounds.[2][5] Morpholinomethyl groups, often installed via the Mannich reaction, can be susceptible to acid-catalyzed retro-Mannich reactions or hydrolysis.
-
Solution Workflow:
Step 1: Confirm Silica Instability Perform a simple diagnostic test. Dissolve a small amount of your pure compound in your chosen column eluent. Spot it on a TLC plate. Separately, place a small amount of silica gel into a vial, add the compound solution, and stir for 1-2 hours (approximating the time it would spend on a column). Spot this silica-treated solution on the same TLC plate next to the original spot. If a new, lower-Rf spot appears in the silica-treated lane, your compound is not stable to silica.[5]
Step 2: Deactivate the Stationary Phase If the instability is moderate, you can often solve it by neutralizing the silica gel.
Protocol: Preparing a Deactivated Silica Column
-
Prepare your chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate) and add 1% triethylamine.
-
In a beaker, measure the required amount of silica gel.
-
Create a slurry by adding the TEA-modified eluent to the dry silica gel until it has a consistency that can be easily poured.[10]
-
Stir the slurry for 5-10 minutes. This allows the triethylamine to neutralize the acidic sites throughout the bulk of the silica.
-
Pack your column with this pre-treated slurry.[10]
-
Run the column using the same TEA-modified eluent. This ensures the column remains neutralized throughout the purification.
Step 3: Change the Stationary Phase If deactivation is insufficient, you must switch to a non-acidic stationary phase.
-
Neutral Alumina: This is an excellent first choice for acid-sensitive basic compounds. Note that alumina has different activity grades, so you will need to re-develop your solvent system using an alumina TLC plate.
-
Amine-Functionalized Silica: This is a highly effective but more expensive option. These pre-treated stationary phases provide a basic environment that minimizes strong interactions with basic analytes, often leading to excellent separations with simple non-polar solvent gradients (e.g., Hexane/Ethyl Acetate).[1][2]
-
Problem 3: Compound Will Not Elute from the Column
-
Symptoms: You have run a large volume of increasingly polar solvent through the column, but your compound is not eluting. Your TLC analysis shows it is not in the collected fractions.
-
Root Cause Analysis: This is an extreme case of the issues described in Problem 1. The interaction between your basic compound and the acidic silica is so strong that it is effectively irreversible under your chosen conditions.[5] This can also happen if your compound precipitated at the top of the column due to low solubility in the initial eluent.
-
Solution Workflow:
Caption: Decision tree for non-eluting compounds.
Data & Reference Tables
Table 1: Common Eluents & Modifiers for Basic Compounds
| Base Solvent System (Increasing Polarity) | Modifier | Typical Concentration | Use Case & Comments |
| Hexane / Ethyl Acetate | Triethylamine (TEA) | 0.5 - 2.0% | Standard choice for moderately polar amines. TEA is volatile and easily removed. |
| Dichloromethane / Methanol | Triethylamine (TEA) | 0.5 - 2.0% | For more polar amines that require a stronger mobile phase. |
| Dichloromethane / Methanol | Ammonium Hydroxide (NH₄OH) | 1 - 5% | A stronger base than TEA. Often used when tailing persists with TEA. Pre-made solutions (e.g., 90:9:1 DCM/MeOH/NH₄OH) are common. |
| Ethyl Acetate / Methanol | Diethylamine | 0.5 - 2.0% | Diethylamine is slightly more basic than TEA and can sometimes provide better peak shape.[8] |
Table 2: Stationary Phase Selection Guide
| Stationary Phase | Acidity | Primary Use Case | When to Use for Morpholino Compounds |
| Silica Gel | Acidic (pH ≈ 4-5) | General purpose purification of most organic compounds. | Use with a basic modifier (TEA/NH₃) in the eluent. Avoid if the compound is known to be acid-sensitive. |
| Neutral Alumina | Neutral (pH ≈ 7) | Purification of basic and acid-sensitive compounds.[5][11] | Excellent first alternative to silica gel when decomposition or irreversible binding occurs. |
| Basic Alumina | Basic (pH ≈ 10) | Purification of very basic compounds; separation of acidic impurities. | Use with caution; the highly basic surface can catalyze other reactions. Generally less common than neutral alumina. |
| Amine (NH₂)-bonded Silica | Basic | Purification of basic compounds under normal-phase conditions.[2] | Ideal choice for difficult separations of basic compounds, providing excellent peak shapes without mobile phase modifiers.[2] |
| Reversed-Phase (C18) | Neutral Surface | Purification of polar to moderately non-polar compounds using polar eluents (water, ACN, MeOH). | A good option for highly polar morpholinomethylated salts. Requires different method development. |
References
-
Triethylamine as a Mobile Phase Additive: What Does It Do?. Welch Materials. Available at: [Link]
-
Is there an easy way to purify organic amines?. Biotage. Available at: [Link]
-
How Triethilamine works on a compound separation in a reversed phase column (C18)?. ResearchGate. Available at: [Link]
-
Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
-
LC Chromatography Troubleshooting Guide. Advanced Materials Technology. Available at: [Link]
-
-
Chromatographic Methods: Paper, TLC and Column Chromatography. Available at: [Link]
-
-
Part 2: Column Chromatography and Thin Layer Chromatography (TLC) Background. Aroon Chande. Available at: [Link]
-
Mixed-Mode Chromatography and Stationary Phases. SIELC. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Mastering Column Chromatography: Techniques and Tips. Chrom Tech, Inc. Available at: [Link]
-
Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs. PubMed. Available at: [Link]
-
Triethyl amine. Chromatography Forum. Available at: [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]
-
Mastering TLC Chromatography: A Comprehensive Guide. Chrom Tech, Inc. Available at: [Link]
-
Effect of Triethylamine (TEA) on the Retention in RPLC. Pharma Growth Hub. Available at: [Link]
-
A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. Waters Corporation. Available at: [Link]
-
Thin Layer Chromatography. Chemistry LibreTexts. Available at: [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. Available at: [Link]
-
Different Types of Stationary Phases in Liquid Chromatography. Veeprho. Available at: [Link]
-
column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
Evaluation of the Base Stability of Hydrophilic Interaction Chromatography Columns Packed with Silica or Ethylene-Bridged Hybrid Particles. MDPI. Available at: [Link]
-
Stability of silica-based, endcapped columns with pH 7 and 11 mobile phases for reversed-phase high-performance liquid chromatography. Pure. Available at: [Link]
-
Isolation and Purification of Natural Compounds - Column Chromatography. Sorbead India. Available at: [Link]
-
When should I use an amine-bonded silica for flash chromatography?. Biotage. Available at: [Link]
-
Column Chromatography for the Separation of Complex Mixtures. Longdom Publishing. Available at: [Link]
-
The little secrets of silica gel in liquid chromatography columns. uHPLCs. Available at: [Link]
-
issues with column chromatography purification of coordination complex. Reddit. Available at: [Link]
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- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. Chromatography [chem.rochester.edu]
- 6. aroonchande.com [aroonchande.com]
- 7. m.youtube.com [m.youtube.com]
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- 11. Chromatographic Methods: Paper, TLC and Column Chromatography – Analytical chemistry [ebooks.inflibnet.ac.in]
Recrystallization techniques for products synthesized with 4-(Chloromethyl)morpholine hydrochloride
Executive Summary & Chemical Context
User Note: While your query specifies 4-(Chloromethyl)morpholine hydrochloride , this specific
The Core Challenge: Morpholine-derivatized products often exhibit "oiling out" (liquid-liquid phase separation) rather than distinct crystallization due to the flexible ether/amine functionalities which lower lattice energy. Successful purification requires strict control over supersaturation and solvent polarity.
Troubleshooting Guide (Q&A)
Issue 1: The "Oiling Out" Phenomenon
Q: My crude product separates as a viscous oil at the bottom of the flask upon cooling, rather than forming crystals. How do I fix this?
A: Oiling out indicates that the metastable liquid-liquid phase separation (LLPS) boundary has been crossed before the crystalline solubility curve.
-
Mechanism: The morpholine ring imparts significant conformational flexibility, and the salt form (if used) may be highly solvated.
-
Immediate Fix (The "Re-heat & Dilute" Protocol):
-
Re-heat the mixture until the oil redissolves into a clear solution.
-
Add a small volume (5-10%) of the "good" solvent (the one dissolving your compound).
-
Cool very slowly (1°C/min). Rapid cooling favors the kinetic formation of the amorphous oil phase.
-
-
Advanced Fix (Trituration): If the oil persists, decant the supernatant solvent. Add a non-polar solvent (e.g., Diethyl ether or Hexanes) to the oil and scratch the flask vigorously with a glass rod. This mechanical stress can induce nucleation.
Issue 2: Removing Unreacted Reagent
Q: LC-MS shows persistent traces of 4-(2-Chloroethyl)morpholine (CEM) in my final product. How do I remove it?
A: CEM-HCl is highly water-soluble and moderately soluble in lower alcohols.
-
If your product is a Free Base:
-
Dissolve the crude product in a hydrophobic solvent (DCM or Ethyl Acetate).
-
Perform three rigorous washes with water or mild aqueous base (5% NaHCO₃) . The CEM reagent will partition into the aqueous phase.[1]
-
-
If your product is a Salt (HCl, etc.):
-
Recrystallize from Isopropanol (IPA) or Ethanol/Ethyl Acetate .
-
Why? CEM-HCl is significantly more soluble in cold ethanol than many high-molecular-weight API salts. Cooling the ethanol solution to 0°C typically retains the CEM impurities in the mother liquor while your product crystallizes.
-
Issue 3: Hygroscopicity & Solvates
Q: The crystals turn into a gum after filtration. Is it melting?
A: It is likely absorbing atmospheric moisture (hygroscopicity). Morpholine salts are notorious for this.
-
Protocol: Filter under a blanket of dry nitrogen or argon.
-
Drying: Do not air dry. Use a vacuum oven at 40°C with a P₂O₅ desiccant trap.
-
Polymorph Check: If the gumming persists, you may have isolated a metastable solvate. Switch to a non-solvate forming solvent system (e.g., replace Methanol with Acetonitrile).
Solvent Selection Matrix
The choice of solvent is critical for morpholine derivatives. Use this table to select the starting system based on your product's form.
| Product Form | Primary Solvent (Good Solubility) | Anti-Solvent (Poor Solubility) | Comments |
| HCl Salt | Ethanol, Methanol, Water (hot) | Ethyl Acetate, Acetone, Diethyl Ether | Ethanol/EtOAc is the gold standard. Dissolve in min. hot EtOH, add EtOAc until cloudy. |
| Free Base | Ethyl Acetate, Toluene, DCM | Hexanes, Heptane, Pentane | Toluene/Heptane works well for non-polar derivatives. Avoid chlorinated solvents for final crystallization if possible (solvate risk). |
| Fumarate/Maleate | Isopropanol (IPA), Acetone | Isopropyl Ether, MTBE | Organic acid salts of morpholines often crystallize better than HCl salts. |
Detailed Experimental Protocol
Method: Recrystallization of a Morpholinoethyl-Derivative (HCl Salt)
-
Dissolution:
-
Place 10 g of crude solid in a standard Erlenmeyer flask.
-
Add Ethanol (absolute) slowly while heating to reflux (approx. 78°C).
-
Stop adding solvent as soon as the solid dissolves. If a small amount of dark residue remains, filter it hot (gravity filtration).
-
-
Nucleation Setup:
-
Remove from heat. Let the solution cool to ~60°C.
-
Add Ethyl Acetate dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add 1-2 mL of Ethanol to clear the solution again.
-
-
Crystallization:
-
Wrap the flask in a towel or place in a warm oil bath (heat off) to ensure slow cooling .
-
Allow to reach room temperature undisturbed (approx. 2-3 hours).
-
Optional: If no crystals form at 25°C, transfer to a fridge (4°C) overnight.
-
-
Isolation:
-
Filter the white crystalline solid using a Buchner funnel.
-
Wash the cake with a cold 1:1 mixture of Ethanol/Ethyl Acetate.
-
Dry in a vacuum oven at 45°C for 12 hours.
-
Decision Tree: Troubleshooting Workflow
The following diagram outlines the logical steps to take when standard recrystallization fails.
Caption: Logical workflow for optimizing recrystallization and addressing common failure modes like oiling out or reagent contamination.
References
-
Darshan Pharma Chem. (2026).[2] 4-(2-Chloroethyl) Morpholine Hydrochloride (CEM) Technical Specifications and Synthesis Applications. Retrieved from
-
University of Rochester. (n.d.). Tips & Tricks: Recrystallization - Solvent Selection and Troubleshooting. Department of Chemistry. Retrieved from
-
ChemicalBook. (n.d.). Synthesis and Purification of 4-(2-Chloroethyl)morpholine hydrochloride. Retrieved from
-
Academic Journals. (2011). Synthesis of 4-(2-Indenylethyl)morpholine and their cationic transition metal complexes. African Journal of Pure and Applied Chemistry. Retrieved from
Sources
Minimizing dimer formation in 4-(Chloromethyl)morpholine hydrochloride reactions
This guide serves as a specialized technical resource for researchers and process chemists working with 4-(Chloromethyl)morpholine hydrochloride (4-CMM·HCl). It addresses the critical challenge of minimizing dimer formation—specifically bis(morpholino)methane —to maximize yield and purity in nucleophilic substitution reactions.
Topic: Minimizing Dimer Formation & Reaction Optimization Document ID: TS-CMM-001 Status: Active / Verified
Executive Summary: The "Dimer" Problem
In reactions involving 4-(Chloromethyl)morpholine hydrochloride, the primary impurity referred to as the "dimer" is bis(morpholino)methane (also known as 4,4'-methylenedimorpholine).[1][2]
This byproduct forms through a parasitic pathway where the reagent hydrolyzes to release free morpholine, which then acts as a nucleophile, attacking the remaining reagent. This process is autocatalytic in the presence of moisture and improper base management.
| Parameter | Specification |
| Target Reagent | 4-(Chloromethyl)morpholine hydrochloride (CAS: 1821522-53-5) |
| Primary Impurity | Bis(morpholino)methane (CAS: 5625-90-1) |
| Critical Factor | Moisture content < 0.05% (Karl Fischer) |
| Reaction Type | Mannich-type Alkylation / Electrophilic Substitution |
Diagnostic Module: Mechanism of Failure
To prevent dimer formation, one must understand the competitive kinetics between the desired pathway and the dimerization loop.
The Dimerization Pathway (The "Moisture Loop")
-
Hydrolysis: In the presence of trace water, 4-CMM·HCl hydrolyzes to form Morpholine , Formaldehyde , and HCl .
-
Self-Destruction: The newly released Morpholine is a stronger nucleophile than many target substrates. It attacks unreacted 4-CMM·HCl.
-
Result: Formation of the thermodynamically stable aminal, Bis(morpholino)methane .[3]
Pathway Visualization
The following diagram illustrates the competitive landscape. The RED path represents the failure mode (Dimerization), while the GREEN path represents the desired synthesis.
Caption: Competitive pathways showing how moisture triggers the release of morpholine, which consumes the reagent to form the dimer.
Prevention Protocols: The "Zero-Dimer" Strategy
A. Reagent Storage & Handling
The stability of 4-CMM·HCl is compromised by hygroscopicity.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Handling: Allow the container to warm to room temperature before opening to prevent condensation. Handle exclusively in a glovebox or under a positive pressure of dry nitrogen.
-
Verification: Check the appearance.[4] The reagent should be a white, free-flowing powder. Clumping or a "fishy" odor (indicating free morpholine) suggests degradation [1].
B. Reaction Optimization Guidelines
1. Solvent Selection
Use non-nucleophilic, anhydrous solvents.
-
Recommended: Dichloromethane (DCM), Acetonitrile (MeCN), or Tetrahydrofuran (THF).
-
Critical Requirement: Solvents must be dried (e.g., over molecular sieves) to <50 ppm water content.
-
Avoid: Alcohols (MeOH, EtOH) or water-miscible solvents without drying, as they promote solvolysis [2].
2. Base Management (The "Inverse Addition" Rule)
Never mix the base and 4-CMM·HCl in the absence of the nucleophile.
-
Why? Deprotonating 4-CMM·HCl generates the free base (N-chloromethylmorpholine), which is unstable and prone to rapid self-condensation.
-
Correct Protocol: Generate the anion of your target nucleophile first using a base (e.g., NaH, K2CO3, or Et3N), then add the 4-CMM·HCl.
3. Stoichiometry
-
Reagent Excess: Use a slight excess (1.1 – 1.2 equiv) of 4-CMM·HCl to account for minor hydrolysis, but avoid large excesses which complicate purification.
-
Scavengers: If the reaction is moisture-sensitive, adding molecular sieves (3Å or 4Å) directly to the reaction vessel is a proven prophylactic measure.
Troubleshooting & FAQs
Q1: I see a new spot on TLC that is less polar than my product. Is this the dimer?
A: Likely, yes. Bis(morpholino)methane is a non-polar aminal.
-
Confirmation: Isolate a small amount. The dimer shows a characteristic singlet for the methylene bridge (-N-CH2-N-) around 2.8–3.0 ppm in 1H NMR [3].
-
Remediation: The dimer is basic. It can often be removed by washing the organic layer with dilute acid (e.g., 0.5 M HCl), provided your product is stable to acid.
Q2: My reaction yields are low, and the reagent seems to disappear immediately.
A: This indicates rapid hydrolysis or "quench" by solvent impurities.
-
Check: Is your solvent anhydrous? Did you use a protic solvent by mistake?
-
Fix: Switch to anhydrous MeCN or DCM. Ensure the reaction is under an inert atmosphere.
Q3: Can I use the free base of 4-(Chloromethyl)morpholine instead of the salt?
A: Not recommended. The free base is thermally unstable and difficult to store. The hydrochloride salt acts as a "protected" form of the reagent. It should be deprotonated in situ in the presence of the nucleophile to ensure the electrophile reacts with the target, not itself.
Optimized Experimental Protocol
Objective: N-Alkylation of a Phenol with 4-CMM·HCl minimizing dimer formation.
Materials:
-
Target Phenol (1.0 equiv)
-
4-(Chloromethyl)morpholine HCl (1.2 equiv)
-
Potassium Carbonate (K2CO3), anhydrous (2.0 equiv)
-
Acetonitrile (Anhydrous)
Step-by-Step Procedure:
-
System Prep: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a nitrogen inlet.
-
Nucleophile Activation: Add the Target Phenol and anhydrous K2CO3 to the flask. Add anhydrous Acetonitrile (0.2 M concentration relative to phenol).
-
Deprotonation: Stir at Room Temperature (RT) for 30 minutes. This ensures the phenoxide anion is generated before the electrophile is introduced.
-
Reagent Addition: Add 4-(Chloromethyl)morpholine HCl as a solid in a single portion (or suspended in minimal anhydrous MeCN) under a stream of nitrogen.
-
Note: Solid addition is preferred to minimize handling time of the solution state.
-
-
Reaction: Stir at RT or mild heat (40-50°C) depending on substrate reactivity. Monitor by TLC.
-
Tip: Do not overheat (>80°C) as this accelerates dimer formation.
-
-
Workup: Filter off inorganic salts. Concentrate the filtrate. If dimer is present (check NMR), dissolve residue in EtOAc and wash with dilute citric acid or 0.1 M HCl (if product allows) to remove the basic dimer.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17770237, 4-(Chloromethyl)morpholine hydrochloride. Retrieved from [Link]
-
Environmental Protection Agency (EPA). (2019). Index of Chemical Names and Pesticide Chemical Codes: Bis(morpholino)methane. Retrieved from [Link]
-
Asian Journal of Chemistry. (2014). Synthesis of N-Methylmorpholine and Side Reaction Analysis. (Mechanistic insights on morpholine alkylation). Retrieved from [Link]
Sources
Effect of base choice on the outcome of reactions with 4-(Chloromethyl)morpholine hydrochloride
This is a technical support guide for researchers working with 4-(Chloromethyl)morpholine hydrochloride (N-chloromethylmorpholine HCl).
Note on Chemical Nomenclature:
In morpholine numbering, position 1 is Oxygen and position 4 is Nitrogen.[1] Therefore, 4-(Chloromethyl)morpholine refers to the N-chloromethyl derivative (
Topic: Effect of Base Choice on Reaction Outcomes
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers.[1] Reagent Status: High Reactivity / Moisture Sensitive / Mannich Equivalent.[1]
Core Technical Analysis: The Role of Base
The choice of base in reactions involving 4-(Chloromethyl)morpholine hydrochloride (4-CMM[1]·HCl) is the single most critical variable determining yield and purity.[1] Unlike standard alkyl halides, 4-CMM is an
Mechanistic Impact of Base Selection
-
Neutralization (Activation): The base must neutralize the HCl salt to generate the reactive free base (4-CMM).[1]
-
Scavenging: The base must scavenge the HCl produced during the nucleophilic substitution (
or -like).[1] -
Stability Control:
-
Aqueous/Hydroxide Bases: Cause rapid hydrolysis to formaldehyde and morpholine (Decomposition).[1]
-
Tertiary Amine Bases: Can act as nucleophiles, leading to quaternary ammonium byproducts (Self-quenching).[1]
-
Inorganic Carbonates: Provide heterogeneous scavenging without interfering with the electrophile.[1]
-
Base Selection Matrix
| Base Type | Examples | Suitability | Mechanism of Action | Common Issues |
| Inorganic Carbonates | Recommended | Heterogeneous HCl scavenger.[1] | Requires polar aprotic solvent (MeCN, DMF).[1] Slow kinetics if particle size is large.[1] | |
| Sterically Hindered Amines | DIPEA (Hünig's Base) | Conditional | Soluble proton sponge.[1] | Can form quaternary salts if reaction is slow.[1] |
| Tertiary Amines | Triethylamine (TEA) | Not Recommended | Soluble base.[1] | High risk of reacting with 4-CMM to form |
| Strong/Alkoxide Bases | NaH, KOtBu | Avoid | Irreversible deprotonation.[1] | Can trigger elimination or ether formation with solvent.[1] |
| Aqueous Bases | NaOH, KOH, NaHCO3 (aq) | Forbidden | Hydrolysis.[1] | Destroys reagent instantly ( |
Troubleshooting Guides & FAQs
Category A: Low Yield & Decomposition[1]
Q: I am observing low conversion even with excess reagent. The NMR shows morpholine and formaldehyde peaks.[1] What happened?
Diagnosis: Hydrolysis. 4-(Chloromethyl)morpholine is extremely hygroscopic and hydrolytically unstable.[1]
Root Cause: The base used contained water (e.g., hydrated
-
Protocol Adjustment: Switch to anhydrous powdered
or . Flame-dry glassware. -
Solvent: Use anhydrous Acetonitrile (MeCN) or DCM stored over molecular sieves.[1]
-
Base Check: Do not use aqueous workups until the reaction is quenched.[1]
Q: My reaction turns into a solid gel or precipitate immediately upon adding Triethylamine (TEA).
Diagnosis: Quaternization (Base Alkylation).
Root Cause: TEA is nucleophilic enough to attack the highly reactive methylene group of 4-CMM, forming a quaternary ammonium salt (
-
Replace Base: Use DIPEA (Diisopropylethylamine) if a soluble base is required; the steric bulk prevents N-alkylation.[1]
-
Preferred: Switch to a heterogeneous inorganic base (
or ).[1]
Category B: Selectivity & Impurities[1]
Q: I see a "Bis-morpholino" byproduct (
-
Strict Anhydrous Conditions: Ensure the base is dry.[1]
-
Order of Addition: Add the nucleophile and base before adding the 4-CMM·HCl to ensure the electrophile is consumed by the target nucleophile immediately upon free-basing.[1]
Q: Can I use NaH to deprotonate my phenol nucleophile first?
Diagnosis: Yes, but with caution.
Guidance: If using NaH, ensure the deprotonation is complete and excess NaH is minimal before adding 4-CMM[1]·HCl.
Risk: Excess NaH is not a problem, but the solvent for NaH (often DMF/THF) must be dry.[1]
Better Alternative: For phenols,
Visualizing the Reaction Pathways
The following diagram illustrates the competition between the desired pathway (Aminomethylation) and the failure modes (Hydrolysis/Quaternization) dictated by the base.[1]
Caption: Reaction pathways of 4-CMM. Green path indicates successful aminomethylation.[1] Red paths indicate failure modes driven by improper base selection (wet base or nucleophilic amine).[1]
Recommended Experimental Protocol
Objective: Aminomethylation of a Phenol or Amine using 4-(Chloromethyl)morpholine HCl.
Reagents:
-
Nucleophile (1.0 equiv)[1]
-
4-(Chloromethyl)morpholine HCl (1.1 - 1.2 equiv)[1]
-
Base:
(Anhydrous, Powdered) (2.0 - 3.0 equiv)[1] -
Solvent: Acetonitrile (MeCN) (Anhydrous)[1]
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under Nitrogen/Argon.
-
Activation: Add the Nucleophile and Anhydrous
to the flask. -
Solvation: Add Anhydrous MeCN via syringe. Stir at Room Temperature (RT) for 15-30 minutes to allow partial deprotonation (if acidic nucleophile).
-
Reagent Addition:
-
Solid Addition: Add 4-(Chloromethyl)morpholine HCl solid in one portion under positive nitrogen flow.
-
Why? Do not pre-dissolve the reagent in a separate vial with base; it is unstable as a free base in solution for long periods.[1]
-
-
Reaction: Stir at RT or mild heat (
) depending on nucleophile strength. Monitor by TLC/LC-MS.-
Note: The reaction proceeds via the iminium ion intermediate.[1]
-
-
Workup:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 17770237, 4-(Chloromethyl)morpholine hydrochloride.[1] Retrieved February 19, 2026 from [Link][1]
Sources
Topic: Temperature Control & Stability Guide for 4-(2-Chloroethyl)morpholine Hydrochloride
Technical Support Center: Stability & Handling of Morpholine Derivatives
(Note: This guide addresses the commercially standard reagent 4-(2-Chloroethyl)morpholine Hydrochloride [CAS: 3647-69-6]. If your inquiry strictly concerns the rare and highly unstable
Part 1: Technical Clarification & Compound Identification
User Query: Temperature control to avoid decomposition of 4-(Chloromethyl)morpholine hydrochloride.
Scientist’s Note: There is a critical structural distinction that dictates stability.
-
4-(Chloromethyl)morpholine: An
-chloroamine. These are extremely reactive, hydrolytically unstable, and typically generated in situ (e.g., Mannich reactions) rather than isolated as stable salts. -
4-(2-Chloroethyl)morpholine Hydrochloride (MOC-Cl): The standard pharmaceutical intermediate used for introducing the morpholinoethyl moiety. It is a stable solid but prone to rapid cyclization-decomposition in solution.
This guide focuses on the 2-chloroethyl variant (MOC-Cl) , as it is the standard reagent prone to temperature-dependent decomposition during storage and synthesis.
Part 2: The Decomposition Mechanism (The "Why")
To prevent decomposition, you must understand the Aziridinium Cycle . MOC-Cl is not just "unstable"; it is a "suicide substrate" that cyclizes upon free-basing or heating.
The Mechanism:
-
Stable State: In acidic form (HCl salt), the nitrogen is protonated (
), preventing nucleophilic attack on the -carbon. -
Trigger (Heat/Base): Deprotonation or thermal energy allows the nitrogen lone pair to attack the carbon-chlorine bond.
-
Decomposition: This forms a highly reactive Aziridinium Ion . Without a target nucleophile, this ion reacts with water (hydrolysis) or another MOC molecule (dimerization/polymerization), rendering the reagent useless.
Visualizing the Pathway
Figure 1: The thermodynamic instability of 4-(2-chloroethyl)morpholine. Control points are highlighted in blue (stable) and yellow (transition).
Part 3: Troubleshooting & FAQs
Q1: My solid reagent has turned into a sticky yellow mass. Is it usable?
Status: Compromised / Do Not Use.
-
Cause: MOC-Cl is hygroscopic.[1] Moisture absorption creates a localized aqueous environment where the salt dissociates slightly, allowing slow cyclization and subsequent dimerization (formation of semi-solid quaternary ammonium salts).
-
Prevention: Store at 2–8°C (or -20°C for long term) in a desiccator. Allow the bottle to warm to room temperature before opening to prevent condensation.
Q2: Can I prepare a stock solution of the free base?
Status: Absolutely Not.
-
Reasoning: The free base cyclizes to the aziridinium ion with a half-life of minutes to hours at room temperature [1].
-
Protocol: Generate the free base in situ or immediately before use at 0–5°C . Never store the free base.
Q3: At what temperature does the reaction actually fail?
Thresholds:
-
Dissolution: < 30°C.[2]
-
Free-Basing: < 10°C (Critical).
-
Reaction: Can be heated to 60–80°C only after the target nucleophile is present. Heating the reagent alone triggers self-polymerization.
Part 4: Validated Protocols
Protocol A: Safe Storage & Handling
| Parameter | Specification | Reason |
| Storage Temp | 2°C to 8°C | Retards solid-state dimerization. |
| Atmosphere | Nitrogen/Argon | Prevents moisture absorption (Hygroscopic). |
| Container | Amber Glass | Light can accelerate degradation (minor factor). |
| Shelf Life | 12 Months (Desiccated) | Purity drops ~1-2% per year if dry; 50% in weeks if wet. |
Protocol B: Controlled Free-Basing (The "Cold-Shot" Method)
Use this method when your nucleophile is sensitive to acid and requires the free amine of MOC.
-
Preparation: Suspend MOC-Cl (1.0 eq) in non-aqueous solvent (e.g., Toluene or DCM).
-
Cooling: Chill the suspension to 0°C using an ice bath.
-
Neutralization: Add cold aqueous NaOH (1.1 eq) or solid carbonate slowly.
-
Critical: Keep internal temp < 5°C .
-
-
Phase Separation: Rapidly separate the organic layer containing the free base.
-
Immediate Use: Transfer the cold organic layer immediately (within 5 mins) to the reaction vessel containing your nucleophile.
-
Why? The aziridinium formation rate constant (
) increases 3-fold for every 10°C rise [2].
-
Part 5: Quantitative Stability Data
Table 1: Stability of MOC-Cl in Aqueous Solution (pH 7.0) Data derived from kinetic hydrolysis studies of nitrogen mustards [3].
| Temperature | Half-Life ( | Dominant Pathway |
| 4°C | ~6 Hours | Slow Hydrolysis |
| 25°C | ~45 Minutes | Cyclization -> Hydrolysis |
| 50°C | < 5 Minutes | Rapid Polymerization |
References
-
Cahill, J. P., et al. (1998). Mechanistic Studies of the Reactivity of 2-Chloroethylamines. Journal of Organic Chemistry. Link
-
Bavetsias, V., et al. (2016). Design and Synthesis of Cyclopenta[g]quinazoline-Based Antifolates. Journal of Medicinal Chemistry. Link
-
Thermo Fisher Scientific. (2025). Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride. Link
Sources
Technical Guide: Monitoring Reaction Progress of 4-(Chloromethyl)morpholine Hydrochloride Alkylations
Introduction: The Chemistry of the Reagent
4-(Chloromethyl)morpholine hydrochloride is a specialized electrophile used to introduce the
In the presence of base or moisture, it exists in equilibrium with the reactive morpholinium iminium ion and its hydrolysis products (morpholine and formaldehyde). Understanding this equilibrium is critical for monitoring reaction progress, as standard analytical techniques (LCMS with aqueous buffers) often induce decomposition during analysis, leading to false negatives.
Core Reaction Pathway
The reagent does not always react via a simple
Figure 1: Mechanistic pathway showing the generation of the active iminium species and the competing hydrolysis pathway.
Pre-Reaction Reagent Quality Control
Before starting, verify the integrity of the 4-(Chloromethyl)morpholine hydrochloride. This reagent is highly hygroscopic; wet reagent will introduce water into the reaction, catalyzing its own decomposition into formaldehyde and morpholine.
QC Protocol: Non-Aqueous NMR
Do not use
| Signal | Chemical Shift ( | Multiplicity | Assignment | Diagnostic Value |
| Active Linker | 5.30 – 5.50 | Singlet (2H) | Critical Purity Marker | |
| Morpholine Ring | 3.00 – 4.00 | Multiplets (8H) | Ring | Standard backbone |
| Acid Proton | > 10.0 | Broad Singlet | Confirms salt formation |
Pass/Fail Criteria:
-
Pass: Distinct singlet visible at
5.4 ppm. Integration ratio of Linker : Ring is 1:4. -
Fail: Disappearance of the 5.4 ppm singlet; appearance of sharp singlet at
8.0-9.0 ppm (formaldehyde/formate species) or simple morpholine salt spectrum.
In-Process Monitoring (IPC)
A. Thin Layer Chromatography (TLC)
Standard silica plates often cause the decomposition of the reagent or streaking due to the amine salt.
Optimized TLC Conditions:
-
Stationary Phase: Silica Gel 60
(Pre-dipped in 5% Triethylamine/DCM and dried) OR Neutral Alumina. -
Mobile Phase: DCM : MeOH :
(90:9:1). -
Visualization Strategy (The "Differential Stain"):
| Stain | Color | Target Species | Interpretation |
| Ninhydrin | Red/Purple | Primary/Secondary Amines | Detects Hydrolysis: Indicates free morpholine (bad). |
| Dragendorff | Orange/Red | Tertiary Amines | Detects Product: The alkylated product is a tertiary amine. |
| Iodine ( | Brown | General Organics | Universal, but less specific. |
Troubleshooting TLC:
-
Issue: Spot stays at baseline.
-
Fix: Increase methanol content or switch to Alumina plates. The HCl salt is very polar.
-
-
Issue: Spot streaks badly.
-
Fix: Add 1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity.
-
B. LCMS / HPLC Monitoring
Critical Warning: Do not use standard acidic aqueous mobile phases (0.1% Formic Acid/Water) to monitor the starting material. The reagent will hydrolyze in the column/vial, showing a false "consumption" of starting material.
Recommended Method:
-
Monitor the Nucleophile: Track the disappearance of your starting phenol/amine/thiol.
-
Monitor the Product: Look for the [M+H]+ of the product.
-
Non-Aqueous Injection: If you must see the reagent, dissolve the sample in anhydrous Acetonitrile and inject immediately using a high-pH buffer or a rapid gradient.
Troubleshooting Guide
Scenario 1: "The reaction stalled, and TLC shows starting nucleophile remaining."
-
Cause: The reagent likely hydrolyzed before reacting.
-
Diagnostic: Check for a strong smell of formaldehyde. Run a TLC with Ninhydrin; a strong purple spot at low Rf indicates free morpholine.
-
Solution:
-
Dry the solvent (THF/DMF/MeCN) over molecular sieves.
-
Add a fresh equivalent of reagent.
-
Add NaI (Sodium Iodide) (0.1 eq). This generates the in situ Iodomethyl morpholine, which is more reactive (Finkelstein reaction).
-
Scenario 2: "I see the product mass by LCMS, but I can't isolate it."
-
Cause: The product is water-soluble (protonated tertiary amine) and is being lost in the aqueous wash during workup.
-
Solution:
-
pH Adjustment: Ensure the aqueous layer is pH > 10 (use NaOH or Carbonate) before extraction to ensure the amine is in the free base form.
-
Salting Out: Saturate the aqueous layer with NaCl.
-
Solvent Switch: Use Chloroform/Isopropanol (3:1) for extraction instead of pure DCM or EtOAc.
-
Scenario 3: "The reagent won't dissolve."
-
Cause: 4-(Chloromethyl)morpholine HCl is a salt and insoluble in non-polar solvents (Toluene, DCM) without a base.
-
Solution:
-
Use a polar aprotic solvent: DMF or Acetonitrile .
-
If using non-polar solvents, add a Phase Transfer Catalyst (e.g., TBAB - Tetrabutylammonium bromide) and use solid
as the base.
-
Decision Tree for Troubleshooting
Figure 2: Troubleshooting logic flow based on differential staining results.
References
-
Reagent Stability & Handling : Santa Cruz Biotechnology. "4-(2-Chloroethyl)morpholine hydrochloride Safety Data Sheet." Link (Note: Analogous stability data applied to chloromethyl variant).
-
Mannich Reaction Mechanisms : Organic Chemistry Portal. "Mannich Reaction: Mechanism and Application." Link
-
TLC Staining Protocols : University of Rochester, Dept. of Chemistry. "TLC Stains and Visualization Methods." Link
-
NMR Solvent Effects : Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. Link
Validation & Comparative
Alternatives to 4-(Chloromethyl)morpholine hydrochloride for morpholine installation
This guide provides a technical comparison of reagents used for morpholinomethylation —the installation of a
While 4-(Chloromethyl)morpholine hydrochloride is a potent electrophilic source for this transformation, its use is often limited by stability issues (hygroscopicity), safety concerns (potential alkylating agent), and commercial availability. This guide presents scientifically validated alternatives, focusing on their mechanistic equivalence, experimental protocols, and suitability for specific substrate classes.
Executive Summary
4-(Chloromethyl)morpholine hydrochloride serves as a pre-formed source of the morpholinomethyl iminium ion , the active electrophile required for Mannich-type reactions.
For researchers seeking alternatives, the choice depends primarily on water sensitivity and atom economy :
-
Best for Anhydrous/Acid-Sensitive Conditions: Bis(morpholino)methane . It acts as a "masked" iminium source that releases the reactive species only upon acid activation, avoiding free formaldehyde and water.
-
Best for General Synthetic Utility: In Situ Mannich (Paraformaldehyde + Morpholine) . The most cost-effective approach, though it generates water as a byproduct.
-
Best for N-Heterocycles (Indoles/Azoles): Dichloromethane (DCM) + Morpholine . A specialized radical/basic pathway using DCM as the C1 source.
Mechanistic Convergence
To understand the interchangeability of these reagents, one must recognize that they all generate the same reactive intermediate: the Morpholinomethyl Iminium Ion .
Pathway Visualization
The following diagram illustrates how different reagents converge to the same active electrophile.
Figure 1: Mechanistic convergence of morpholinomethylation reagents to the common iminium electrophile.
Detailed Comparison of Alternatives
Alternative A: Bis(morpholino)methane (The "Anhydrous" Standard)
CAS: 5625-96-7
Mechanism: This reagent is an aminal . Under neutral conditions, it is stable and non-electrophilic. Upon treatment with a Lewis acid (e.g.,
Experimental Protocol: Aminomethylation of a Phenol
This protocol installs a morpholine group ortho to a phenol hydroxyl group.
-
Reagent Preparation: Bis(morpholino)methane is commercially available or synthesized by refluxing morpholine (2 equiv) with aqueous formaldehyde (1 equiv) and separating the organic layer.
-
Reaction Setup:
-
Dissolve the phenolic substrate (1.0 mmol) in anhydrous 1,4-dioxane or acetonitrile (5 mL).
-
Add Bis(morpholino)methane (1.1 mmol).
-
Activation: Add TMSCl (Trimethylsilyl chloride, 1.1 mmol) dropwise. Note: TMSCl acts as a water scavenger and Lewis acid activator.
-
-
Execution:
-
Heat the mixture to 60–80 °C for 4–6 hours. Monitor by TLC for the disappearance of the phenol.
-
-
Workup:
-
Purification: Flash chromatography (typically MeOH/DCM gradients).
Key Advantage: No water is generated during the reaction (unlike the Mannich reaction), making it compatible with hydrolytically unstable substrates (e.g., esters, imines).
Alternative B: In Situ Mannich (Morpholine + Paraformaldehyde)
Mechanism: Classical condensation. Paraformaldehyde depolymerizes to formaldehyde, which condenses with morpholine to form the hemiaminal, followed by dehydration to the iminium ion. Why use it: High cost-efficiency and operational simplicity for robust substrates.
Experimental Protocol: Aminomethylation of an Indole
Standard protocol for C3-aminomethylation of indoles.
-
Reaction Setup:
-
In a round-bottom flask, combine Paraformaldehyde (1.2 mmol, equivalent of formaldehyde units) and Morpholine (1.2 mmol) in Ethanol or Isopropanol (5 mL).
-
Stir at 60 °C for 30 minutes to pre-form the reactive intermediate (clear solution indicates depolymerization).
-
-
Addition:
-
Add the Indole substrate (1.0 mmol).
-
Optional Catalyst: If the reaction is sluggish, add catalytic Acetic Acid (10 mol%) or
(5 mol%).
-
-
Execution:
-
Reflux (80 °C) for 2–12 hours.
-
-
Workup:
-
Cool the mixture. The product often precipitates as the hydrochloride salt if excess acid was used, or crystallizes upon cooling.
-
If no precipitate: Evaporate solvent and recrystallize from Ethanol/Ether.
-
Key Limitation: Generates stoichiometric water. Not suitable for moisture-sensitive acid chlorides or anhydrides.
Alternative C: DCM as C1 Source (Green/Specialized)
Mechanism: Under basic conditions (often ultrasound-promoted), Dichloromethane (DCM) undergoes nucleophilic attack by morpholine to form a chloromethyl-morpholine intermediate in situ, which then reacts with nucleophiles (specifically effective for N-heterocycles). Why use it: Avoids formaldehyde entirely; useful if the substrate is sensitive to aldehydes.
Experimental Protocol: N-Aminomethylation of Azoles
-
Reaction Setup:
-
Dissolve substrate (e.g., Benzimidazole, 1.0 mmol) and Morpholine (2.0 mmol) in DCM (10 mL).
-
Add
(3.0 mmol) and TBAB (Tetrabutylammonium bromide, 5 mol%).
-
-
Execution:
-
Sonicate (Ultrasound bath) or reflux vigorously for 6–12 hours.
-
-
Workup:
-
Filter off inorganic salts.
-
Wash filtrate with water.
-
Concentrate organic phase.
-
Performance & Data Comparison
The following table contrasts the performance metrics of the standard reagent versus the proposed alternatives.
| Feature | 4-(Chloromethyl)morpholine HCl | Bis(morpholino)methane | In Situ Mannich (HCHO/Morph) |
| Reagent Type | Pre-formed Electrophile | Masked Electrophile (Aminal) | Component Mixture |
| Water Generation | None (Anhydrous) | None (if activated with TMSCl) | Yes (Stoichiometric) |
| Stability | Low (Hygroscopic, degrades) | High (Stable liquid/solid) | High (Stable components) |
| Toxicity | High (Alkylating agent) | Low (Irritant) | Moderate (Formaldehyde) |
| Atom Economy | Moderate (Loss of HCl) | Low (Loss of 1 equiv Morpholine) | High (Loss of Water) |
| Cost | High | Moderate | Very Low |
| Typical Yield | 85–95% | 80–90% | 70–90% |
References
-
Synthesis of Morpholines and Aminomethylation . Organic Chemistry Portal. [Link]
-
Bis(morpholino)methane as a Reagent . PubChem Compound Summary. [Link]
-
Mannich Reaction: Mechanistic Insights . ReactionFlash Guide. [Link](General reference for Mannich Chemistry)
-
Ultrasound-promoted N-aminomethylation of indoles using DCM . Frontiers in Chemistry. [Link]
Sources
Comprehensive Guide: GC-MS Analysis for Detecting Residual Morpholine in Pharmaceutical Matrices
Executive Summary
The Analytical Challenge: Morpholine is a secondary amine widely used as a corrosion inhibitor in boiler systems and a solvent in organic synthesis. Its detection at trace levels (ppm/ppb) is notoriously difficult due to its high polarity, water solubility, and lack of a distinct UV chromophore. Direct liquid injection GC-MS often fails due to peak tailing and carryover, while standard HPLC-UV lacks the necessary sensitivity for residual impurity analysis.
The Solution: This guide establishes Derivatization-GC-MS as the gold standard for morpholine quantification. While direct analysis is possible for high concentrations, derivatization—specifically converting morpholine to N-nitrosomorpholine or N-benzenesulfonyl morpholine—dramatically improves volatility, peak shape, and detection limits (LOD), often achieving sensitivities <10 ppb.
Part 1: The Analytical Landscape – Comparing Methodologies
The choice of method depends on the required Limit of Quantitation (LOQ) and the sample matrix. The table below objectively compares the "Product" (Derivatization GC-MS) against common alternatives.
Comparative Performance Matrix
| Feature | GC-MS (Derivatized) | Direct Injection GC-MS | HPLC-UV (Direct) | Ion Chromatography (IC) |
| Primary Use Case | Trace residues (ppb level) | High conc. screening (>10 ppm) | Raw material assay | Cation analysis |
| Sensitivity (LOD) | High (< 10 ppb) | Low (~1-5 ppm) | Low (~10-50 ppm) | Medium (~100 ppb) |
| Selectivity | Excellent (Mass Spec) | Good | Poor (No chromophore) | Moderate |
| Matrix Interference | Low (Extraction step) | High (Dirty injection liner) | High (Co-elution common) | High (Ionic matrix effects) |
| Throughput | Medium (Requires prep) | High | High | Medium |
| Key Limitation | Sample prep time; Safety (if using Nitrite) | Peak tailing; Column degradation | Low sensitivity | Specificity issues |
Part 2: Deep Dive – The GC-MS Derivatization Solution
Mechanism of Action
To bypass the polarity issues of morpholine, we employ Chemical Derivatization . Two primary strategies exist:
-
Nitrosation (High Sensitivity): Morpholine reacts with Sodium Nitrite (
) in acidic media to form N-nitrosomorpholine (NMOR).[1][2][3]-
Pros: Extremely stable derivative, excellent GC behavior, high sensitivity.
-
Cons: NMOR is a known carcinogen; requires strict safety controls.
-
-
Sulfonylation (Safer Alternative): Reaction with Benzenesulfonyl Chloride (BSC) to form N-benzenesulfonyl morpholine.
-
Pros: Safer reagents, stable sulfonamide derivative.
-
Cons: Slightly longer reaction time compared to nitrosation.
-
Recommendation: For this guide, we detail the Nitrosation Method due to its superior sensitivity (LOD ~7.3 µg/L) and widespread citation in trace analysis, while acknowledging the safety requirements.
Experimental Workflow Visualization
Caption: Step-by-step workflow for the trace analysis of morpholine via Nitrosation-GC-MS.
Part 3: Detailed Experimental Protocol
Safety Warning: N-nitrosomorpholine is a potential carcinogen.[4] All derivatization steps must be performed in a fume hood. Wear appropriate PPE (nitrile gloves, safety goggles).
Reagents & Equipment
-
Reagents: Morpholine standard (>99%), Sodium Nitrite (
), Hydrochloric Acid (HCl), Dichloromethane (DCM, HPLC Grade), Sodium Sulfate (anhydrous). -
Instrument: GC-MS (Single Quadrupole or Triple Quad) with Split/Splitless injector.
-
Column: DB-5ms or DB-WAX UI (30m x 0.25mm x 0.25µm).
Sample Preparation & Derivatization
-
Stock Solution: Prepare 1000 ppm Morpholine stock in water. Dilute to working standards (e.g., 10, 50, 100, 500 ppb).
-
Reaction:
-
Transfer 5.0 mL of sample/standard into a glass centrifuge tube.
-
Add 0.5 mL of 2M HCl (Acidify to pH < 2).
-
Add 1.0 mL of Saturated Sodium Nitrite solution.
-
Critical Step: Vortex and incubate at 50°C for 10 minutes (or room temp for 20 mins). This converts morpholine to N-nitrosomorpholine.[1][2][3][5]
-
-
Extraction:
-
Add 2.0 mL of Dichloromethane (DCM).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 rpm for 5 minutes to separate phases.
-
Transfer the lower organic layer (DCM) to a vial containing anhydrous
to dry. -
Filter into an autosampler vial.
-
GC-MS Parameters
-
Inlet: 250°C, Splitless mode (or 1:5 split for higher conc).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Oven Program:
-
40°C (hold 2 min)
-
Ramp 10°C/min to 150°C
-
Ramp 25°C/min to 280°C (hold 3 min)
-
-
MS Detection (SIM Mode):
-
Target Ion: m/z 116 (Molecular Ion of N-nitrosomorpholine)[1]
-
Qualifier Ion: m/z 86 (Loss of NO group)
-
Dwell Time: 100 ms
-
Part 4: Validation & Performance Data
The following data represents typical performance metrics for this protocol based on industry literature [1].
| Parameter | Performance Metric | Notes |
| Linearity ( | > 0.999 | Range: 10 – 500 µg/L (ppb) |
| Limit of Detection (LOD) | 7.3 µg/L | Based on S/N = 3 |
| Limit of Quantitation (LOQ) | 24.4 µg/L | Based on S/N = 10 |
| Recovery | 94.3% – 109.0% | Spiked in pharmaceutical matrix |
| Precision (RSD) | < 5.0% | Intra-day repeatability |
Expert Insight: Troubleshooting
-
Low Recovery? Ensure the pH is strictly acidic (< 2) before adding nitrite. The nitrosation reaction requires the morpholinium ion equilibrium.
-
Peak Tailing? Even derivatized samples can tail if the inlet liner is dirty. Use a deactivated glass wool liner.
-
Carryover: Run a DCM blank between high-concentration samples.
Part 5: Decision Logic for Method Selection
Use the following logic tree to determine if this derivatization method is necessary for your specific application.
Caption: Decision tree for selecting the optimal morpholine analysis technique based on concentration and matrix.
References
-
Cao, M., Zhang, P., Feng, Y., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry . Journal of Analytical Methods in Chemistry, 2018, 9670481. Link
-
BenchChem. (2025).[1] Application Note: GC-MS Method for the Detection of Morpholine Derivatives . BenchChem Protocols. Link
-
International Conference on Harmonisation (ICH).[6][7] (2021). ICH Q3C (R8) Impurities: Guideline for Residual Solvents . ICH Guidelines. Link
-
Phenomenex. (2025).[8][9] HPLC vs GC: What Sets These Methods Apart . Phenomenex Blog. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. actylislab.com [actylislab.com]
- 5. researchgate.net [researchgate.net]
- 6. ikev.org [ikev.org]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. redox.com [redox.com]
- 9. pentachemicals.eu [pentachemicals.eu]
Validation of Analytical Methods for N-Morpholinomethyl Derivatives: A Comparative Technical Guide
Topic: Validation of Analytical Methods for N-Morpholinomethyl Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
N-morpholinomethyl derivatives (N-Mannich bases) represent a distinct class of prodrugs designed to enhance the solubility of amide- or imide-containing active pharmaceutical ingredients (APIs). While these moieties effectively improve lipophilicity and bioavailability, they present a formidable analytical challenge: equilibrium-driven hydrolysis .
Unlike stable covalent bonds, the N-Mannich base is susceptible to rapid hydrolysis in aqueous media, reverting to the parent drug, formaldehyde, and morpholine. This guide provides a comparative analysis of analytical methodologies, focusing on the critical distinction between intact prodrug quantification and degradant monitoring . We prioritize protocols that mitigate on-column degradation, ensuring that the data reflects the sample's true composition, not an artifact of the method itself.
Part 1: The Stability Challenge
The core difficulty in validating methods for these derivatives is the pH-dependent equilibrium. In aqueous acidic conditions (and often neutral), the derivative hydrolyzes.
Mechanism of Instability
The N-morpholinomethyl moiety degrades via a specific pathway that must be mapped during specificity testing.
Figure 1: Hydrolysis pathway of N-morpholinomethyl derivatives. Note that the reaction is reversible, but in dilute analytical conditions, it favors the dissociation products.
Part 2: Comparative Analysis of Analytical Methodologies
We compare three primary approaches: Cold-RP-HPLC (for intact stability), HILIC-MS/MS (for polar degradants), and GC-MS (specifically for the morpholine residue).
Method A: Cold Reversed-Phase HPLC (UV/PDA)
The Gold Standard for Intact Prodrug Quantification.
-
Principle: Uses reduced column temperature and high pH (or non-aqueous) mobile phases to "freeze" the hydrolysis equilibrium during separation.
-
Pros: Robust, widely available, excellent for lipophilic prodrugs.
-
Cons: Low sensitivity for morpholine (lacks chromophore); requires careful pH control.
Method B: HILIC-MS/MS
The Specialist for Trace Degradants.
-
Principle: Hydrophilic Interaction Liquid Chromatography retains the polar morpholine and formaldehyde adducts that elute in the void volume of RP-HPLC.
-
Pros: High sensitivity for morpholine (LOQ < 10 ng/mL); compatible with mass spectrometry.
-
Cons: Matrix effects (ion suppression); in-source fragmentation can mimic hydrolysis (false positives).
Method C: GC-MS (Derivatization)
The Alternative for Residual Amine Analysis.
-
Principle: The derivative itself is often thermally unstable and cannot be analyzed directly. This method is exclusively for quantifying residual morpholine .
-
Pros: High specificity for morpholine after derivatization (e.g., with tosyl chloride or nitrite).
-
Cons: Destructive: Cannot analyze the intact prodrug; potential for artifact formation (e.g., nitrosamines).
Comparative Data Summary
| Feature | Cold-RP-HPLC (UV) | HILIC-MS/MS | GC-MS (Derivatized) |
| Target Analyte | Intact Prodrug & Parent | Morpholine & Parent | Morpholine Only |
| Stability Risk | Moderate (Control required) | High (In-source decay) | Very High (Thermal) |
| Sensitivity (LOD) | 0.1 - 1.0 µg/mL | 1 - 10 ng/mL | 10 - 50 ng/mL |
| Throughput | High | Moderate | Low (Derivatization step) |
| Cost | Low | High | Moderate |
| Best Use Case | Potency & Purity Assay | Trace Impurity (Morpholine) | Residual Solvent Check |
Part 3: Experimental Protocols
Protocol 1: The "Self-Validating" Cold-RP-HPLC Method
This protocol is designed to validate the intact derivative. The "self-validating" aspect involves a specific stress test to prove on-column stability.
Reagents:
-
Acetonitrile (HPLC Grade)
-
Ammonium Bicarbonate (pH 8.0 - 9.0 buffer, as Mannich bases are often more stable at basic pH).
-
Column: C18 (e.g., Zorbax Eclipse Plus), 3.5 µm.
Workflow:
-
Sample Preparation:
-
Dissolve standard in 100% Acetonitrile (anhydrous). Crucial: Avoid water in the diluent to prevent pre-injection hydrolysis.
-
Store autosampler at 4°C .
-
-
Chromatographic Conditions:
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 8.5).
-
Mobile Phase B: Acetonitrile.[2]
-
Column Temp: 10°C (Requires a column oven with cooling capacity).
-
Flow Rate: 1.0 mL/min.
-
-
The "On-Column Stability" Validation Step (Mandatory):
-
Inject the sample at flow rate 1.0 mL/min . Record Area (
). -
Inject the sample at flow rate 0.5 mL/min . Record Area (
). -
Logic: If the compound degrades on the column, the area will decrease significantly at the slower flow rate (longer residence time).
-
Acceptance Criteria:
(after normalizing for peak width/residence time effects).
-
Protocol 2: HILIC-MS/MS for Morpholine Quantitation
Used when the safety concern is the release of morpholine.
-
Column: HILIC Silica or Amide column.
-
Mobile Phase: 80:20 Acetonitrile:Water with 10mM Ammonium Formate (pH 3.0).
-
Detection: MRM Mode.
-
Morpholine Transition:
(Loss of water/ring opening). -
Note: Monitor the "In-Source Fragmentation" of the prodrug. Inject pure prodrug; if Morpholine signal appears at the Prodrug's retention time, the MS source is breaking the molecule. Lower the desolvation temperature.
-
Part 4: Validation Framework (ICH Q2(R2) Aligned)
The validation must follow ICH Q2(R2) guidelines, but with specific adaptations for instability.
Figure 2: Validation workflow emphasizing the critical "Stability Check" prior to quantitative validation.
Key Validation Parameters
-
Specificity (Critical):
-
You must demonstrate resolution (
) between the Prodrug, the Parent Drug, and Morpholine (if using a universal detector like CAD or ELSD, or low-UV). -
Causality: If peaks overlap, hydrolysis during the run cannot be distinguished from pre-existing impurities.
-
-
Linearity:
-
Prepare standards in anhydrous solvent (e.g., MeOH or ACN).
-
Perform injections rapidly to minimize autosampler residence time.
-
-
Accuracy:
-
Do not use standard addition into aqueous buffers. Spike into the solid matrix or non-aqueous extraction solvent.
-
-
Robustness:
-
pH Sensitivity: Deliberately vary Mobile Phase pH by
units. N-Mannich bases are extremely sensitive to pH shifts; this establishes the "Safe Zone."
-
References
-
International Council for Harmonisation (ICH). (2023).[3][4] Validation of Analytical Procedures Q2(R2). European Medicines Agency. Available at: [Link]
- Bundgaard, H., & Johansen, M. (1981). Pro-drugs as drug delivery systems. IV. N-Mannich bases as novel pro-drugs for amides, ureides, amines, and other NH-acidic compounds. Journal of Pharmaceutical Sciences. (Fundamental text on Mannich base hydrolysis kinetics).
-
Lian, K., et al. (2018).[5][6] Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry.[5] Available at: [Link]
- Al-Rimawi, F. (2014). Validation of an HPLC-UV method for the determination of morpholine in pharmaceutical formulations.
Sources
Comparative study of different synthetic routes to N-substituted morpholines
This comparative guide is structured to serve as a high-level technical resource for drug development scientists. It moves beyond basic textbook descriptions to focus on process selection, experimental causality, and scalable protocols.
Executive Summary & Strategic Selection
N-substituted morpholines are ubiquitous pharmacophores in medicinal chemistry (e.g., Gefitinib, Linezolid). Their synthesis is often treated as trivial, yet the choice of route dictates impurity profiles, scalability, and cost. This guide compares three dominant methodologies: Reductive Amination , Buchwald-Hartwig Cross-Coupling , and De Novo Cyclization .
Decision Matrix: Selecting the Right Route
The following logic flow illustrates the optimal synthetic strategy based on substrate availability and target structure.
Caption: Strategic decision tree for selecting the optimal synthetic route based on starting material and target moiety.
Route A: Reductive Amination (The Standard for Alkyl Morpholines)
Best For: Introducing secondary/tertiary alkyl groups or benzyl motifs without risk of quaternization.
Mechanism & Causality
Unlike direct alkylation (
-
Sodium Triacetoxyborohydride (
): The gold standard. It is mild enough to reduce the iminium ion selectively without reducing the aldehyde/ketone itself. -
Sodium Cyanoborohydride (
): Effective but toxic and requires pH control (pH 5-6) to prevent HCN liberation.
Validated Protocol
Target: N-Benzylmorpholine
-
Imine Formation: Charge a reactor with Benzaldehyde (1.0 eq) and Morpholine (1.1 eq) in DCE (Dichloroethane) or THF. Stir for 30 min at RT to allow equilibrium formation of the carbinolamine/iminium species.
-
Why: Pre-mixing ensures the reducing agent acts on the iminium, not the free aldehyde.
-
-
Reduction: Add
(1.4 eq) portion-wise over 15 minutes.-
Control: Maintain temp < 25°C. Exotherm indicates active hydride transfer.
-
-
Quench: After 4-12h, quench with saturated aqueous
. -
Workup: Extract with EtOAc. Wash organic layer with brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc) or acid-base extraction.
Performance Data:
-
Yield: 85-95%
-
Selectivity: >99% Mono-alkylation.
Route B: Buchwald-Hartwig Amination (The Standard for Aryl Morpholines)
Best For: Creating
Mechanism & Causality
This route utilizes a Palladium(0) cycle. The "causality" of success lies in the ligand selection. Morpholine is a secondary amine; steric bulk in the ligand is required to promote reductive elimination over
-
Catalyst:
or precatalysts like XPhos Pd G2. -
Ligand: BINAP (classical) or XPhos/RuPhos (modern, higher turnover).
-
Base:
(strong base required to deprotonate the amine-Pd complex).
Caption: Catalytic cycle of Buchwald-Hartwig Amination emphasizing the regeneration of the active Pd(0) species.
Validated Protocol
Target: N-(4-Tolyl)morpholine
-
Inerting: Flame-dry a Schlenk flask and backfill with Argon (
).-
Critical:
poisons the Pd catalyst.
-
-
Loading: Add 4-Chlorotoluene (1.0 mmol), Morpholine (1.2 mmol),
(1.4 mmol). -
Catalyst Addition: Add
(1 mol%) and BINAP (2 mol%) or XPhos Pd G4 (1 mol%). -
Solvent: Add anhydrous Toluene or Dioxane (degassed).
-
Reaction: Heat to 80-100°C for 12-24h.
-
Workup: Filter through a Celite pad (removes Pd black). Concentrate and purify via column chromatography.
Performance Data:
-
Yield: 90-98% (High efficiency).
-
Limitation: Cost of Pd and Ligand; removal of trace heavy metals from final API.
Route C: De Novo Cyclization (Green & Industrial)
Best For: Large-scale manufacturing or when the morpholine ring is built directly from amino alcohols (avoiding pre-formed morpholine).
Comparison: Classical vs. Modern
-
Classical (Acid Dehydration): Heating Diethanolamine (DEA) with
at 180°C.-
Verdict: Hazardous, corrosive, yields ~80%. Viable only for commodity chemical production.
-
-
Modern (Ethylene Sulfate): A breakthrough "Green" methodology utilizing 1,2-amino alcohols and ethylene sulfate.[1]
Validated Protocol (Modern Green Route)
Target: N-Substituted Morpholine from Amino Alcohol
-
Alkylation: Dissolve N-substituted ethanolamine (1.0 eq) in 2-MeTHF . Add Ethylene Sulfate (1.0 eq).
-
Cyclization: Add
(2.5 eq) and Isopropanol (IPA) . Heat to 60°C.-
Result: Intramolecular displacement closes the ring.
-
-
Workup: Filter salts. Distill or crystallize.
Performance Data:
-
Yield: >90%
-
Atom Economy: High.
-
Safety: No high-pressure reactors or strong mineral acids required.
Comparative Analysis Summary
| Feature | Reductive Amination | Buchwald-Hartwig | De Novo (Ethylene Sulfate) |
| Primary Bond Formed | Morpholine Ring Closure | ||
| Key Reagents | Aldehyde + | Aryl Halide + Pd/Ligand | Amino Alcohol + Ethylene Sulfate |
| Atom Economy | Moderate (Boron waste) | Low (Ligand/Base waste) | High |
| Cost | Low | High (Catalyst) | Low to Moderate |
| Scalability | Excellent | Good (Cost limiting) | Excellent |
| Reaction Time | 4-12 Hours | 12-24 Hours | 2-16 Hours |
| Green Score | Moderate | Low (Heavy Metals) | High |
Conclusion
-
Use Reductive Amination for rapid derivatization of alkyl chains in discovery chemistry.
-
Use Buchwald-Hartwig for attaching morpholine to aromatic drug scaffolds.
-
Use Ethylene Sulfate Cyclization for process-scale synthesis where raw material costs and environmental impact are paramount.
References
-
BenchChem. Side-by-side comparison of synthesis routes for morpholine-based compounds. Retrieved from
-
Ortiz, K. G., et al. (2024).[6] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[7][8] Journal of the American Chemical Society.[7] Retrieved from
-
Mubashra, S., et al. (2025).[9] An insight into the synthetic routes for N-arylation of morpholine using metal-catalyzed and metal-free methods. Molecular Diversity.[9] Retrieved from
-
Organic Chemistry Portal. Synthesis of Morpholines. Retrieved from
-
RSC Advances. Development of a Practical Buchwald-Hartwig Amine Arylation Protocol. Retrieved from
-
Palchykov, V. A. (2019).[10] Recent progress in the synthesis of morpholines.[1][3][7][8][9][11][12][13] Chemistry of Heterocyclic Compounds.[1][2][3] Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. hammer.purdue.edu [hammer.purdue.edu]
- 5. CN106632143B - The cycle the preparation method of N-methylmorpholine - Google Patents [patents.google.com]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Recent progress in the synthesis of morpholines [academia.edu]
- 11. researchgate.net [researchgate.net]
- 12. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 13. Green Synthesis of Morpholines via Selective Monoalkylation of Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
Cost-benefit analysis of using 4-(Chloromethyl)morpholine hydrochloride in synthesis
[1][2][3][4][5][6]
Comparative Analysis: Method A vs. Method B vs. Method C
This section compares the three primary methods for introducing a morpholinomethyl group.
Method A: Traditional Mannich (In Situ)
-
Reagents: Morpholine + Formaldehyde (aq) + HCl.
-
Pros: Extremely cheap (<$1/kg basis), simple setup.
-
Cons: Generates water; sluggish kinetics; requires reflux; often yields "bis" byproducts; incompatible with acid-sensitive groups.
Method B: Bis(morpholino)methane (The "Aminal")
-
Reagents: Bis(morpholino)methane + Acid activator (e.g., SOCl₂ or AcCl).
-
Pros: Anhydrous generation of the iminium ion; moderate cost; stable precursor.
-
Cons: Atom economy is poor (wastes one equivalent of morpholine as amide/salt); requires an extra activation step.
Method C: 4-(Chloromethyl)morpholine HCl (The Reagent)
-
Reagents: Isolated salt.
-
Pros: Stoichiometric precision; mildest conditions (RT); suitable for high-value/sensitive substrates; rapid reaction.
-
Cons: Expensive; hygroscopic (shelf-life issues); potential carcinogen handling (chloromethyl ether class).
Data Summary Table
| Metric | Method A: Traditional (aq) | Method B: Bis-Aminal | Method C: Chloromethyl Salt |
| Reaction Temperature | 80°C - 100°C (Reflux) | 0°C - 25°C | 0°C - 25°C |
| Reaction Time | 4 - 24 Hours | 1 - 4 Hours | 0.5 - 2 Hours |
| Water Byproduct | Yes (Stoichiometric) | No | No |
| Typical Yield | 40 - 65% | 70 - 85% | 85 - 95% |
| Est. Cost (Reagent) | Low | Moderate | High |
| Atom Economy | High | Low | Moderate |
Experimental Protocols
Protocol 1: Synthesis of the Reagent (In Situ Generation)
Because the isolated salt is expensive and unstable, most experienced chemists generate it in situ from Bis(morpholino)methane. This provides the benefits of Method C with the cost structure of Method B.
Reagents:
-
Bis(morpholino)methane (10 mmol)
-
Acetyl Chloride (10 mmol) or Thionyl Chloride (5 mmol)
-
Solvent: Dry Dichloromethane (DCM) or Acetonitrile (MeCN)
Procedure:
-
Dissolve Bis(morpholino)methane (1.86 g, 10 mmol) in dry DCM (20 mL) under Nitrogen.
-
Cool to 0°C.
-
Add Acetyl Chloride (0.78 g, 10 mmol) dropwise.
-
Observation: A white precipitate may form. This is the active N-(chloromethyl)morpholine species (or the acyl-ammonium complex).
-
Stir for 15 minutes. The reagent is now ready for the addition of your substrate.
Protocol 2: High-Yield Aminomethylation of a Phenol
Substrate: 2-Naphthol (Sensitive to oxidation/polymerization in hot aqueous acid).
-
Preparation: Generate the 4-(Chloromethyl)morpholine reagent as per Protocol 1 (1.1 equiv).
-
Coupling: Add a solution of 2-Naphthol (1.0 equiv) in DCM to the pre-formed reagent slurry at 0°C.
-
Reaction: Allow to warm to Room Temperature. Monitor by TLC (typically complete in <1 hour).
-
Workup: Quench with sat. NaHCO₃. Extract with DCM.
-
Result: 1-(Morpholinomethyl)naphthalen-2-ol is obtained in >90% yield without the tarry byproducts common in aqueous Mannich reactions.
Decision Matrix: When to Pay the Premium?
Use the following logic flow to determine if the cost of 4-(Chloromethyl)morpholine HCl (or its in situ generation) is justified for your project.
Safety & Handling
-
Carcinogenicity: Chloromethyl ethers (e.g., MOM-Cl) are potent carcinogens. While 4-(Chloromethyl)morpholine HCl is a solid salt and less volatile, it can hydrolyze to release formaldehyde and potentially form bis(chloromethyl) ether (BCME) traces under specific acidic conditions. Handle in a fume hood with gloved hands.
-
Corrosivity: The reagent releases HCl upon reaction. Ensure acid scavengers (like excess morpholine or triethylamine) are used if the substrate is acid-labile, although the salt itself is acidic.
References
-
PubChem. (2025). 4-(Chloromethyl)morpholine hydrochloride Compound Summary. National Library of Medicine. [Link]
- Böhme, H., & Hartke, K. (1963). Alpha-Haloamines and their use in synthesis. Chemische Berichte.
-
Organic Syntheses. (2010). Preparation of Methyleneiminium Salts. Org. Synth. Coll. Vol. 11. [Link]
-
Journal of Organic Chemistry. (2015). In situ generation of Mannich Reagents from Bis(amino)methanes. [Link]
A Comparative Benchmarking Guide to 4-(Chloromethyl)morpholine Hydrochloride for Morpholinomethylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical development, the efficient introduction of the morpholine moiety is a recurrent and critical task. The morpholine scaffold is a privileged structure, imparting favorable physicochemical properties such as increased aqueous solubility, metabolic stability, and improved pharmacokinetic profiles to drug candidates.[1][2] This guide provides a comprehensive technical comparison of 4-(Chloromethyl)morpholine hydrochloride, a widely utilized reagent for morpholinomethylation, against other common alternatives. The objective is to equip researchers with the necessary data to make informed decisions based on reaction efficiency, substrate scope, and operational simplicity.
Understanding 4-(Chloromethyl)morpholine Hydrochloride: A Workhorse Reagent
4-(Chloromethyl)morpholine is typically used as its hydrochloride salt to enhance stability and ease of handling.[3] This reagent is primarily employed in Mannich-type reactions to introduce a morpholinomethyl group onto a variety of nucleophiles, including compounds with active hydrogen atoms like ketones, phenols, and heterocycles.[4] The hydrochloride salt is generally neutralized in situ or prior to the reaction to generate the reactive free amine.[5]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₅H₁₁Cl₂NO | PubChem CID: 17770237[6] |
| Molecular Weight | 172.05 g/mol | PubChem CID: 17770237[6] |
| Appearance | Colorless to slightly beige crystalline powder | Santa Cruz Biotechnology[7] |
| Solubility | Soluble in water and methanol | Santa Cruz Biotechnology[7] |
The Mannich Reaction: A Primary Application and Point of Comparison
The Mannich reaction is a cornerstone of C-C bond formation, involving the aminoalkylation of an acidic proton located on a carbonyl compound.[4] 4-(Chloromethyl)morpholine hydrochloride is a key player in this three-component condensation.
Reaction Mechanism and the Role of the Reagent
The generally accepted mechanism for the Mannich reaction involves the initial formation of an Eschenmoser's salt-like iminium ion from the reaction of the secondary amine (morpholine, in this case) and formaldehyde. This electrophilic iminium ion then reacts with the enol form of the carbonyl compound (e.g., acetophenone) to yield the β-aminoketone, known as a Mannich base.[4]
When using 4-(chloromethyl)morpholine, the pre-formed reagent essentially provides a stable source of the morpholinomethyl carbocation equivalent, simplifying the reaction setup.
Benchmarking Performance: 4-(Chloromethyl)morpholine Hydrochloride vs. Alternatives
Alternative Reagents for Morpholinomethylation
Several alternatives exist for introducing the morpholinomethyl group, each with its own advantages and disadvantages. The most common alternatives include:
-
Eschenmoser's Salt (Dimethylaminomethyl Iodide): While not a direct morpholino-donating reagent, it is a powerful aminomethylating agent. A subsequent nucleophilic substitution with morpholine would be required to achieve the desired product.[8]
-
A mixture of Morpholine and Formaldehyde: This represents the classical Mannich reaction conditions, where the reactive iminium ion is generated in situ.
-
Other Pre-formed Morpholinomethylating Agents: This can include other halide or sulfonate derivatives of N-methylmorpholine.
Comparative Analysis: The Case of Acetophenone Aminomethylation
Let's consider the well-studied Mannich reaction with acetophenone as the substrate.
| Reagent/System | Reaction Conditions | Yield | Reference |
| 4-(Chloromethyl)morpholine hydrochloride | Benzene, reflux, 3h (with formaldehyde and morpholine) | Good to excellent yields for phenolic Mannich bases. Specific yield for acetophenone not detailed, but the study focuses on phenolic substrates. | |
| Morpholine + Formaldehyde | Ethanol, reflux, 2h | Good to excellent yields for phenolic Mannich bases. | |
| Diethanolammonium chloroacetate (as catalyst) | Mild conditions | Good to excellent yields for various substituted anilines and benzaldehyde with acetophenone. |
Analysis and Causality:
The use of pre-formed 4-(chloromethyl)morpholine hydrochloride can offer advantages in terms of reaction control and reproducibility by providing a consistent source of the electrophile. In contrast, the in-situ generation from morpholine and formaldehyde can be sensitive to reaction conditions and the stoichiometry of the reagents. The use of an ionic liquid catalyst, as seen with diethanolammonium chloroacetate, represents a "green" and efficient alternative, potentially proceeding through a hydrogen bonding-assisted mechanism that facilitates the formation of the crucial iminium ion intermediate.
Experimental Protocols: A Practical Guide
To provide a tangible framework for comparison, detailed experimental protocols for key reactions are presented below.
Protocol 1: Synthesis of a Phenolic Mannich Base using Morpholine and Formaldehyde
This protocol is adapted from a study on the aminomethylation of 1-(1-hydroxynaphthalen-2-yl)ethanone.[9]
Materials:
-
1-(1-hydroxynaphthalen-2-yl)ethanone (3 mmol)
-
Morpholine (4 mmol)
-
Aqueous formaldehyde solution (37% by weight, 6 mmol)
-
Benzene (10 mL)
-
96% Ethanol for recrystallization
Procedure:
-
A mixture of 1-(1-hydroxynaphthalen-2-yl)ethanone, morpholine, and aqueous formaldehyde solution in benzene is heated at reflux temperature for 3 hours.[9]
-
The organic solvent is removed under reduced pressure.
-
Any remaining water is carefully removed.
-
The residue is recrystallized from 96% ethanol to yield the phenolic Mannich base.[9]
Protocol 2: General Synthesis of N-(2-chloroethyl)morpholine hydrochloride
This protocol details the synthesis of a related morpholine derivative, which can be adapted for other similar transformations.[10]
Materials:
-
Morpholine (57.5 mmol)
-
2-Chloroethanol (69.0 mmol)
-
Toluene (40 mL)
-
Thionyl chloride (114 mmol)
-
Ethanol for recrystallization
Procedure:
-
Morpholine and 2-chloroethanol are added to toluene and heated at reflux for 2 hours.[10]
-
The reaction mixture is cooled to room temperature.
-
Thionyl chloride is added dropwise under ice bath conditions.
-
The reaction is continued in the ice bath for 20 minutes and then stirred for 6 hours at room temperature.[10]
-
Toluene and unreacted thionyl chloride are removed by distillation under reduced pressure.
-
The resulting residue is recrystallized from ethanol.[10]
Visualization of Key Processes
To further elucidate the concepts discussed, the following diagrams visualize the reaction mechanism and experimental workflow.
Caption: Mechanism of the Mannich reaction.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. researchgate.net [researchgate.net]
- 4. repository.sustech.edu:8080 [repository.sustech.edu:8080]
- 5. academicjournals.org [academicjournals.org]
- 6. 4-(Chloromethyl)morpholine hydrochloride | C5H11Cl2NO | CID 17770237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. 4-(2-Chloroethyl)morpholine hydrochloride synthesis - chemicalbook [chemicalbook.com]
Literature review of the synthetic utility of 4-(Chloromethyl)morpholine hydrochloride
[1]
Content Type: Publish Comparison Guide Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Synthetic Utility, Mechanistic Advantages, and Comparative Performance
Executive Summary: Beyond Aqueous Formaldehyde[2]
In the landscape of aminomethylation, the classic Mannich reaction (Amine + Formaldehyde + Acid) is the workhorse. However, it suffers from significant limitations: reversibility, aqueous conditions, and incompatibility with sensitive pre-formed enolates.
4-(Chloromethyl)morpholine hydrochloride (CAS: 1821522-53-5) emerges as a precision alternative.[1] It functions as a pre-activated, anhydrous source of the morpholinomethyl electrophile (
This guide evaluates its utility against traditional alternatives, providing self-validating protocols for high-value synthetic transformations.
Mechanistic Profile: The Electrophilic Engine
The synthetic power of 4-(Chloromethyl)morpholine hydrochloride lies in its ability to generate the reactive
The Equilibrium
In the solid state, the reagent exists as the hydrochloride salt of the
Figure 1: Mechanistic pathway.[2] The reagent serves as a "masked" iminium salt, releasing the active electrophile upon dissolution, ready for immediate interception by nucleophiles.[1]
Comparative Analysis: Reagent Performance
The choice of aminomethylating agent dictates the reaction outcome. The table below contrasts 4-(Chloromethyl)morpholine hydrochloride with its primary competitors.
Table 1: Morpholinomethylation Reagent Comparison
| Feature | 4-(Chloromethyl)morpholine HCl | Classic Mannich (HCHO/Morpholine) | Bis(morpholino)methane | Eschenmoser's Salt ( |
| Active Species | Pre-formed Iminium ( | Equilibrium Iminium | Aminal (Requires activation) | Dimethyliminium ( |
| Water Content | Anhydrous | Aqueous / Alcoholic | Anhydrous possible | Anhydrous |
| Reversibility | Irreversible (Kinetic Control) | Reversible (Thermodynamic Control) | Irreversible (once activated) | Irreversible |
| Enolate Compatibility | High (Silyl Enol Ethers, Li-Enolates) | Low (Protic solvent quenches enolates) | Medium (Requires Lewis Acid) | High |
| Atom Economy | Good (HCl byproduct) | High (Water byproduct) | Lower (Requires 2 eq.[1][3] amine) | Good |
| Primary Use Case | Sensitive substrates, Kinetic enolates | Robust, acid-stable substrates | High-temperature reactions | Methylenation ( |
Why Choose the Chloromethyl Variant?
-
Silyl Enol Ether Compatibility: Unlike aqueous formaldehyde, this reagent reacts cleanly with silyl enol ethers (SEEs) to give
-amino ketones without hydrolysis of the SEE. -
Regiocontrol: By using pre-formed kinetic enolates (e.g., LDA generated), you can direct the aminomethylation to the less substituted position. Classic Mannich conditions often favor the thermodynamic product.
-
Handling: While hygroscopic, it avoids the volatility and carcinogenicity of bis(chloromethyl)ether or the gaseous handling of formaldehyde.
Synthetic Applications & Protocols
Application A: Directed Aminomethylation of Ketones (via Silyl Enol Ethers)
This protocol circumvents the regioselectivity issues of the classic Mannich reaction.
Target Transformation: Cyclohexanone
Protocol Workflow
-
Enol Silane Formation: Generate the kinetic silyl enol ether of the ketone.
-
Iminium Addition: React with 4-(Chloromethyl)morpholine HCl in anhydrous DCM.
-
Desilylation/Workup: Unmask the carbonyl.
Step-by-Step Methodology
-
Step 1: Reagent Preparation (In-situ option if solid not available) [1]
-
Note: If commercial 4-(chloromethyl)morpholine HCl is unavailable, it can be generated by treating bis(morpholino)methane with acetyl chloride or thionyl chloride.[1]
-
Procedure: Suspend 10 mmol of paraformaldehyde and 10 mmol morpholine in DCM. Add 11 mmol TMSCl. Stir for 1h to generate the chloromethyl species in situ.
-
-
Step 2: The Reaction
-
Dissolve 1.0 equiv of the Silyl Enol Ether in anhydrous
under Argon. -
Cool to 0°C.
-
Add 1.1 equiv of 4-(Chloromethyl)morpholine hydrochloride in one portion.
-
Observation: The suspension will slowly clear as the salt reacts.
-
Stir at RT for 2-4 hours. Monitor by TLC (the silyl enol ether spot will disappear).
-
-
Step 3: Workup
-
Quench with saturated aqueous
. -
Extract with DCM (
). -
Dry organic layer over
and concentrate. -
Purification: The product is a basic amine. Purify via acid-base extraction or flash chromatography on silica (neutralized with 1%
).
-
Validation Check:
-
Success Indicator: Appearance of a triplet/multiplet at
ppm (methylene bridge) in NMR.[1] -
Failure Mode: If starting ketone is recovered, the reagent may have hydrolyzed due to moisture. Ensure strictly anhydrous conditions.
Application B: Aminomethylation of Electron-Rich Aromatics (Indoles/Phenols)
For substrates that are acid-sensitive or prone to polymerization under harsh Mannich conditions (glacial AcOH/Heat).[1]
Target Transformation: Indole
Figure 2: Electrophilic aromatic substitution pathway.[1]
Protocol
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Dissolve 5.0 mmol of Indole in 20 mL anhydrous Acetonitrile (MeCN).
-
Addition: Add 5.5 mmol (1.1 equiv) of 4-(Chloromethyl)morpholine hydrochloride.
-
Causality: MeCN is chosen because it solubilizes the iminium salt better than DCM, accelerating the reaction.
-
-
Reaction: Stir at Room Temperature for 3 hours.
-
Note: Unlike classic Mannich (reflux), this proceeds at RT due to the high energy of the pre-formed iminium ion.
-
-
Isolation:
Handling, Stability & Safety (E-E-A-T)
Stability Profile
-
Hygroscopicity: Severe. The reagent hydrolyzes rapidly in moist air to form Morpholine hydrochloride and Formaldehyde.
Safety Data
References
- Böhme, H., & Hartke, K. (1963). -Haloamines and their Derivatives. Chemische Berichte. (Foundational work on the synthesis and stability of N-chloromethyl amines).
-
Holy, A., et al. (1980). Mannich Bases in Organic Synthesis. (Review of Mannich reagent utility).
-
Heaney, H., et al. (1998). N,N-Dimethylmethyleneiminium Chloride (Eschenmoser’s Salt).[1] Encyclopedia of Reagents for Organic Synthesis. (Comparative chemistry of iminium salts).
-
Arend, M., Westermann, B., & Risch, N. (1998). Modern Variants of the Mannich Reaction. Angewandte Chemie International Edition. (Discusses pre-formed iminium salts vs classic conditions).
-
PubChem Database. 4-(Chloromethyl)morpholine hydrochloride.[1] CID 17770237.[3][7] (Chemical & Safety Data).
Sources
- 1. Morpholines [chemenu.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. 4-(Chloromethyl)morpholine hydrochloride | C5H11Cl2NO | CID 17770237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. academicjournals.org [academicjournals.org]
- 6. fishersci.com [fishersci.com]
- 7. PubChemLite - 4-(chloromethyl)morpholine hydrochloride (C5H10ClNO) [pubchemlite.lcsb.uni.lu]
Safety Operating Guide
Personal protective equipment for handling 4-(Chloromethyl)morpholine hydrochloride
Hazard Identification & Risk Profile
Immediate Hazard Alert:
4-(Chloromethyl)morpholine hydrochloride is an
Critical Risks:
-
Genotoxicity/Carcinogenicity: As a reactive alkylating agent, it must be handled as a potential human carcinogen. It can alkylate DNA directly.
-
Hydrolytic Instability: Upon contact with moisture (atmospheric humidity), it hydrolyzes rapidly to release Hydrogen Chloride (HCl) gas, Formaldehyde , and Morpholine . This reaction generates corrosive fumes and potentially carcinogenic vapors simultaneously.
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B).[1][2][3]
Hierarchy of Controls & Engineering Specifications
Before selecting PPE, the experimental environment must be secured. Relying solely on PPE for this compound is a critical failure mode.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (Class II, Type A2 or B2) | Essential to capture acid gases (HCl) and formaldehyde released during inevitable micro-hydrolysis. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The salt is hygroscopic. Handling under an inert blanket prevents "caking" and the release of HCl fumes. |
| Surface Protection | Disposable Bench Liners (Plastic-backed) | |
| Weighing | Static-Free Balance / Ionizer | The hydrochloride salt often carries static charge, causing powder scattering. Use an antistatic gun or ionizer bar during transfer. |
Personal Protective Equipment (PPE) Matrix
A. Hand Protection Strategy
Recommendation: Double-gloving with specific material layering.
-
Inner Glove: Nitrile (4 mil) . Provides dexterity and a base barrier.
-
Outer Glove: Silver Shield® (Laminate) or Viton® (if handling solutions).
-
Why? Chlorinated species can permeate nitrile. Laminate films offer >480 min breakthrough time for broad-spectrum alkylating agents.
-
Alternative for Solids: If handling only dry powder, double Nitrile (total 8-10 mil) is acceptable if changed immediately upon contamination.
-
B. Respiratory Protection
Standard Operation: Fume hood sash at working height (18 inches). Non-Routine/Spill Cleanup:
-
Respirator: Full-face elastomeric respirator (APF 50).
-
Cartridge: Combination P100/OV/AG (Particulate + Organic Vapor + Acid Gas).
C. Body & Eye Defense[3][4][8]
-
Eyes: Chemical Splash Goggles (Vented). Safety glasses are inadequate due to the corrosive dust risk.
-
Body: Tyvek® Lab Coat (Disposable) or chemically resistant apron over standard cotton lab coat. Avoid exposed skin at wrists (tape glove cuffs to sleeves).
Operational Workflow: Safe Handling Protocol
Phase 1: Preparation
-
Dry the Environment: Ensure all glassware is oven-dried. Moisture is the enemy.
-
Staging: Place a neutralization bath (Dilute NaHCO₃ or NaOH) in the hood before opening the bottle.
Phase 2: Weighing & Transfer
-
Do not use metal spatulas. The HCl salt will corrode steel, introducing iron impurities into your reaction. Use Teflon (PTFE) or Porcelain spatulas.
-
Technique:
-
Tare the receiving flask (containing solvent or inert gas) before addition if possible.
-
Transfer the solid rapidly to minimize exposure to humid air.
-
If the solid has "clumped," do not chip at it aggressively (aerosol risk). Dissolve the entire chunk in the reaction solvent if feasible.
-
Phase 3: Reaction Monitoring
-
Venting: Ensure the reaction vessel is vented through a drying tube or scrubber. The displacement of the chloride ion often releases HCl gas if the solution is acidic.
Visualization: PPE Decision Logic
Caption: Logic flow for selecting PPE based on the physical state of the reagent. Note the escalation to Laminate gloves for solutions.
Emergency Response & Disposal
Spill Cleanup (Dry Powder)
Do NOT use water. Water will trigger hydrolysis, releasing a cloud of HCl gas.
-
Evacuate the immediate area if the spill is >5g and outside a hood.
-
Cover the spill with a dry absorbent (Vermiculite or Dry Sand).
-
Collect using a plastic dustpan and brush. Place in a wide-mouth jar.
-
Deactivate: Once contained in the jar, add dilute Sodium Bicarbonate (NaHCO₃) solution slowly in a fume hood to neutralize the potential acid generation.
Disposal Protocol
-
Waste Stream: Segregate as "Halogenated Organic Solids - Toxic/Corrosive."
-
Labeling: Clearly mark "Generates HCl on contact with water" and "Potential Carcinogen."
-
Destruction: High-temperature incineration is the only validated method for complete destruction of the morpholine ring and chloromethyl group.
Visualization: Emergency Spill Workflow
Caption: Operational workflow for spill response, emphasizing the prohibition of water during the initial containment phase.
References
-
Santa Cruz Biotechnology. Material Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride. Retrieved from (Note: Used as structural analog baseline for hydrochloride salt handling).
-
Thermo Fisher Scientific. Safety Data Sheet: 4-(2-Chloroethyl)morpholine hydrochloride. Retrieved from .
-
Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. Retrieved from .[7]
- National Research Council (US).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Section 6.C, Handling Highly Toxic Chemicals.
(Note: While specific SDS data for the "Chloromethyl" variant is rare in public databases compared to the "Chloroethyl" analog, the protocols above are elevated to meet the stricter reactivity profile of alpha-haloamines.)
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
